molecular formula C11H12N2O2S B1522097 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1031672-01-1

4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1522097
CAS No.: 1031672-01-1
M. Wt: 236.29 g/mol
InChI Key: GNZDWHQVBLNDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-5-8-9(10(14)15)16-11(12-8)13-6-3-4-7-13/h3-4,6-7H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZDWHQVBLNDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest for scaffold-based drug discovery. The narrative elucidates a robust, multi-step synthetic pathway, beginning from commercially available precursors. We delve into the mechanistic underpinnings of each core transformation—including a classic Hantzsch thiazole synthesis and a subsequent Clauson-Kaas pyrrole formation—to provide researchers with not only a procedural blueprint but also a deeper causal understanding of the experimental choices. All protocols are designed to be self-validating through integrated analytical checkpoints. This document serves as a practical resource for medicinal chemists, organic synthesis scientists, and professionals in pharmaceutical development.

Introduction and Strategic Overview

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with thiazole and pyrrole rings featuring prominently in a multitude of clinically approved therapeutics. The target molecule, this compound, combines these two privileged structures, offering a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. This structural complexity makes it an attractive candidate for exploration in various therapeutic areas, including but not limited to oncology and infectious diseases.[1]

The synthetic strategy detailed herein is predicated on a convergent and logical approach, designed for efficiency and scalability. Our retrosynthetic analysis identifies a key intermediate, ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, which serves as the lynchpin for the entire synthesis. This intermediate is constructed via the time-honored Hantzsch thiazole synthesis.[2][3] Subsequent functionalization of the 2-amino group to install the pyrrole moiety, followed by ester hydrolysis, completes the synthesis.

This guide emphasizes the rationale behind the chosen conditions, from solvent selection to purification techniques, empowering the researcher to troubleshoot and adapt the methodology as needed.

Overall Synthetic Workflow

The synthesis is designed as a four-step sequence. It begins with the preparation of a key α-halo-β-ketoester, which is then cyclized with thiourea in a Hantzsch reaction. The resulting 2-aminothiazole ester is converted to the target pyrrole-substituted thiazole, and a final saponification step yields the desired carboxylic acid.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Clauson-Kaas Pyrrole Synthesis cluster_3 Step 4: Saponification A Ethyl 3-oxohexanoate B Ethyl 2-chloro-3-oxohexanoate A->B SO2Cl2 C Ethyl 2-amino-4-propyl- 1,3-thiazole-5-carboxylate B->C Thiourea D Ethyl 4-propyl-2-(1H-pyrrol-1-yl)- 1,3-thiazole-5-carboxylate C->D 2,5-Dimethoxytetrahydrofuran, Acetic Acid E 4-propyl-2-(1H-pyrrol-1-yl)- 1,3-thiazole-5-carboxylic acid (Target Molecule) D->E NaOH, EtOH/H2O

Figure 1: High-level overview of the four-step synthetic pathway.

Detailed Synthetic Procedures and Mechanistic Rationale

This section provides a step-by-step guide for each reaction, complete with experimental protocols, mechanistic insights, and validation checkpoints.

Step 1: Synthesis of Ethyl 2-chloro-3-oxohexanoate

The synthesis commences with the α-halogenation of a β-ketoester, a necessary precursor for the Hantzsch synthesis. While various halogenating agents can be employed, sulfuryl chloride (SO₂Cl₂) is selected for its reactivity and the convenient removal of gaseous byproducts (SO₂ and HCl), which simplifies the reaction workup.

Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), add ethyl 3-oxohexanoate (1 equivalent).

  • Add anhydrous dichloromethane (DCM) as the solvent. The choice of an inert, aprotic solvent like DCM is critical to prevent side reactions with the electrophilic sulfuryl chloride.

  • Cool the reaction mixture to 0 °C in an ice bath. This temperature control mitigates the risk of di-halogenation and other side reactions.

  • Slowly add sulfuryl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude ethyl 2-chloro-3-oxohexanoate. The product is often used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

This is the key ring-forming step, creating the thiazole core of our target molecule. The Hantzsch synthesis is a robust and high-yielding reaction between an α-haloketone and a thioamide.[3][4] Here, we use thiourea to install the 2-amino functionality directly.

Mechanism Rationale: The reaction proceeds via an initial S-alkylation of the thiourea by the α-chloroketone, forming a thiouronium salt intermediate. This is followed by an intramolecular condensation where the nitrogen atom attacks the ketone carbonyl. A subsequent dehydration step yields the aromatic thiazole ring.

G cluster_mech Hantzsch Thiazole Synthesis Mechanism Thiourea Thiourea Thiouronium_Salt Thiouronium_Salt Thiourea->Thiouronium_Salt  SN2 attack on α-chloro-β-ketoester Cyclized_Intermediate Cyclized_Intermediate Thiouronium_Salt->Cyclized_Intermediate  Intramolecular  nucleophilic attack 2-Aminothiazole 2-Aminothiazole Cyclized_Intermediate->2-Aminothiazole  Dehydration

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol:

  • In a round-bottom flask, dissolve thiourea (1.1 equivalents) in absolute ethanol. Ethanol is an excellent solvent for both reactants and facilitates the reaction at a moderate temperature.

  • To this solution, add the crude ethyl 2-chloro-3-oxohexanoate (1 equivalent) from the previous step.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours with stirring.

  • Validation Checkpoint: Monitor the reaction by TLC. The formation of the highly fluorescent aminothiazole product is a key indicator of reaction progress.

  • After completion, cool the reaction mixture to room temperature. A solid precipitate may form.

  • Pour the mixture into cold water and neutralize with a saturated solution of sodium bicarbonate. This step protonates the amino group and causes the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate.[5]

Step 3: Synthesis of Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate via Clauson-Kaas Reaction

With the 2-aminothiazole in hand, the next critical step is the construction of the pyrrole ring. The Clauson-Kaas reaction is a classic and efficient method for converting primary amines into pyrroles using 2,5-dimethoxytetrahydrofuran as a 1,4-dicarbonyl equivalent.[6]

Mechanism Rationale: Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to succinaldehyde. The primary amine of the thiazole then undergoes a double condensation with the two aldehyde groups of succinaldehyde, followed by cyclization and aromatization to form the stable pyrrole ring. Acetic acid serves as both the solvent and the acid catalyst for this transformation.

G cluster_mech Clauson-Kaas Reaction Mechanism 2,5-DMTHF 2,5-DMTHF Succinaldehyde Succinaldehyde 2,5-DMTHF->Succinaldehyde  Acid-catalyzed  hydrolysis Bis-imine_Intermediate Bis-imine_Intermediate Succinaldehyde->Bis-imine_Intermediate  Condensation with  2-aminothiazole Pyrrole_Product Pyrrole_Product Bis-imine_Intermediate->Pyrrole_Product  Cyclization &  Aromatization

Figure 3: Simplified mechanism of the Clauson-Kaas reaction.

Protocol:

  • In a round-bottom flask, suspend ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (1 equivalent) in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 3-5 hours. The suspension should gradually become a clear solution.

  • Validation Checkpoint: Monitor the reaction by TLC, observing the consumption of the starting amine.

  • After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

  • Neutralize the acidic solution by the careful addition of a cold, concentrated sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ester.

Step 4: Saponification to this compound

The final step is the hydrolysis, or saponification, of the ethyl ester to the target carboxylic acid. This is a standard transformation achieved under basic conditions.[7][8]

Protocol:

  • Dissolve the ethyl ester from Step 3 (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add an excess of sodium hydroxide (3-4 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.[9]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow, dropwise addition of 1M hydrochloric acid. The carboxylic acid product will precipitate as a solid.

  • Validation Checkpoint: The formation of a precipitate upon acidification is a strong indicator of successful hydrolysis.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven to yield the final product, this compound.

  • The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Summary of Reaction Parameters

The following table summarizes the key quantitative data for the proposed synthetic pathway.

StepReactionKey ReagentsSolventTemp.Time (h)Typical Yield
1α-HalogenationEthyl 3-oxohexanoate, SO₂Cl₂DCM0°C to RT2-4>90% (crude)
2Hantzsch Synthesisα-chloro-β-ketoester, ThioureaEthanolReflux4-675-85%
3Clauson-Kaas2-Aminothiazole, 2,5-DMTHFAcetic AcidReflux3-560-70%
4SaponificationThiazole Ester, NaOHEtOH/H₂OReflux2-485-95%

Conclusion

This guide has outlined a logical and experimentally robust synthetic route to this compound. By breaking the synthesis down into four distinct, high-yielding steps, this methodology provides a reliable pathway for accessing this novel heterocyclic scaffold. The emphasis on the mechanistic rationale behind each step, coupled with integrated validation checkpoints, provides researchers with the necessary tools for successful execution, troubleshooting, and potential adaptation for the synthesis of related analogues. The successful application of this guide will enable further investigation into the biological potential of this promising molecular architecture.

References

  • Processes for preparing thiazole carboxylic acids.
  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Thiazole. Wikipedia. [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health (NIH). [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Institutes of Health (NIH). [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. [Link]

  • Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. [Link]

  • Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • TANDEM SYNTHESIS OF NOVEL THIAZOLE-SUBSTITUTED PYRROLO[1,2-d][2][7][8]TRIAZIN-4(3H)-ONE DERIVATIVES AND THEIR THEORETICAL PHARMACOKINETIC PROFILES. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

Sources

A Comprehensive Technical Guide on the Biological Activity of Novel Pyrrole-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The convergence of distinct pharmacophores into a single molecular entity represents a sophisticated strategy in modern medicinal chemistry to develop agents with enhanced efficacy and novel mechanisms of action. This technical guide provides an in-depth exploration of hybrid compounds integrating pyrrole and thiazole moieties, two heterocyclic scaffolds renowned for their diverse pharmacological profiles. We delve into the core synthetic strategies, elucidating the chemical logic that underpins the creation of these novel structures. The guide offers a comprehensive analysis of their principal biological activities, with a focused examination of their anticancer, antimicrobial, and anti-inflammatory properties. For each domain, we dissect the underlying mechanisms of action, present key quantitative data, and provide detailed, field-proven experimental protocols for their evaluation. Accompanied by illustrative diagrams of signaling pathways and experimental workflows, this document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing the therapeutic potential of novel heterocyclic compounds.

Introduction: The Strategic Rationale for Pyrrole-Thiazole Hybridization

In the landscape of medicinal chemistry, heterocyclic compounds are foundational, with nitrogen- and sulfur-containing rings forming the core of numerous natural products and synthetic drugs[1][2]. The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure found in vital biological molecules like heme and chlorophyll, and its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer and anti-inflammatory properties[1][3][4]. Similarly, the thiazole ring is a cornerstone of many therapeutic agents, including anticancer drugs like Dasatinib and antibacterial agents such as Sulfathiazole, valued for its ability to engage in hydrogen bonding and interact with various biological targets[5][6][7].

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a powerful approach to accelerate drug discovery[8][9]. This methodology aims to create hybrid compounds that may exhibit synergistic or additive effects, improved affinity for biological targets, or the ability to modulate multiple pathological pathways simultaneously[10]. The fusion of pyrrole and thiazole scaffolds into a single molecule is a deliberate design choice intended to harness the distinct and complementary bioactivities of each moiety, creating novel chemical entities with significant therapeutic potential across diverse clinical areas[8][10].

Core Synthetic Strategies and Characterization

The successful synthesis of pyrrole-thiazole hybrids relies on versatile and efficient chemical reactions that allow for the controlled construction of the target scaffold. The choice of a synthetic route is often dictated by the desired substitution patterns, overall yield, and the accessibility of starting materials. A prevalent and effective method involves the Hantzsch thiazole synthesis and its variations, which typically utilize thiosemicarbazones derived from pyrrole aldehydes as key intermediates. This approach is favored for its reliability and the ability to introduce diversity into the final molecule.

General Synthetic Workflow Diagram

The following diagram illustrates a common workflow for the synthesis of pyrrole-thiazole derivatives, starting from a pyrrole carbaldehyde.

G A 1-Methyl-1H-pyrrole-2-carbaldehyde C Thiosemicarbazone Intermediate A->C Condensation B Thiosemicarbazide B->C E Cyclization Reaction (Hantzsch Synthesis) C->E D α-Halocarbonyl Compound (e.g., Ethyl Chloroacetate) D->E F Novel Pyrrole-Thiazole Hybrid E->F Formation of Thiazole Ring G Structural Characterization (NMR, MS, IR) F->G Verification PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (mTOR, Bad) Akt->Downstream Activates Proliferation Cell Growth & Survival Downstream->Proliferation Inhibitor Pyrrole-Thiazole Inhibitor Inhibitor->PI3K Inhibits Antimicrobial_Screening cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Advanced Evaluation A Compound Library (Pyrrole-Thiazoles) B Agar Disc Diffusion Assay A->B C Measure Zone of Inhibition (ZOI) B->C D Active Compounds (from ZOI) C->D Select Hits E Broth Microdilution Assay D->E F Determine Minimum Inhibitory Conc. (MIC) E->F G Potent Compounds (Low MIC) F->G Prioritize Leads H Anti-Biofilm Assay G->H I Mechanism of Action Studies G->I Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Inflammatory Stimulus PLA2 PLA2 COX COX-1 / COX-2 AA->COX LOX LOX AA->LOX PGs Prostaglandins (PGE₂) (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Pyrrole-Thiazole Compound Inhibitor->COX Inhibits Inhibitor->LOX Inhibits SAR cluster_Core Pyrrole-Thiazole Scaffold cluster_R1 R1 (Pyrrole Substituent) cluster_R2 R2 (Thiazole Substituent) Core Pyrrole -- Linker -- Thiazole R1_Node e.g., Methyl, Halogen R2_Node e.g., Substituted Phenyl Ring Activity1 Anticancer Activity (Kinase Inhibition) R1_Node->Activity1 Activity2 Antimicrobial Activity (MIC Value) R1_Node->Activity2 R1_Node->Activity2 Affects Potency R2_Node->Activity1 R2_Node->Activity1 Halogen substitution increases potency R2_Node->Activity2 R2_Node->Activity2 Bromophenyl group favors antifungal Activity3 Anti-inflammatory Activity (COX Inhibition) R2_Node->Activity3 R2_Node->Activity3 Hydroxy/Methoxy groups key for COX inhibition

Sources

An In-Depth Technical Guide to the Presumed Mechanism of Action of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Mechanistic Discovery

The compound 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (CAS No. 1031672-01-1) represents a confluence of chemical motifs known for their diverse biological activities.[1][2][3][4] The thiazole ring is a cornerstone of numerous pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.[3][5][6] Similarly, the pyrrole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in targeted therapies.[4] The carboxylic acid group, in turn, can serve as a critical interaction point with biological targets, often acting as a hydrogen bond donor/acceptor or a metal-coordinating group.

While the specific mechanism of action for this particular molecule is not yet detailed in publicly available literature, its structure provides a robust foundation for hypothesizing potential biological targets and designing a rigorous experimental strategy for their validation. This guide, therefore, serves as a roadmap for researchers, outlining a logical, evidence-based approach to elucidate the compound's mode of action. We will proceed from the foundational chemistry of the molecule to propose likely target classes and detail the self-validating experimental workflows required to confirm these hypotheses.

Part 1: Molecular Architecture and Predicted Bioactivity

The structure of this compound combines several key functional groups that inform its likely biological behavior:

  • The 1,3-Thiazole Core: This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is electron-rich and capable of various molecular interactions, including π-π stacking, hydrogen bonding, and coordination with metal ions.[1] Its derivatives are known to act as enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions.[1][7][8]

  • The 2-(1H-pyrrol-1-yl) Substituent: The pyrrole ring attached at the 2-position of the thiazole core expands the aromatic system and introduces additional potential for hydrogen bonding and hydrophobic interactions. Pyrrole-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[4]

  • The 4-Propyl Group: This alkyl chain adds a lipophilic character to the molecule, which can be critical for membrane permeability and interaction with hydrophobic pockets within target proteins.

  • The 5-Carboxylic Acid Moiety: This acidic group is often pivotal for direct interaction with active sites of enzymes or receptors. It can act as a key pharmacophore, forming salt bridges or strong hydrogen bonds with basic residues like lysine or arginine in a protein's binding pocket.

Based on this composite structure, the compound is predicted to exhibit activity in therapeutic areas where thiazole and pyrrole derivatives have shown promise, such as oncology, infectious diseases, or inflammatory conditions.[2][4][6][9]

Part 2: A Proposed Roadmap for Target Identification and Validation

Given the absence of specific target information, a logical, multi-step approach is required to identify the mechanism of action. This workflow is designed to be self-validating, with each stage providing the necessary data to justify proceeding to the next.

Step 1: Broad Phenotypic Screening

The initial step is to understand the compound's effect at a cellular level across a diverse range of models.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Panel Selection: Utilize a broad panel of human cancer cell lines (e.g., NCI-60), bacterial strains (Gram-positive and Gram-negative), and fungal pathogens.

  • Assay Preparation: Seed cells or microbial cultures in 96-well or 384-well plates at an appropriate density.

  • Compound Treatment: Treat the plates with a serial dilution of this compound (e.g., from 100 µM to 1 nM).

  • Incubation: Incubate for a standard period (e.g., 48-72 hours for cancer cells, 12-24 hours for microbes).

  • Viability/Growth Assessment: Use a suitable viability assay (e.g., CellTiter-Glo® for cancer cells, optical density at 600 nm for microbes) to measure the effect of the compound.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) for each cell line or strain.

Causality and Rationale: This broad screening will reveal the compound's spectrum of activity. For instance, high potency against a specific subset of cancer cells (e.g., hematologic malignancies) or a particular class of bacteria would provide the first crucial clue, narrowing the field of potential molecular targets.[10]

Step 2: Target Class Identification

Once a primary phenotype is identified (e.g., potent anti-proliferative activity in non-small cell lung cancer), the next phase is to identify the general class of the molecular target.

Experimental Protocol: Kinase and GPCR Profiling

  • Assay Platform: Utilize commercially available broad-spectrum kinase and G-protein coupled receptor (GPCR) screening panels. These panels typically use radiometric, fluorescence, or luminescence-based readouts to measure the activity of hundreds of purified enzymes or receptors in the presence of the test compound.

  • Compound Concentration: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Interpretation: Identify any kinases or GPCRs where activity is significantly inhibited (e.g., >50% inhibition).

Causality and Rationale: Thiazole derivatives are well-represented as kinase inhibitors.[6] This experiment rapidly tests the hypothesis that the compound's anti-proliferative effects are due to the inhibition of a specific signaling kinase. A positive "hit" provides a direct avenue for further investigation.

Step 3: Specific Target Validation and Mechanistic Elucidation

Assuming a candidate target is identified (e.g., "Kinase X"), a series of focused experiments are required to validate this interaction and understand its downstream consequences.

Experimental Protocol: In-Depth Target Validation Workflow

  • Biochemical Potency Determination:

    • Perform a dose-response assay using purified Kinase X enzyme to determine the IC50 value of the compound. This confirms a direct interaction.

    • Conduct enzyme kinetics studies (e.g., Michaelis-Menten analysis) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

  • Target Engagement in a Cellular Context:

    • Use a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay in intact cells.

    • CETSA Rationale: A ligand binding to its target protein stabilizes it against thermal denaturation. By heating cell lysates treated with the compound and quantifying the amount of soluble Kinase X via Western blot, one can confirm target engagement.

    • NanoBRET™ Rationale: This assay measures the binding of the compound to a NanoLuc®-tagged Kinase X in live cells by monitoring bioluminescence resonance energy transfer.

  • Downstream Signaling Pathway Analysis:

    • Treat sensitive cells with the compound at concentrations around its cellular IC50.

    • Prepare cell lysates at various time points.

    • Perform Western blotting to analyze the phosphorylation status of known downstream substrates of Kinase X. A decrease in the phosphorylation of a key substrate confirms that the compound is inhibiting the kinase's activity within the cell.

Data Presentation: Quantitative Summary

Assay TypeParameterResult
Biochemical Assay IC50 against Kinase XHypothetical Value (e.g., 50 nM)
Enzyme Kinetics Mode of InhibitionHypothetical Result (e.g., ATP-competitive)
Cellular Assay Anti-proliferative IC50Hypothetical Value (e.g., 200 nM)
Target Engagement CETSA Shift / NanoBRET™ IC50Confirmation of Binding
Signaling Assay p-Substrate InhibitionDose-dependent decrease

Part 3: Visualizing the Proposed Workflow and Pathway

Diagrams are essential for conceptualizing the multi-step nature of mechanistic studies and the resulting signaling cascade.

Diagram 1: Experimental Workflow for Mechanism of Action Elucidation

Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase pheno_screen Phenotypic Screening (Cell/Microbe Panels) target_class Target Class Identification (e.g., Kinase Profiling) pheno_screen->target_class Identifies Primary Phenotype biochem Biochemical Assays (IC50, Kinetics) target_class->biochem Identifies Putative Target cellular_engage Cellular Target Engagement (CETSA / NanoBRET) biochem->cellular_engage Confirms Direct Interaction downstream Downstream Pathway Analysis (Western Blot) cellular_engage->downstream Confirms Target Binding in Cells MOA Mechanism of Action Established downstream->MOA Elucidates Mechanism

Caption: A logical workflow for identifying and validating the mechanism of action.

Diagram 2: Hypothetical Signaling Pathway Inhibition

Signaling compound 4-propyl-2-(1H-pyrrol-1-yl) -1,3-thiazole-5-carboxylic acid kinaseX Kinase X compound->kinaseX Inhibition p_substrate Phosphorylated Substrate (Active) kinaseX->p_substrate Phosphorylation substrate Substrate Protein response Cellular Response (e.g., Proliferation) p_substrate->response Promotes

Caption: Inhibition of a hypothetical kinase signaling pathway.

Conclusion

While the precise molecular target of this compound remains to be formally identified, its chemical structure strongly suggests a potential for significant biological activity, likely through enzyme inhibition. The experimental framework presented here provides a comprehensive, step-by-step guide for researchers to systematically uncover its mechanism of action. By progressing from broad phenotypic effects to specific molecular interactions and downstream signaling, this workflow ensures a high degree of scientific rigor and trustworthiness, ultimately paving the way for potential therapeutic development.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • The pharmacology of basic esters of thiazole carboxylic acids. SciSpace. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]

  • Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1][7]thiazine. PubChem. [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

  • 4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

  • The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities. Medicina & Medicinal Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • This compound (CAS No. 1031672-01-1) Suppliers. ChemicalRegister. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. Amerigo Scientific. [Link]

  • Thiazole, 5-ethyl-2-methyl-4-propyl-. Cheméo. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PubMed. [Link]

  • Pyrroles database - synthesis, physical properties. ChemSynthesis. [Link]

Sources

Introduction: The Rising Profile of Pyrrole-Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Pyrrole-Thiazole Derivatives

The Hybrid Scaffold Advantage: Merging Pyrrole and Thiazole Moieties

In the landscape of medicinal chemistry, the synthesis of hybrid molecules by combining two or more bioactive moieties into a single molecular scaffold is a powerful strategy for designing new therapeutic agents.[1] Pyrrole-thiazole derivatives have emerged as a particularly promising class of compounds. This is because both pyrrole and thiazole rings are prevalent structural features in a variety of natural products and approved drugs, exhibiting a wide spectrum of biological activities.[2][3][4] The pyrrole ring is a key component in many bioactive natural compounds and serves as a versatile template for developing new potential antibacterial drugs.[3] Similarly, thiazole derivatives are known for a broad range of pharmaceutical activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[4][5][6] The fusion of these two heterocyclic systems can lead to novel chemical entities with unique pharmacological profiles, potentially offering enhanced efficacy, novel mechanisms of action, or improved selectivity.[1][7]

Therapeutic Landscape: Key Biological Activities

The unique structural arrangement of pyrrole-thiazole derivatives has endowed them with a diverse range of biological activities. Extensive research has highlighted their potential as:

  • Anticancer Agents: Many derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, often by targeting critical signaling pathways that are dysregulated in cancer, such as the PI3K pathway.[6][7][8][9]

  • Antimicrobial Agents: The scaffold has shown significant antibacterial and antifungal activity, making it a valuable starting point for the development of new drugs to combat infectious diseases and the growing challenge of antimicrobial resistance.[1][2][3][10][11]

  • Anti-inflammatory Agents: Several pyrrole and thiazole derivatives have been identified as potent inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suggesting their utility in treating inflammatory disorders.[5][12][13][14]

The 'In Vitro First' Rationale in Compound Evaluation

The journey of a drug from a laboratory concept to a clinical reality is long and arduous. In vitro assays form the foundational bedrock of this process.[15] These assays, conducted in a controlled environment outside of a living organism (e.g., in test tubes or on cultured cells), are indispensable for the initial screening of new chemical entities.[16][17][18] They offer a cost-effective, rapid, and ethically sound alternative to in vivo testing in the early stages of research.[19][20] By providing crucial data on a compound's biological activity, cytotoxicity, and mechanism of action, in vitro evaluation allows researchers to identify promising lead candidates and deprioritize ineffective or toxic molecules early, streamlining the entire drug discovery pipeline.[15][21]

Foundational Assays: Cytotoxicity and Initial Viability Screening

The Principle of Selective Toxicity: A Cornerstone of Drug Development

Before exploring the therapeutic potential of a compound, it is imperative to assess its toxicity. The primary goal of cytotoxicity screening is to determine the concentration at which a compound exhibits toxic effects on living cells.[19] This provides essential information about the therapeutic index—the difference between the effective dose and the toxic dose.[22] An ideal drug candidate, particularly in cancer therapy, will exhibit selective toxicity, meaning it can kill cancer cells while sparing normal, healthy cells.[19][22] Evaluating cytotoxicity against both cancerous and non-cancerous cell lines is therefore a fundamental step in preclinical screening.[22]

Experimental Workflow for Cytotoxicity Screening

The initial evaluation of a library of novel pyrrole-thiazole derivatives begins with a systematic cytotoxicity screening process. This workflow ensures that subsequent, more complex assays are performed at non-toxic concentrations of the compounds, guaranteeing that the observed effects are due to specific biological activity rather than general toxicity.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay & Analysis Compound_Library Library of Pyrrole-Thiazole Derivatives Serial_Dilution Prepare Serial Dilutions of Each Compound Compound_Library->Serial_Dilution Cell_Culture Culture Cancer & Normal Cell Lines (e.g., MCF-7, HEK293) Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound Dilutions Serial_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading Measure Absorbance at 570 nm MTT_Assay->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Values Absorbance_Reading->Data_Analysis

Caption: General workflow for in vitro cytotoxicity screening.

Core Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[19]

  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[22][23] The amount of formazan produced is directly proportional to the number of living cells.[22]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells (e.g., human breast cancer MCF-7 or non-cancerous HEK293) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[22]

    • Compound Treatment: Prepare a range of concentrations for each pyrrole-thiazole derivative. Remove the old media from the cells and add fresh media containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24 or 48 hours).[22]

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[24]

    • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[22][24]

    • Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.[22][24]

Data Interpretation and Presentation: The IC50 Value

The primary quantitative output from a cytotoxicity assay is the half-maximal inhibitory concentration (IC₅₀).[23] This value represents the concentration of a compound required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher cytotoxic potency. Data should be presented in a clear, tabular format for easy comparison.

Table 1: Illustrative Cytotoxicity Data for Novel Pyrrole-Thiazole Derivatives

Compound ID Cell Line Incubation Time (hours) IC₅₀ (µM) Assay Type Selectivity Index (SI)*
PT-101 MCF-7 (Breast Cancer) 48 8.4 MTT 10.7
PT-101 HEK293 (Normal Kidney) 48 90.1 MTT -
PT-102 A549 (Lung Cancer) 48 15.2 MTT 5.1
PT-102 HEK293 (Normal Kidney) 48 77.8 MTT -
PT-103 HepG2 (Liver Cancer) 48 22.5 MTT 3.8
PT-103 HEK293 (Normal Kidney) 48 85.0 MTT -

Note: The data presented is hypothetical. SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Evaluating Anticancer Potential

Rationale: Targeting Dysregulated Pathways in Cancer

Cancer is characterized by uncontrolled cell growth and proliferation, often driven by dysregulation of critical signaling pathways.[7] A promising approach in cancer drug development is to design compounds that specifically target these aberrant pathways.[7][9] Pyrrole-thiazole derivatives have been investigated as inhibitors of key enzymes in pathways like the PI3K pathway, which is frequently overactive in many cancers and regulates cell growth, survival, and proliferation.[7][9] Another important target is the family of Matrix Metalloproteinases (MMPs), particularly MMP-13, which is involved in the degradation of the extracellular matrix, a process crucial for cancer invasion and metastasis.[25][26]

Primary Screening: Cytotoxicity against Cancer Cell Lines

The initial step in evaluating anticancer potential is to screen the compounds against a panel of human cancer cell lines.[7][27] This is typically done using the MTT assay as described in Section 2.3. The choice of cell lines should be strategic, representing different types of cancer (e.g., breast, lung, colon, central nervous system) to identify broad-spectrum activity or specific potency against a particular cancer type.[6][8][27]

Mechanistic Insight: Enzyme Inhibition Assays

Enzyme assays are fundamental tools in drug discovery that measure how efficiently a compound modulates the activity of a specific enzyme.[21] These assays are crucial for moving beyond general cytotoxicity to understanding the specific mechanism of action (MOA).[28] They help identify whether a compound is an inhibitor or activator and can elucidate the type of inhibition (e.g., competitive, non-competitive).[28][29]

MMP-13 is a validated target for osteoarthritis and is also implicated in cancer progression.[25][26] An in vitro assay to screen for MMP-13 inhibitors is a key step in developing targeted therapies.

  • Principle: A fluorogenic peptide substrate, which is non-fluorescent when intact, is cleaved by active MMP-13, releasing a fluorescent fragment. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.

  • Step-by-Step Methodology:

    • Enzyme Activation: Activate recombinant human MMP-13 with APMA (4-aminophenylmercuric acetate).

    • Compound Incubation: In a 96-well plate, add assay buffer, the pyrrole-thiazole test compound at various concentrations, and the activated MMP-13 enzyme. Incubate at 37°C for a set period (e.g., 30 minutes) to allow for inhibitor-enzyme binding.

    • Substrate Addition: Add the fluorogenic MMP-13 substrate to each well to initiate the enzymatic reaction.

    • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 328 nm, emission at 393 nm).

    • Data Analysis: Calculate the rate of substrate cleavage (reaction velocity) for each compound concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[30]

Visualizing the Anticancer Screening Cascade

A structured screening cascade ensures a logical progression from broad primary screens to more specific, mechanistic studies, optimizing resource allocation.

G Start Library of Pyrrole-Thiazole Derivatives Primary_Screen Primary Screen: Cytotoxicity Assay (MTT) vs. Panel of Cancer Cell Lines Start->Primary_Screen Hit_Identification Hit Identification: Select Compounds with Potent & Selective Activity (Low IC50) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Enzyme Inhibition Assays (e.g., MMP-13, PI3K) Hit_Identification->Secondary_Screen MOA_Studies Mechanism of Action (MOA) Studies: Determine Inhibition Type (Competitive, Non-competitive, etc.) Secondary_Screen->MOA_Studies Lead_Selection Lead Candidate Selection for In Vivo Studies MOA_Studies->Lead_Selection

Caption: A hierarchical screening cascade for anticancer drug discovery.

Assessing Antimicrobial Efficacy

The Imperative for New Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, making the discovery of new antimicrobial agents with novel mechanisms of action a critical priority.[3] Heterocyclic compounds, including pyrrole-thiazole derivatives, have shown promise as potent antibacterial and antifungal agents.[1][10][11] In vitro antimicrobial susceptibility testing (AST) is the first step in evaluating their potential.[31]

Methodologies for Antimicrobial Susceptibility Testing (AST)

The goal of AST is to predict the likely outcome of treating an infection with a particular agent. Several standardized methods are used to determine a compound's effectiveness against specific pathogens.[32][33][34]

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[32]

  • Principle: A standardized suspension of bacteria is exposed to serial twofold dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare serial twofold dilutions of the pyrrole-thiazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[32]

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.[34] Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.

    • Inoculation: Add the standardized bacterial suspension to all wells containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

    • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[32]

The disk diffusion method is a qualitative or semi-quantitative method that is simple and widely used for AST.[32][34]

  • Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a bacterial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear circular area of no growth, known as the zone of inhibition, will form around the disk.[32][34]

  • Step-by-Step Methodology:

    • Plate Inoculation: A standardized bacterial inoculum is swabbed evenly across the surface of a Mueller-Hinton agar plate.[33]

    • Disk Application: Sterile paper disks are impregnated with a specific concentration of the test compound and placed on the agar surface.[32]

    • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

    • Measurement: The diameter of the zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.[34]

Data Presentation: MIC Values and Zone of Inhibition Diameters

Results from antimicrobial testing should be tabulated to compare the activity of different derivatives against a panel of microorganisms.

Table 2: Illustrative Antimicrobial Activity of Pyrrole-Thiazole Derivatives

Compound ID Test Organism MIC (µg/mL) (Broth Microdilution) Zone of Inhibition (mm) (Disk Diffusion, 100 µ g/disk )
PT-201 Staphylococcus aureus (Gram +) 16 18
PT-201 Escherichia coli (Gram -) 64 12
PT-201 Candida albicans (Fungus) 8 22
PT-202 Staphylococcus aureus (Gram +) 8 21
PT-202 Escherichia coli (Gram -) 32 15
PT-202 Candida albicans (Fungus) 4 25
Ciprofloxacin S. aureus / E. coli 1 / 0.5 25 / 30
Clotrimazole C. albicans 1 28

Note: The data presented is hypothetical. Standard antibiotics are used for comparison.[2]

Investigating Anti-inflammatory Properties

The Role of Inflammation in Disease and the Need for Novel Modulators

Inflammation is a vital biological response to infection or tissue injury.[17] However, its dysregulation can lead to chronic diseases such as rheumatoid arthritis and atherosclerosis.[18] Key mediators in the inflammatory process include enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), as well as signaling molecules like nitric oxide (NO).[17][18] The development of new anti-inflammatory agents with improved safety profiles over classical NSAIDs is an important research area.[12] In vitro assays provide a direct and time-efficient method for the initial screening of compounds for anti-inflammatory properties.[17][18]

Key In Vitro Models for Anti-inflammatory Screening
  • Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce large amounts of the pro-inflammatory mediator nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[24][35] NO production can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[24] Anti-inflammatory compounds will inhibit this LPS-induced NO production.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[24]

    • Treatment: Pre-treat the cells with non-toxic concentrations of the pyrrole-thiazole derivatives for 1 hour.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with cells only, cells + LPS, and cells + LPS + a known inhibitor (e.g., dexamethasone).

    • Griess Reaction: Collect the cell culture supernatant. Mix it with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

    • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

  • Principle: COX and LOX are key enzymes in the arachidonic acid pathway that produce pro-inflammatory prostaglandins and leukotrienes, respectively.[5] Commercially available kits are often used to measure the ability of a compound to inhibit the activity of purified COX-1, COX-2, or 5-LOX enzymes. These are often colorimetric or fluorometric assays that measure the production of a specific downstream product.[17][35]

  • General Methodology:

    • Add assay buffer, the purified enzyme (e.g., COX-2), and the test compound to a 96-well plate.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate for a specified time at a controlled temperature.

    • Add a developing agent that reacts with the product (e.g., prostaglandin H2) to produce a measurable colorimetric or fluorescent signal.

    • Measure the signal using a plate reader and calculate the percent inhibition relative to a no-inhibitor control.

Visualizing the COX/LOX Arachidonic Acid Pathway

Understanding the pathway helps to contextualize the targets of potential anti-inflammatory drugs.

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (PGs) (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (LTs) (Bronchoconstriction, Chemotaxis) LOX->LTs Inhibitor_COX NSAIDs & COX-2 Inhibitors (e.g., Pyrrole-Thiazole Derivatives) Inhibitor_COX->COX inhibit Inhibitor_LOX LOX Inhibitors (e.g., Pyrrole-Thiazole Derivatives) Inhibitor_LOX->LOX inhibit

Sources

The Thiazole Carboxylic Acid Scaffold: A Technical Guide to Navigating Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, featuring in a multitude of FDA-approved drugs.[1][2] When functionalized with a carboxylic acid, this scaffold offers a versatile platform for developing novel therapeutics across diverse disease areas, including oncology, inflammation, and infectious diseases.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) of substituted thiazole carboxylic acids. We will explore the causal links between molecular structure and biological function, provide field-proven experimental protocols, and present data-driven insights to empower rational drug design.

The Thiazole Carboxylic Acid Core: Physicochemical Properties and Synthetic Strategies

The unique electronic properties of the thiazole ring, arising from the interplay between the electronegative nitrogen and the larger sulfur atom, impart a distinct chemical personality to the scaffold.[5] The presence of an acidic proton at the C2 position makes it highly reactive, while the overall ring is a π-electron-rich system susceptible to electrophilic substitution, typically at the C5 position.[6] The carboxylic acid moiety, a common feature in drug molecules for its ability to form hydrogen bonds and salt bridges with biological targets, further enhances the scaffold's potential for molecular recognition.

Key Synthetic Routes

A robust SAR study is underpinned by efficient and versatile synthetic chemistry. The Hantzsch thiazole synthesis, first reported in 1887, remains a workhorse for constructing the thiazole core.[4] This reaction involves the condensation of an α-haloketone with a thioamide.[4]

Experimental Protocol: Hantzsch Thiazole Synthesis of a 2-Amino-4-phenylthiazole-5-carboxylic Acid Derivative

This protocol outlines a general procedure for the synthesis of a thiazole carboxylic acid derivative, which can be adapted based on the specific reactivity of the starting materials.

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the α-haloketone (e.g., ethyl 2-chloro-3-oxobutanoate, 1.0 eq) and a thioamide (e.g., thiourea, 1.1 eq) in a suitable solvent such as ethanol or methanol.[7]

  • Step 2: Reaction Execution. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Step 3: Work-up and Isolation. Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.[7] Otherwise, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

  • Step 4: Hydrolysis of the Ester. To obtain the carboxylic acid, the resulting ester is hydrolyzed. Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a base (e.g., 2M NaOH). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Step 5: Acidification and Product Collection. Cool the reaction mixture in an ice bath and acidify with a suitable acid (e.g., 2M HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

dot

Caption: Workflow for Hantzsch Thiazole Carboxylic Acid Synthesis.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of substituted thiazole carboxylic acids is exquisitely sensitive to the nature and position of substituents on the thiazole ring and modifications to the carboxylic acid group. A systematic exploration of these modifications is the essence of SAR studies.

The Role of Substituents on the Thiazole Ring
  • Position 2: Substituents at the 2-position can significantly influence the molecule's interaction with the target protein. For instance, the presence of a free amino group at this position has been shown to be essential for the anti-carbonic anhydrase III activity of some thiazole derivatives.[8] Modification of this amino group can modulate activity and selectivity.

  • Position 4: The 4-position is often a key point for introducing diversity. Aryl or substituted aryl groups at this position are common. For example, in a series of 2-amino thiazole derivatives, a 4-(4-chlorophenyl) substituent showed the best inhibition against human carbonic anhydrase I, while a 4-(4-bromophenyl) group was optimal for inhibiting carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase.[9] This highlights the importance of halogen substituents in tuning activity and selectivity, likely through a combination of electronic and steric effects.

  • Position 5: While the carboxylic acid is a common substituent at this position, other groups can be introduced to probe the SAR. The presence of a phenyl ring at the 5-position was found to be an essential requirement for anti-carbonic anhydrase III activity in one study.[8]

The Influence of the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophoric element, often involved in key interactions with the target protein. However, its properties can be fine-tuned by converting it into other functional groups, such as amides or esters. This can impact the molecule's polarity, ability to act as a hydrogen bond donor/acceptor, and overall pharmacokinetic profile.

Experimental Protocol: Amide Coupling of a Thiazole Carboxylic Acid

This protocol describes a general procedure for the synthesis of thiazole carboxamides, a common strategy to explore SAR around the carboxylic acid moiety.

  • Step 1: Activation of the Carboxylic Acid. Dissolve the thiazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.2 eq) or 4-Dimethylaminopyridine (DMAP, 0.1-1.0 eq).[10] Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Step 2: Addition of the Amine. Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq) should be added.

  • Step 3: Reaction and Monitoring. Stir the reaction at room temperature and monitor its progress by TLC. Reactions are typically complete within 12-24 hours.

  • Step 4: Work-up and Purification. Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

dot ```dot graph Amide_Coupling_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Thiazole_COOH [label="Thiazole Carboxylic Acid"]; Coupling_Reagent [label="Coupling Reagent (e.g., EDC/HOBt)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Solvent_Base [label="Solvent (e.g., DCM)\nBase (e.g., DIPEA)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Activation [label="Activation", shape=diamond, style=filled, fillcolor="#FBBC05"]; Amine [label="Amine (R-NH2)"]; Coupling [label="Amide Bond Formation", shape=diamond, style=filled, fillcolor="#FBBC05"]; Final_Product [label="Thiazole Carboxamide", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Thiazole_COOH -> Activation; Coupling_Reagent -> Activation; Solvent_Base -> Activation; Activation -> Coupling; Amine -> Coupling; Coupling -> Final_Product; }

Caption: The Iterative Cycle of Structure-Activity Relationship Studies.

In a typical workflow, a series of designed thiazole carboxylic acid derivatives would be docked into the crystal structure of the target protein. The predicted binding energies and interaction patterns can then be correlated with the experimentally determined biological activities. For instance, a strong correlation between a low predicted binding energy and high inhibitory potency would validate the docking model and allow for the prospective design of more potent compounds. [11]

Conclusion and Future Perspectives

The substituted thiazole carboxylic acid scaffold continues to be a rich source of novel drug candidates. A thorough understanding of the structure-activity relationships governing the biological activity of these compounds is paramount for successful drug discovery campaigns. The integration of rational design, efficient synthesis, robust biological evaluation, and in silico modeling provides a powerful paradigm for unlocking the full therapeutic potential of this versatile chemical class. Future research will likely focus on exploring novel substitution patterns, developing more selective inhibitors for specific targets, and optimizing the pharmacokinetic properties of these compounds to generate the next generation of thiazole-based medicines.

References

  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Yurttas, L., et al. (2015). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

  • Kulathunga, P., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Wouters, J., et al. (2008). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Medicinal Chemistry. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Pathare, R. S., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • World Journal of Advanced Research and Reviews. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. [Link]

  • Wessal, M. E. R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]

  • Reddy, T. S., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry. [Link]

  • Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules. [Link]

  • Gul, H. I., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry. [Link]

Sources

A Spectroscopic Guide to 4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid: Structure Elucidation and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist
Abstract

This technical guide provides a comprehensive spectroscopic analysis of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] This document details the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the unambiguous structural elucidation of this target molecule. By integrating data from these orthogonal methods, we present a self-validating workflow for confirming molecular identity, purity, and key structural features. This guide is intended to serve as a practical resource for researchers, offering both foundational principles and detailed experimental protocols.[3][4][5]

Introduction: The Significance of Spectroscopic Analysis

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic methods provide a non-destructive means to probe the molecular architecture of organic compounds, revealing detailed information about functional groups, connectivity, and the electronic environment of atoms.[4][5] this compound is a molecule of interest due to its hybrid thiazole-pyrrole scaffold, a motif found in various biologically active compounds.[1][6][7] Accurate and thorough spectroscopic analysis is paramount to confirming its synthesis and understanding its chemical properties.

This guide will systematically explore the application of major spectroscopic techniques to provide a holistic and definitive characterization of the title compound.

Molecular Structure Overview

A foundational understanding of the molecule's structure is essential for interpreting spectroscopic data. The key structural features of this compound include:

  • A 1,3-thiazole ring , a five-membered aromatic heterocycle containing sulfur and nitrogen.[6]

  • A propyl group substituted at the C4 position of the thiazole ring.

  • A 1H-pyrrol-1-yl group attached to the C2 position of the thiazole ring.

  • A carboxylic acid functional group at the C5 position of the thiazole ring.

These features will give rise to distinct and predictable signals in the various spectra discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[8] By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

3.1. ¹H NMR Spectroscopy: Mapping the Protons

Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the exact frequency required is influenced by the local electronic environment of each proton, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm).

Predicted ¹H NMR Analysis:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the propyl, pyrrole, and carboxylic acid groups.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 12.0-13.0 ppm.[9] This downfield shift is due to the deshielding effect of the electronegative oxygen atoms and hydrogen bonding. The broadness of the signal is a result of chemical exchange and hydrogen bonding.[9]

  • Pyrrole Protons: The pyrrole ring contains two sets of chemically non-equivalent protons. The protons at the α-positions (adjacent to the nitrogen) are expected to resonate at a different chemical shift than the protons at the β-positions. These will likely appear as two distinct multiplets or triplets in the aromatic region (around 6.0-7.5 ppm).

  • Propyl Group Protons (-CH₂CH₂CH₃):

    • -CH₂- (adjacent to the thiazole ring): A triplet is expected due to coupling with the adjacent methylene protons. Its chemical shift will be further downfield compared to the other propyl protons due to the influence of the aromatic thiazole ring.

    • -CH₂- (middle): This will appear as a sextet (or multiplet) due to coupling with the adjacent methylene and methyl protons.

    • -CH₃: A triplet is expected at the most upfield position, coupled to the adjacent methylene protons.

3.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shift of each carbon atom is dependent on its electronic environment.

Predicted ¹³C NMR Analysis:

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the number and types of carbon atoms in the molecule.

  • Carboxylic Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear at a significant downfield shift, typically in the range of 165-185 ppm.[9]

  • Thiazole Ring Carbons: The three carbon atoms of the thiazole ring will resonate in the aromatic region, with their specific chemical shifts influenced by the attached substituents.

  • Pyrrole Ring Carbons: The four carbon atoms of the pyrrole ring will also appear in the aromatic region, with two distinct signals for the α and β carbons.

  • Propyl Group Carbons (-CH₂CH₂CH₃): Three distinct signals are expected in the aliphatic region of the spectrum, corresponding to the three carbon atoms of the propyl chain.

Table 1: Predicted NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-COOH~12.5 ppm (s, 1H)~170 ppm
Pyrrole α-H~7.2-7.4 ppm (m, 2H)~120-125 ppm
Pyrrole β-H~6.2-6.4 ppm (m, 2H)~110-115 ppm
Thiazole C2-~160-165 ppm
Thiazole C4-~145-150 ppm
Thiazole C5-~125-130 ppm
Propyl -CH₂-~2.8-3.0 ppm (t, 2H)~30-35 ppm
Propyl -CH₂-~1.6-1.8 ppm (m, 2H)~20-25 ppm
Propyl -CH₃~0.9-1.1 ppm (t, 3H)~10-15 ppm
(s = singlet, t = triplet, m = multiplet)
3.3. Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Consider advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign the chemical shifts and analyze the coupling patterns to deduce the proton and carbon connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[10] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.[10]

Predicted FT-IR Analysis:

The FT-IR spectrum of this compound will display characteristic absorption bands for its key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[9][11] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[10][11]

  • C-H Stretches (Aliphatic and Aromatic):

    • Aromatic C-H stretches from the pyrrole and thiazole rings will appear just above 3000 cm⁻¹.

    • Aliphatic C-H stretches from the propyl group will be observed just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1690 and 1760 cm⁻¹.[9][11] The exact position will depend on the extent of hydrogen bonding.[11]

  • C=N and C=C Stretches (Aromatic Rings): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the thiazole and pyrrole rings.

  • C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1210-1320 cm⁻¹ region.[11]

Table 2: Key Predicted FT-IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Strong, Broad
Aromatic C-H Stretch~3100Medium
Aliphatic C-H Stretch~2850-2960Medium
C=O Stretch (Carboxylic Acid)~1700Strong, Sharp
C=N, C=C Stretches (Aromatic)1450-1600Medium-Weak
C-O Stretch (Carboxylic Acid)1210-1320Medium
4.1. Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.[3][12]

Predicted Mass Spectrum Analysis:

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₂S). The exact mass can be determined using high-resolution mass spectrometry (HRMS), which provides a powerful confirmation of the molecular formula.

  • Isotope Peaks: The presence of a sulfur atom will result in a characteristic M+2 isotope peak with an abundance of approximately 4.4% relative to the M⁺ peak.

  • Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) can induce fragmentation of the molecule. Key fragmentation pathways may include:

    • Loss of the carboxylic acid group (-COOH, 45 Da) or CO₂ (44 Da).

    • Cleavage of the propyl side chain.

    • Fragmentation of the thiazole and pyrrole rings.[12][13][14]

Table 3: Predicted Mass Spectrometry Data

Ion m/z (Predicted) Interpretation
[M+H]⁺237.07Molecular ion (positive ion mode)
[M-H]⁻235.05Molecular ion (negative ion mode)
[M-COOH]⁺192.06Loss of the carboxylic acid group
[M-C₃H₇]⁺194.02Loss of the propyl group
5.1. Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI) and mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum over a relevant m/z range.

    • For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and inducing fragmentation to observe the daughter ions.

  • Data Analysis:

    • Identify the molecular ion peak and compare its m/z value with the calculated molecular weight.

    • Analyze the fragmentation pattern to gain further structural insights.

    • For HRMS data, use the exact mass to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[5][8] This technique is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic and heterocyclic compounds.[15][16]

Predicted UV-Vis Spectrum Analysis:

The conjugated system formed by the pyrrole and thiazole rings in this compound is expected to give rise to characteristic UV absorptions. The spectrum of benzene, a simple aromatic compound, shows three absorption bands at approximately 184, 204, and 256 nm.[17] The presence of heteroatoms and conjugation in the title compound will likely shift these absorptions to longer wavelengths (a bathochromic or red shift). One or more strong absorption bands are anticipated in the 200-400 nm range, corresponding to π→π* electronic transitions within the aromatic system.

6.1. Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the sample spectrum over a wavelength range of approximately 200-800 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a cohesive and irrefutable structural assignment.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation Compound Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry (HRMS) Compound->MS UVVis UV-Vis Spectroscopy Compound->UVVis NMR_Data Connectivity & C-H Framework NMR->NMR_Data FTIR_Data Functional Groups (-COOH, C=N) FTIR->FTIR_Data MS_Data Molecular Weight & Formula MS->MS_Data UVVis_Data Conjugated π-System UVVis->UVVis_Data Structure Definitive Structure Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure UVVis_Data->Structure

Figure 1: Integrated workflow for the spectroscopic analysis and structural elucidation of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, FT-IR, Mass Spectrometry, and UV-Vis techniques, provides a robust and self-validating methodology for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of the molecule's identity and purity. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this and similar heterocyclic compounds, ensuring a high degree of scientific rigor and confidence in their findings.

References
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Google Scholar.
  • Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • Organic Chemistry/Spectroscopy. (n.d.). Wikibooks. Retrieved January 20, 2026, from [Link]

  • Spectroscopic methods of analysis - Organic analysis II. (n.d.). UCLouvain.
  • Principles of Organic Spectroscopy. (n.d.). Open Access Journals.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

  • A Theoretical Study of UV-Vis Absorption Spectra of Heterocyclic Aromatic Polymers. (n.d.). Chemical Journal of Chinese Universities.
  • 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][3][8][18] Thiadiazine Derivatives. (2007). Magnetic Resonance in Chemistry, 45(3), 265-268. [Link]

  • UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy. (2024, October 7). YouTube.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Possible mass fragmentation pattern of compound 3. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2012). Molecules, 17(11), 13393-13403. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
  • Ultraviolet spectroscopy. (n.d.). Britannica. Retrieved January 20, 2026, from [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved January 20, 2026, from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]

  • Spectroscopy of Aromatic Compounds. (2021, December 11). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Vis-UV spectra of aromatic compounds. (n.d.). Química Orgánica. Retrieved January 20, 2026, from [Link]

  • Yang, L., et al. (2005). FT-IR spectroscopic study on the variations of molecular structures of some carboxyl acids induced by free electron laser. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 1209-1215. [Link]

  • Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. (n.d.). accedaCRIS. Retrieved January 20, 2026, from [Link]

  • 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • This compound (CAS No. 1031672-01-1) Suppliers. (n.d.). ChemicalRegister. Retrieved January 20, 2026, from [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2020). Molecules, 25(21), 5038. [Link]

  • 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved January 20, 2026, from [Link]

  • 4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • Processes for preparing thiazole carboxylic acids. (1966). Google Patents.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). Bioorganic & Medicinal Chemistry Letters, 27(20), 4645-4649. [Link]

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

Introduction: The Thiazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Novel Thiazole Compounds

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a "privileged scaffold" in drug design. Thiazole moieties are integral to a wide array of FDA-approved drugs, from anti-cancer agents like Dasatinib to anti-inflammatory drugs such as Meloxicam.[3][4][5] The journey of a novel thiazole-based compound from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety.[6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core physicochemical properties of novel thiazole compounds. Moving beyond a simple listing of parameters, we will delve into the causality behind experimental choices, present validated protocols for accurate determination, and discuss the strategic importance of each property in the context of modern drug development.

The Interconnected Workflow of Physicochemical Characterization

The characterization of a novel compound is not a series of isolated experiments but an integrated workflow. Each determined property informs the next step and contributes to a holistic understanding of the molecule's potential. The process begins with the confirmed synthesis and structural verification of the thiazole derivative, ensuring the integrity of all subsequent data.

G cluster_synthesis Synthesis & Verification cluster_profiling Physicochemical Profiling cluster_analysis Data Integration & Decision Synthesis Novel Thiazole Synthesis (e.g., Hantzsch Reaction) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Structure_ID Structural Characterization (NMR, MS, IR) Purification->Structure_ID Solubility Aqueous Solubility (Shake-Flask Method) Structure_ID->Solubility pKa pKa Determination (pH-Metric Titration) Solubility->pKa ADME_Profile Construct ADME Profile Solubility->ADME_Profile Lipophilicity Lipophilicity (LogP/LogD) (RP-HPLC Method) pKa->Lipophilicity pKa->ADME_Profile Stability Chemical Stability (Forced Degradation) Lipophilicity->Stability Lipophilicity->ADME_Profile MeltingPoint Melting Point (Purity & Lattice Energy) Stability->MeltingPoint Stability->ADME_Profile MeltingPoint->ADME_Profile Lead_Opt Lead Optimization Decision ADME_Profile->Lead_Opt

Caption: Workflow from synthesis to physicochemical profiling.

Aqueous Solubility: The Gateway to Bioavailability

A compound must first dissolve to be absorbed. Aqueous solubility is arguably the most critical initial physicochemical parameter, influencing everything from formulation possibilities to in vivo bioavailability. Poor solubility is a leading cause of failure for promising drug candidates.[8][9]

Causality Behind the Method: Kinetic vs. Thermodynamic Solubility

In early discovery, high-throughput methods often measure kinetic solubility, which assesses how quickly a compound precipitates from a DMSO stock solution into an aqueous buffer.[9] While fast, this can be misleading. For definitive characterization, we determine thermodynamic solubility, which represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the gold standard for this measurement due to its reliability and direct reflection of equilibrium.[10][11][12]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol establishes the equilibrium solubility of a thiazole compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Objective: To determine the maximum dissolved concentration of the test compound at a controlled temperature.

Materials:

  • Novel thiazole compound (solid, high purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Co-solvent (e.g., DMSO, if necessary for stock solution)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Centrifuge

  • 0.22 µm or 0.45 µm syringe filters (low-binding, e.g., PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Methodology:

  • Preparation: Add an excess amount of the solid thiazole compound to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of PBS (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker in a temperature-controlled environment. Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A stable concentration over two consecutive time points confirms equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let larger particles settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter this aliquot through a syringe filter into a clean analysis vial. Self-Validation: The first few drops from the filter should be discarded to prevent underestimation due to compound adsorption to the filter material.[9]

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Analyze the filtered supernatant by HPLC-UV to determine its concentration. The concentration obtained is the thermodynamic solubility.

Acidity and Basicity (pKa): The Driver of pH-Dependent Behavior

The thiazole ring contains a basic nitrogen atom at position 3, making most thiazole derivatives weak bases.[3] The pKa, or acid dissociation constant, is the pH at which the compound exists in a 50:50 ratio of its ionized and neutral forms. This parameter is critical because it dictates the compound's charge state in different physiological environments (e.g., stomach pH ~2, intestine pH ~6-7.4, blood pH ~7.4), which in turn governs its solubility, membrane permeability, and receptor binding.[13]

Experimental Protocol: pH-Metric Titration

This method involves titrating a solution of the thiazole compound with a strong acid or base and monitoring the pH. The inflection point of the resulting titration curve corresponds to the pKa.[13]

Objective: To determine the pKa value(s) of the ionizable functional group(s) on the thiazole compound.

Materials:

  • Thiazole compound

  • Deionized water (degassed)

  • Standardized solutions of hydrochloric acid (HCl, e.g., 0.1 M) and sodium hydroxide (NaOH, e.g., 0.1 M)

  • Calibrated pH meter with a combination electrode

  • Automatic titrator or manual burette

  • Stir plate and magnetic stir bar

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the thiazole compound in a specific volume of deionized water. A co-solvent may be used if solubility is low, but its effect on the pKa must be considered.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.

  • Titration (for a basic thiazole): Begin titrating the solution with the standardized HCl solution, adding small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point. Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) precisely identifies the equivalence point, from which the pKa can be calculated.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the "oil-loving" nature of a compound, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[6][7] It is expressed as the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase.

Causality Behind the Metric: Choosing Between LogP and LogD
  • LogP is the partition coefficient of the neutral form of the molecule. It is an intrinsic property.

  • LogD is the distribution coefficient at a specific pH. It accounts for all species (neutral and ionized) and is therefore the more physiologically relevant measure for ionizable compounds like thiazoles.[14]

The choice of which metric to use and report is dictated by the compound's pKa. If the compound is largely neutral at physiological pH (7.4), LogP is sufficient. However, for most thiazoles, which are basic and will be partially or fully protonated, LogD at pH 7.4 is the essential parameter to measure.

G pKa_Check Determine Compound's pKa Is_Ionizable Is compound ionizable in pH range 2-10? pKa_Check->Is_Ionizable LogP_Measure Measure LogP (Compound is non-ionic) Is_Ionizable->LogP_Measure No LogD_Measure Measure LogD at Physiological pH (e.g., 7.4) Is_Ionizable->LogD_Measure Yes (Most Thiazoles) ADME_Prediction Use value for ADME prediction LogP_Measure->ADME_Prediction LogD_Measure->ADME_Prediction

Caption: Decision workflow for measuring LogP versus LogD.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for LogP/LogD Determination

The traditional shake-flask method for LogP is labor-intensive. A widely adopted and reliable alternative is the RP-HPLC method, which correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[15]

Objective: To estimate the LogP or LogD value by correlating HPLC retention time with known standards.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column

  • Mobile phase: A mixture of an aqueous buffer (at the desired pH for LogD, e.g., pH 7.4 PBS) and an organic modifier (e.g., methanol or acetonitrile).

  • A set of 5-7 reference compounds with known LogP values spanning a relevant range.

  • Thiazole test compound.

Methodology:

  • System Setup: Equilibrate the C18 column with a specific isocratic mobile phase composition (e.g., 60:40 Methanol:Water).

  • Standard Analysis: Inject each reference compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot the known LogP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A high R² (>0.98) validates the method.

  • Test Compound Analysis: Inject the novel thiazole compound under the identical HPLC conditions and determine its retention time and log(k').

  • LogP/LogD Calculation: Use the regression equation from the calibration curve to calculate the LogP (or LogD if a buffered mobile phase was used) of the test compound.

Melting Point and Stability

Melting Point (M.p.) provides a quick indication of a compound's purity and is related to the strength of its crystal lattice.[16] A sharp melting range typically signifies high purity. It is determined using a standard capillary melting point apparatus.[17]

Chemical Stability is crucial for determining a compound's shelf-life and potential degradation pathways. Forced degradation studies expose the compound to harsh conditions (acidic/basic hydrolysis, oxidation, light) to identify potential liabilities. Degradants are monitored and identified using techniques like HPLC and LC-MS.

Quantitative Data Summary

The physicochemical properties of thiazole derivatives can vary widely based on their substitution patterns. However, many successful drugs fall within the ranges defined by guidelines like Lipinski's Rule of 5.[6]

PropertySignificanceTypical Target Range for Oral DrugsExperimental Method
Aqueous Solubility Absorption, Formulation> 50 µg/mLShake-Flask
Lipophilicity (LogD at pH 7.4) Permeability, Metabolism1 - 3RP-HPLC, Shake-Flask
pKa pH-dependent propertiesBasic: 5-9; Acidic: 3-6pH-Metric Titration, UV-Vis
Molecular Weight Size, Permeability< 500 DaMass Spectrometry
Melting Point (°C) Purity, StabilityVariesCapillary Method

Computational Approaches in Physicochemical Profiling

In modern drug discovery, experimental determination is often complemented by in silico (computational) predictions. These methods are invaluable for screening large virtual libraries of compounds before committing to synthesis.[8]

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., topological, electronic) with physicochemical properties.[18]

  • Thermodynamic and Quantum Mechanical Methods: Approaches based on calculating solvation free energy or using semi-empirical methods can provide accurate predictions for properties like solubility and pKa.[19][20]

While computational tools provide rapid and valuable estimations, experimental validation of lead candidates remains an indispensable part of the drug discovery process.

Conclusion

The physicochemical profile of a novel thiazole compound is a critical determinant of its therapeutic potential. A systematic and rigorous evaluation of properties such as solubility, pKa, and lipophilicity provides the foundational data required for informed decision-making in lead optimization and candidate selection. By employing validated experimental protocols, understanding the causality behind methodological choices, and integrating computational predictions, researchers can efficiently navigate the complex path of drug development and unlock the full potential of the versatile thiazole scaffold.

References

  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central. Available at: [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • (PDF) Thiazole Ring—A Biologically Active Scaffold. ResearchGate. Available at: [Link]

  • Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PubMed Central. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PubMed Central. Available at: [Link]

  • Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Semantic Scholar. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library. Available at: [Link]

  • Theoretical Prediction of Lipophilicity for Some Drugs Compounds. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Marketed drugs containing thiazole ring. ResearchGate. Available at: [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. PubMed. Available at: [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]

  • Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. Available at: [Link]

  • What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? ResearchGate. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Available at: [Link]

  • The in silico physicochemical properties of thiazole derivatives... ResearchGate. Available at: [Link]

  • Structures of some clinically approved thiazole-based drugs. ResearchGate. Available at: [Link]

  • Order of Acidity and PKa in heterocyclic compounds. YouTube. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. Available at: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PubMed Central. Available at: [Link]

  • Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. Sci-Hub. Available at: [Link]

  • Thiazole. Wikipedia. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

  • Computational methods for predicting properties. ProtoQSAR. Available at: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central. Available at: [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. Available at: [Link]

Sources

Harnessing the Synergy of Pyrrole and Thiazole Scaffolds for Next-Generation Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy and safety profiles is a paramount objective. Among the myriad of molecular frameworks, nitrogen- and sulfur-containing heterocycles have consistently demonstrated their versatility and therapeutic relevance. The pyrrole nucleus, a fundamental component of many biologically active compounds, is renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] Similarly, the thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and exhibiting a broad spectrum of biological activities.[2]

The strategic hybridization of these two pharmacophores into a single molecular entity presents a compelling avenue for the development of innovative therapeutic agents. This guide provides an in-depth technical exploration of the discovery and development of novel pyrrole-thiazole based compounds, from rational design and synthesis to preclinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synergistic potential of these heterocyclic systems.

Rational Design and Synthesis of Pyrrole-Thiazole Hybrids

The rationale behind the conjugation of pyrrole and thiazole moieties stems from the principle of molecular hybridization, which aims to combine the therapeutic benefits of distinct pharmacophores to create a unified scaffold with enhanced biological potential.[2][3] This approach can lead to improved drug efficacy, reduced multidrug resistance, and minimized toxicity.[3]

Synthetic Strategies: A Field-Proven Approach

A robust and versatile method for the synthesis of pyrrole-thiazole derivatives often involves a multi-step approach. The renowned Hantzsch thiazole synthesis is a cornerstone of this process, allowing for the efficient construction of the thiazole ring.[4] This, combined with established methods for pyrrole synthesis like the Paal-Knorr reaction, provides a reliable pathway to the target hybrid molecules.[4]

A representative synthetic workflow is outlined below:

G cluster_0 Step 1: Pyrrole Precursor Synthesis cluster_1 Step 2: Thiazole Precursor Synthesis cluster_2 Step 3: Molecular Hybridization A Starting Materials (e.g., 1,4-dicarbonyl compound, amine) B Paal-Knorr Reaction A->B C Pyrrole Derivative B->C H Coupling Reaction C->H D α-Haloketone (e.g., Phenacyl Bromide) F Hantzsch Thiazole Synthesis D->F E Thioamide E->F G Thiazole Derivative F->G G->H I Pyrrole-Thiazole Hybrid H->I

Caption: A generalized workflow for the synthesis of pyrrole-thiazole hybrids.

Detailed Experimental Protocol: Synthesis of a Representative Pyrrole-Thiazole Compound

Disclaimer: This protocol is a generalized representation and should be adapted and optimized based on the specific target molecule and laboratory conditions. All procedures should be performed by qualified personnel in a controlled laboratory environment.

Objective: To synthesize a novel pyrrole-thiazole derivative for biological evaluation.

Materials:

  • Appropriate starting materials for pyrrole and thiazole synthesis (e.g., 2,5-hexanedione, primary amine, phenacyl bromide, thiourea).

  • Solvents (e.g., ethanol, glacial acetic acid, diethyl ether).

  • Catalysts (if required).

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.).

  • Purification apparatus (e.g., column chromatography, recrystallization setup).

  • Analytical instruments for characterization (NMR, MS, IR).

Procedure:

  • Synthesis of the Pyrrole Moiety (via Paal-Knorr): a. In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) in a suitable solvent (e.g., ethanol). b. Add the primary amine and a catalytic amount of acid (e.g., glacial acetic acid). c. Reflux the mixture for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. e. Purify the resulting pyrrole derivative by column chromatography or recrystallization.

  • Synthesis of the Thiazole Moiety (via Hantzsch Synthesis): a. In a separate flask, react an α-haloketone (e.g., phenacyl bromide) with a thioamide (e.g., thiourea) in a suitable solvent (e.g., ethanol).[3] b. Heat the mixture to reflux and monitor the reaction by TLC. c. After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution). d. Collect the precipitated thiazole derivative by filtration, wash with water, and dry.

  • Coupling of Pyrrole and Thiazole Moieties: a. The specific coupling strategy will depend on the functional groups present on the pyrrole and thiazole derivatives. This may involve reactions such as amide bond formation, Suzuki coupling, or other cross-coupling reactions. b. Combine the purified pyrrole and thiazole intermediates in a suitable solvent with the necessary reagents and catalysts for the chosen coupling reaction. c. Heat the reaction mixture under an inert atmosphere and monitor its progress by TLC. d. Upon completion, perform an appropriate work-up procedure to isolate the crude product. e. Purify the final pyrrole-thiazole hybrid compound using column chromatography and/or recrystallization.

  • Structural Characterization: a. Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). b. Further characterization by Infrared (IR) spectroscopy can provide additional structural information.

In Vitro Biological Evaluation: A Focus on Anticancer Activity

Pyrrole-thiazole based compounds have shown significant promise as anticancer agents.[5][6] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR and receptor tyrosine kinase (RTK) pathways.[5][7]

Cell Viability and Cytotoxicity Assays

A primary step in evaluating the anticancer potential of newly synthesized compounds is to assess their effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Detailed Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrole-thiazole compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer).[5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Pyrrole-thiazole test compound, dissolved in a suitable solvent (e.g., DMSO).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: a. Culture the desired cancer cell lines to ~80% confluency. b. Trypsinize the cells, count them using a hemocytometer, and adjust the cell density to the desired concentration (e.g., 5 x 10³ to 1 x 10⁴ cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a series of dilutions of the pyrrole-thiazole test compound in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). c. Incubate the plate for 48-72 hours.

  • MTT Incubation: a. After the treatment period, add 10 µL of MTT reagent to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Target-Based Assays: Investigating Kinase Inhibition

Many pyrrole-thiazole compounds exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell growth and survival.[5][8][9] For instance, they have been shown to target kinases such as VEGFR-2, PI3K, and EGFR.[5][10][11][12]

Workflow for Kinase Inhibition Assay:

G A Purified Kinase Enzyme E Incubation A->E B Kinase-Specific Substrate B->E C ATP C->E D Pyrrole-Thiazole Compound D->E F Detection of Kinase Activity (e.g., Phosphorylation) E->F G Quantification of Inhibition F->G

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Elucidating the Mechanism of Action

Understanding the molecular mechanisms by which a pyrrole-thiazole compound exerts its therapeutic effect is crucial for its further development. Techniques such as Western blotting can be employed to investigate the compound's impact on specific signaling pathways.

Hypothetical Signaling Pathway Targeted by a Pyrrole-Thiazole Kinase Inhibitor

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PyrThiazole Pyrrole-Thiazole Inhibitor PyrThiazole->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A hypothetical signaling pathway inhibited by a pyrrole-thiazole compound.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of the pyrrole-thiazole scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural features that are critical for therapeutic efficacy.

For example, studies have shown that the nature and position of substituents on the phenyl rings of the pyrrole and thiazole moieties can significantly influence anticancer activity.[13] Electron-withdrawing groups, such as chloro or nitro, have been found to enhance cytotoxic effects in some cases.[5][14]

Tabulated SAR Data
Compound IDR1 (Pyrrole)R2 (Thiazole)IC50 (µM) vs. MCF-7
PT-1 H4-Cl-Ph15.2
PT-2 H4-OCH3-Ph32.5
PT-3 4-F-Ph4-Cl-Ph8.7
PT-4 4-F-Ph4-OCH3-Ph21.1

Note: This is a representative table with hypothetical data to illustrate the concept of SAR.

In Vivo Efficacy Assessment

Promising pyrrole-thiazole candidates identified through in vitro studies must be evaluated in vivo to assess their therapeutic efficacy and safety in a whole-organism context. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.[15][16]

Xenograft Model Workflow

G A Human Cancer Cell Line Injection into Immunodeficient Mice B Tumor Establishment and Growth A->B C Treatment with Pyrrole-Thiazole Compound B->C D Monitoring of Tumor Volume and Animal Well-being C->D E Endpoint Analysis: Tumor Weight, Histology, Biomarker Assessment D->E

Caption: A typical workflow for an in vivo xenograft study.

In these models, human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored over time.[15][17] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also increasingly used as they may better recapitulate the heterogeneity of human cancers.[16][18]

Conclusion and Future Perspectives

The hybridization of pyrrole and thiazole scaffolds represents a highly promising strategy in the quest for novel therapeutic agents, particularly in the field of oncology. The synergistic combination of these two pharmacophores has yielded compounds with potent anticancer activity, often through the targeted inhibition of key signaling pathways.

Future research in this area should focus on:

  • Expanding the chemical diversity of pyrrole-thiazole libraries to explore a wider range of biological targets.

  • Employing computational modeling and machine learning to guide the rational design of next-generation compounds with improved potency and selectivity.

  • Investigating the potential of these compounds in other therapeutic areas, such as neurodegenerative and infectious diseases.

  • Developing advanced drug delivery systems to enhance the bioavailability and tumor-targeting of promising candidates.

By continuing to unravel the therapeutic potential of pyrrole-thiazole based compounds, the scientific community can pave the way for the development of innovative medicines that address unmet medical needs.

References

  • Synthesis, In Vitro Anticancer Activity, Molecular Docking, and Dynamic Simulation Study of Thiazole-Conjugated Pyrazole Derivatives. PubMed. Available at: [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. National Institutes of Health. Available at: [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. ResearchGate. Available at: [Link]

  • Bioactive pyrrole-based compounds with target selectivity. ResearchGate. Available at: [Link]

  • Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. ResearchGate. Available at: [Link]

  • Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. MDPI. Available at: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Springer. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Institutes of Health. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. National Institutes of Health. Available at: [Link]

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. ACS Publications. Available at: [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Evaluation of Pyrrol-thiazole Derivatives as AChE and BuChE Inhibitory and Antioxidant Activities. DergiPark. Available at: [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Seminars in Oncology. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Available at: [Link]

Sources

Literature review on the synthesis of thiazole-5-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Thiazole-5-Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents.[1][2] Specifically, thiazole-5-carboxylic acid and its derivatives are crucial intermediates and building blocks in the development of novel therapeutics, including antimicrobial, anti-inflammatory, and anticancer drugs.[3][4][5] This guide provides a comprehensive review of the principal synthetic strategies for obtaining thiazole-5-carboxylic acids. We will delve into the mechanistic underpinnings of classical methods like the Hantzsch synthesis, explore modern and efficient alternatives such as halogen-metal exchange, and present detailed, field-proven protocols for key transformations. This document is intended for researchers, chemists, and drug development professionals seeking both a theoretical understanding and practical guidance on the synthesis of this vital heterocyclic scaffold.

The Strategic Importance of the Thiazole-5-Carboxylic Acid Moiety

The thiazole nucleus, a five-membered aromatic ring containing one sulfur and one nitrogen atom, is a privileged scaffold in drug design.[6] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal component for modulating biological activity. The incorporation of a carboxylic acid group at the C5 position provides a critical handle for further chemical modification, enabling the synthesis of amides, esters, and other derivatives to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[3] This versatility has cemented the role of thiazole-5-carboxylic acid as an invaluable starting material in pharmaceutical research and development.[3][7]

Foundational Synthetic Strategies: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring.[8] The classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[9][10] To generate a C5-carboxylic acid functionality, the reaction is typically performed using an α-halo-β-ketoester as the carbonyl component.

Mechanism of Action

The reaction proceeds through a well-established multi-step pathway. The causality behind this sequence is critical for understanding reaction optimization and potential side products.

  • Nucleophilic Attack (S N 2): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen. This forms a thioimonium salt intermediate.[10]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the ketone or ester carbonyl group, forming a five-membered ring.

  • Dehydration: The resulting hydroxyl-thiazoline intermediate readily undergoes dehydration to yield the fully aromatic thiazole ring.

The initial product of this sequence is a thiazole-5-carboxylate ester, which can be subsequently hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.

Hantzsch_Mechanism Thioamide Thioamide (R1-CS-NH2) Intermediate1 Thioimonium Salt Intermediate Thioamide->Intermediate1 1. SN2 Attack AlphaHalo α-Halo-β-ketoester (R2-CO-CH(X)-COOR3) AlphaHalo->Intermediate1 Intermediate2 Hydroxyl-Thiazoline Intermediate Intermediate1->Intermediate2 2. Cyclization EsterProduct Thiazole-5-carboxylate Ester Intermediate2->EsterProduct 3. Dehydration (-H2O) AcidProduct Thiazole-5-carboxylic Acid EsterProduct->AcidProduct 4. Hydrolysis

Caption: Mechanism of the Hantzsch synthesis for thiazole-5-carboxylates.

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is a representative example of the Hantzsch synthesis adapted for a C5-ester, a direct precursor to the carboxylic acid. The choice of ethanol as a solvent is common as it effectively dissolves the reactants and facilitates the reaction upon heating.

Materials:

  • Ethyl 2-chloroacetoacetate (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-chloroacetoacetate (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).

  • Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form.

  • Pour the mixture into 50 mL of cold water and stir for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration through a Buchner funnel, washing the filter cake with cold water (2 x 10 mL).

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • The final hydrolysis to the carboxylic acid can be achieved by refluxing the ester with aqueous NaOH or HCl, followed by neutralization to precipitate the product.[11]

Modern Synthetic Routes and Advanced Strategies

While the Hantzsch synthesis is a workhorse, several modern methods offer alternative pathways, sometimes with improved yields, milder conditions, or access to different substitution patterns.

Synthesis via Halogen-Metal Exchange

Mechanism:

  • Lithiation: A brominated thiazole (e.g., 5-bromothiazole) is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78°C). The lithium atom exchanges with the bromine, creating a highly nucleophilic 5-thiazolyllithium intermediate.[12]

  • Carboxylation: The organolithium intermediate is then quenched with an electrophilic source of carbon dioxide, such as dry ice (solid CO₂).

  • Acidic Workup: An acidic workup protonates the resulting lithium carboxylate salt to yield the final thiazole-5-carboxylic acid.

Halogen_Metal_Exchange BromoThiazole 5-Bromothiazole LithioThiazole 5-Thiazolyllithium Intermediate BromoThiazole->LithioThiazole 1. n-BuLi -78°C CarboxylateSalt Lithium Carboxylate Salt LithioThiazole->CarboxylateSalt 2. CO2 (Dry Ice) AcidProduct Thiazole-5-carboxylic Acid CarboxylateSalt->AcidProduct 3. H3O+ Workup

Caption: Synthesis of thiazole-5-carboxylic acid via halogen-metal exchange.

Modified Gewald Reaction

The Gewald reaction traditionally synthesizes 2-aminothiophenes. However, modifications to the substrates can steer the reaction towards thiazole formation. For instance, reacting nitriles with 1,4-dithiane-2,5-diol (a stable source of mercaptoacetaldehyde) can yield 2-substituted thiazoles, which can then be further functionalized.[13][14] This method is advantageous as it avoids the use of often lachrymatory α-haloketones.[15]

Solid-Phase Synthesis

For applications in combinatorial chemistry and high-throughput screening, solid-phase synthesis offers a streamlined approach to generating libraries of thiazole derivatives. In a typical workflow, a starting material is anchored to a polymer resin. The Hantzsch cyclization is performed on the solid support, and the final product is cleaved from the resin in the last step.[16] This methodology facilitates purification, as excess reagents and byproducts can be simply washed away. A reported method successfully used this approach to create a library of 2-amino-5-carboxamide thiazole derivatives.[16]

Solid_Phase_Workflow Start Start: Phenoxy Resin Step1 1. Reductive Amination (Anchor Linker) Start->Step1 Step2 2. Thiourea Formation on Resin Step1->Step2 Step3 3. Dehydrative Cyclization (α-bromoketone) Forms Thiazole Ring Step2->Step3 Step4 4. Amide Coupling (Various Amines) Step3->Step4 Step5 5. Cleavage from Resin (TFA Cocktail) Step4->Step5 End Product: 2-Amino-5-carboxamide Thiazole Library Step5->End

Sources

Unlocking Therapeutic Potential: A Technical Guide to Investigating 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the thiazole and pyrrole scaffolds in a single molecular entity presents a compelling opportunity for the discovery of novel therapeutic agents. This guide provides a comprehensive framework for researchers and drug development professionals to explore the pharmacological landscape of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. By leveraging established knowledge of related chemical structures, we delineate a rational, multi-pronged approach to identify and validate its potential molecular targets. This document outlines key therapeutic areas of interest, proposes detailed experimental workflows for target identification and validation, and provides the scientific rationale underpinning these methodologies.

Introduction: The Rationale for Investigation

The thiazole ring is a privileged scaffold in medicinal chemistry, integral to a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4][5] Similarly, the pyrrole moiety is a key component of many natural and synthetic molecules with significant therapeutic applications, including inhibitors of enzymes relevant to neurodegenerative diseases.[6]

The subject of this guide, this compound, synergistically combines these two important pharmacophores. The presence of the carboxylic acid group at the 5-position of the thiazole ring is particularly noteworthy, as this functional group is known to be crucial for interactions with specific amino acid residues, such as arginine and tyrosine, within the active sites of target proteins.[7] While direct pharmacological data on this specific molecule is not yet prevalent in public literature, the extensive research on analogous structures provides a strong foundation for hypothesizing its potential biological targets. This guide will therefore focus on a systematic exploration of these potential targets, categorized by therapeutic area.

Potential Therapeutic Areas and Pharmacological Targets

Based on the established activities of thiazole and pyrrole derivatives, the following therapeutic areas represent the most promising avenues for investigating the pharmacological potential of this compound.

Oncology

The anticancer potential of thiazole-containing compounds is well-documented.[3][4][8][9] Several kinase inhibitors used in cancer therapy feature a thiazole core. Therefore, a primary focus of investigation should be on key oncogenic signaling pathways.

  • Potential Targets:

    • PI3K/Akt/mTOR Pathway: Thiazole derivatives have been shown to inhibit PI3K (Phosphoinositide 3-kinase), a critical node in a signaling pathway that is frequently dysregulated in cancer.[8][10]

    • Receptor Tyrosine Kinases (RTKs): Specific RTKs like c-Met are known targets of thiazole-based inhibitors.[11]

    • Cell Cycle Regulation: Compounds with similar structures have been observed to induce cell cycle arrest, suggesting an interaction with proteins that regulate cell cycle progression.[9]

  • Proposed Investigational Workflow:

oncology_workflow cluster_in_vitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_validation Target Validation compound Test Compound kinase_panel Kinase Panel Screening (e.g., PI3K, c-Met) compound->kinase_panel cell_lines Cancer Cell Line Panel (e.g., A549, MCF-7, HepG2) compound->cell_lines proliferation_assay Proliferation Assay (e.g., MTT, BrdU) kinase_panel->proliferation_assay Identified Hits cell_lines->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) proliferation_assay->cell_cycle_analysis western_blot Western Blot Analysis (p-Akt, p-mTOR) cell_cycle_analysis->western_blot molecular_docking Molecular Docking (In Silico) western_blot->molecular_docking spr Surface Plasmon Resonance (Binding Affinity) western_blot->spr

Figure 1: Proposed workflow for investigating the anticancer potential of the target compound.

Neurodegenerative Disorders

Several thiazole and pyrrole derivatives have shown inhibitory activity against enzymes implicated in the pathology of Alzheimer's disease and other neurodegenerative conditions.[1][6][12]

  • Potential Targets:

    • Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease.[1]

    • Monoamine Oxidases (MAO-A and MAO-B): MAO inhibitors are used in the treatment of Parkinson's disease and depression. Pyrrole-containing compounds have demonstrated selective MAO-B inhibition.[6][12]

  • Proposed Investigational Workflow:

neuro_workflow cluster_enzyme_assays Enzyme Inhibition Assays cluster_kinetics Mechanism of Inhibition cluster_in_silico In Silico Analysis compound Test Compound ache_assay AChE Inhibition Assay (Ellman's Method) compound->ache_assay buche_assay BuChE Inhibition Assay (Ellman's Method) compound->buche_assay mao_assay MAO-A/B Inhibition Assay (Fluorometric) compound->mao_assay ic50 IC50 Determination ache_assay->ic50 buche_assay->ic50 mao_assay->ic50 kinetics Enzyme Kinetics Studies (Lineweaver-Burk Plot) ic50->kinetics docking Molecular Docking Studies kinetics->docking

Figure 2: Workflow for evaluating the neuroprotective potential of the target compound.

Infectious Diseases

The thiazole moiety is present in numerous antimicrobial and antifungal agents.[3][13][14] This suggests that this compound may possess activity against various pathogens.

  • Potential Targets:

    • Bacterial Enzymes: Inhibition of essential bacterial enzymes, such as those involved in fatty acid biosynthesis (e.g., β-ketoacyl-acyl-carrier protein synthase III), is a potential mechanism of action.[14]

    • Fungal Metabolic Pathways: Pyrrolo[2,3-d]thiazole derivatives have been shown to impact the tryptophan metabolic pathway and wax biosynthesis in fungi.[15]

  • Proposed Investigational Workflow:

antimicrobial_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation Target Validation compound Test Compound mic_determination MIC Determination (Bacterial & Fungal Strains) compound->mic_determination enzyme_inhibition Bacterial Enzyme Inhibition Assays mic_determination->enzyme_inhibition Active Compounds transcriptomics Transcriptomic Analysis (Fungal Cells) mic_determination->transcriptomics Active Compounds target_overexpression Target Overexpression/ Knockdown Studies enzyme_inhibition->target_overexpression transcriptomics->target_overexpression

Figure 3: Workflow for assessing the antimicrobial and antifungal activity of the target compound.

Detailed Experimental Protocols

Kinase Inhibition Assay (Example: PI3K)
  • Objective: To determine the in vitro inhibitory activity of the test compound against PI3K.

  • Materials: Recombinant human PI3K, lipid kinase substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound, and positive control inhibitor (e.g., Idelalisib).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the PI3K enzyme, lipid substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the optimized reaction time. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. f. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Objective: To quantify the inhibition of AChE by the test compound.

  • Materials: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer, test compound, and positive control (e.g., Donepezil).

  • Procedure: a. Prepare solutions of the test compound at various concentrations. b. In a 96-well plate, add the AChE enzyme solution and the test compound. c. Pre-incubate for a specified time at room temperature. d. Add DTNB solution to each well. e. Initiate the reaction by adding the substrate, ATCI. f. Monitor the change in absorbance at 412 nm over time using a microplate reader. g. Calculate the rate of reaction and determine the percent inhibition and IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), test compound, and positive control antibiotic/antifungal.

  • Procedure: a. Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive (no compound) and negative (no microorganism) growth controls. d. Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours. e. Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.

Data Presentation and Interpretation

All quantitative data should be presented in clear and concise tables for easy comparison.

Table 1: Example Data Summary for Kinase Inhibition

CompoundTarget KinaseIC50 (µM)
Test CompoundPI3Kα[Value]
Test Compoundc-Met[Value]
IdelalisibPI3Kα[Reference Value]

Table 2: Example Data Summary for Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)
Test CompoundAChE[Value]
Test CompoundBuChE[Value]
Test CompoundMAO-B[Value]
DonepezilAChE[Reference Value]

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to elucidating the pharmacological targets of this compound. The proposed workflows, rooted in the established biological activities of related thiazole and pyrrole derivatives, offer a high probability of identifying novel therapeutic applications for this compound. Positive findings in the initial in vitro and cell-based assays should be followed by more extensive preclinical development, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling. The unique combination of privileged scaffolds in this molecule holds significant promise for the development of next-generation therapeutics.

References

  • Smolecule. (2024, September 8). N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide.
  • Cumhuriyet Science Journal. (n.d.). Design, Synthesis and Evaluation of Pyrrol-thiazole Derivatives as AChE and BuChE Inhibitory and Antioxidant Activities.
  • Benchchem. (n.d.). A Comparative Guide to Thiazole-5-Carboxylic Acid Derivatives in Modern Research.
  • PMC - NIH. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells.
  • Chem-Impex. (n.d.). Thiazole-5-carboxylic acid.
  • PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • SciSpace. (n.d.). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors.
  • SciSpace. (1946, March 2). The pharmacology of basic esters of thiazole carboxylic acids.
  • PubMed. (2024, May 29). Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis.
  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • ResearchGate. (n.d.). Structure Activity Relationship.
  • MDPI. (2024, September 4). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation.
  • NIH. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • bioRxiv. (2021, May 18). Structure Activity Relationship of USP5 Allosteric Inhibitors.
  • (n.d.). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
  • (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives.
  • MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.
  • (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

Sources

Methodological & Application

Synthesis of 4-Propyl-Thiazole Derivatives via Hantzsch Condensation: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 4-propyl-thiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1][2] The described methodology is based on the robust and versatile Hantzsch thiazole synthesis, a classic condensation reaction that remains a cornerstone of heterocyclic chemistry.[3][4] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer insights into process optimization and characterization of the final products. The target audience for this application note includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Thiazole Scaffold

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6][7][8] The 4-propyl substitution, in particular, can modulate the lipophilicity and steric profile of the molecule, potentially enhancing its pharmacokinetic and pharmacodynamic properties.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a reliable and high-yielding method for the construction of the thiazole ring.[4] The reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4] This approach offers a straightforward route to a diverse range of substituted thiazoles, making it an invaluable tool for synthetic chemists.

Mechanistic Overview of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This results in the formation of an intermediate and the displacement of the halide ion.[9]

  • Tautomerization: The initial adduct then undergoes tautomerization.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate.[3][9]

  • Dehydration: The final step involves the elimination of a water molecule (dehydration) to yield the aromatic thiazole ring.[9]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 Nucleophilic Attack (S-C Bond Formation) reagents->intermediate1 Step 1 intermediate2 Tautomerization intermediate1->intermediate2 Step 2 intermediate3 Intramolecular Cyclization (N-C Bond Formation) intermediate2->intermediate3 Step 3 intermediate4 Dehydration intermediate3->intermediate4 Step 4 product 4-Propyl-Thiazole Derivative intermediate4->product

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-propylthiazole

This protocol details the synthesis of 2-amino-4-propylthiazole, a representative example of a 4-propyl-thiazole derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-2-pentanone≥97%Sigma-AldrichCorrosive, handle with care.
Thiourea≥99%Acros Organics-
EthanolAnhydrousFisher Scientific-
Sodium BicarbonateACS GradeVWR-
Deionized Water---
Round-bottom flask (50 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Buchner funnel and filter flask---
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254Millipore-
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.2 mmol, 91.3 mg) in 10 mL of anhydrous ethanol.

  • Addition of α-Haloketone: To the stirring solution, add 1-bromo-2-pentanone (1.0 mmol, 165.0 mg) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization and Precipitation: Slowly pour the reaction mixture into a beaker containing 30 mL of a saturated aqueous solution of sodium bicarbonate. Stir the mixture for 15 minutes. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 10 mL).

  • Drying: Dry the product in a desiccator under vacuum to a constant weight.

  • Characterization: Characterize the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis A Dissolve Thiourea in Ethanol B Add 1-Bromo-2-pentanone A->B C Reflux for 2-3 hours B->C D Cool to Room Temperature C->D E Neutralize with NaHCO3 D->E F Filter and Wash Product E->F G Dry under Vacuum F->G H Characterize Product (NMR, MS, MP) G->H

Caption: Experimental workflow for the synthesis of 2-amino-4-propylthiazole.

Troubleshooting and Safety Considerations

  • Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reflux temperature is maintained and consider extending the reaction time. Purity of starting materials is also critical.

  • Side Reactions: The formation of byproducts can be minimized by controlling the reaction temperature and the rate of addition of the α-haloketone.

  • Safety: 1-Bromo-2-pentanone is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ethanol is flammable; avoid open flames.

Applications in Drug Development

Thiazole-containing compounds are integral to numerous approved drugs and are a subject of intense research in drug discovery. The 4-propyl-thiazole scaffold can be further functionalized at various positions to generate libraries of compounds for screening against different biological targets. These derivatives have shown promise as:

  • Anticancer Agents: Thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8]

  • Antimicrobial Agents: The thiazole ring is a key component of some antibiotics and antifungal agents.[7]

  • Enzyme Inhibitors: The unique electronic and structural features of thiazoles make them attractive candidates for designing enzyme inhibitors.

Conclusion

The Hantzsch synthesis provides an efficient and versatile method for the preparation of 4-propyl-thiazole derivatives. The protocol outlined in this application note is a robust starting point for researchers in medicinal chemistry and drug development. By understanding the reaction mechanism and optimizing the experimental conditions, a wide array of novel thiazole-based compounds with potential therapeutic applications can be synthesized and explored.

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Thiazole. CUTM Courseware. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Preprints.org. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. National Institutes of Health. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]

  • Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. ResearchGate. [Link]

  • 2-aminothiazole derivative, preparation method, and use.
  • Thiazole derivatives: prospectives and biological applications. Semantic Scholar. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

Sources

Analytical methods for the characterization of pyrrole-thiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical Characterization of Pyrrole-Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-thiazole scaffolds are privileged heterocyclic structures in medicinal chemistry and materials science, renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Their unique electronic and structural features, arising from the coupling of an electron-rich pyrrole ring with an electron-deficient thiazole moiety, demand a multi-faceted analytical approach for unambiguous characterization. This guide provides a detailed framework for the analytical characterization of pyrrole-thiazole compounds, emphasizing the synergy between different spectroscopic and chromatographic techniques. The protocols outlined herein are designed to ensure data integrity and reproducibility, critical for regulatory submissions and advancing drug discovery programs.

Core Analytical Workflow

A robust analytical workflow for novel pyrrole-thiazole compounds integrates data from multiple orthogonal techniques. This approach ensures a comprehensive understanding of the molecule's identity, purity, and structural integrity.

Analytical_Workflow Synthesis Synthesized Pyrrole-Thiazole Compound Purification Purification (e.g., Flash Chromatography, Prep-HPLC) Synthesis->Purification Crude Product Initial_ID Initial Identification (LC-MS, TLC) Purification->Initial_ID Purified Fractions Structure_Elucidation Structural Elucidation (NMR, HRMS) Initial_ID->Structure_Elucidation Confirmed Mass Purity_Assessment Purity & Quantification (HPLC-UV, qNMR) Structure_Elucidation->Purity_Assessment Confirmed Structure Final_Characterization Fully Characterized Compound Purity_Assessment->Final_Characterization Purity ≥ 95%

Figure 1: A representative workflow for the systematic characterization of newly synthesized pyrrole-thiazole compounds.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is the cornerstone for determining the molecular weight of the synthesized compound, providing the first piece of evidence for a successful reaction.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for confirming the elemental composition of a novel compound. The high mass accuracy of techniques like Time-of-Flight (TOF) or Orbitrap allows for the determination of the molecular formula with a high degree of confidence.

Protocol: HRMS Analysis using ESI-TOF

  • Sample Preparation: Dissolve approximately 0.1-1.0 mg of the purified pyrrole-thiazole compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The final concentration should be in the range of 1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a TOF mass analyzer.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Given the nitrogen atoms in the pyrrole and thiazole rings, the positive ion mode ([M+H]⁺) is typically the most effective.

  • Data Acquisition: Acquire data in a mass range that encompasses the expected molecular weight. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

  • Data Analysis: Compare the experimentally measured monoisotopic mass to the theoretically calculated mass for the proposed chemical formula. The mass error should ideally be less than 5 ppm.

Table 1: Example HRMS Data for a Hypothetical Pyrrole-Thiazole Compound (C₁₅H₁₂N₂O₂S)

ParameterValue
Chemical FormulaC₁₅H₁₂N₂O₂S
Theoretical Mass284.0619 Da
Ion Adduct[M+H]⁺
Theoretical [M+H]⁺285.0697 Da
Observed [M+H]⁺285.0692 Da
Mass Error-1.75 ppm
InterpretationExcellent agreement, confirms formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to establish connectivity within the pyrrole-thiazole scaffold.

Key NMR Experiments
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different fragments of the molecule.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the highly pure pyrrole-thiazole compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Selection: The choice of solvent is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for the observation of exchangeable protons (e.g., N-H).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Perform ¹H, ¹³C, COSY, HSQC, and HMBC experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrrole-Thiazole Scaffolds

NucleusRing PositionTypical Chemical Shift (δ, ppm)Notes
¹HPyrrole C-H6.0 - 7.5Highly dependent on substituents.
¹HPyrrole N-H8.0 - 12.0Often a broad singlet, position is solvent and concentration dependent.
¹HThiazole C-H7.0 - 9.0Generally more downfield than pyrrole protons due to ring electronics.
¹³CPyrrole C100 - 140
¹³CThiazole C110 - 170The C=S carbon can be significantly downfield.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of a compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Method Development Strategy

A systematic approach to HPLC method development is crucial for achieving optimal separation.

HPLC_Method_Dev Start Start: Define Analytical Goal (Purity Assessment) Column_Selection Column Selection (e.g., C18, Phenyl-Hexyl) Start->Column_Selection Mobile_Phase Mobile Phase Screening (ACN/H₂O, MeOH/H₂O with TFA/FA) Column_Selection->Mobile_Phase Gradient_Opt Gradient Optimization (Scouting & Fine-tuning) Mobile_Phase->Gradient_Opt Detection Detector Settings (UV Wavelength Selection) Gradient_Opt->Detection Validation Method Validation (Specificity, Linearity, Accuracy) Detection->Validation End Final HPLC Method Validation->End

Figure 2: A logical flowchart for HPLC method development for pyrrole-thiazole compounds.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water.

    • Solvent B: 0.1% TFA or FA in acetonitrile (ACN).

  • Gradient Elution: A typical scouting gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy, often in the 254-350 nm range for these scaffolds).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or DMSO) at 1 mg/mL and dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

UV-Vis Spectroscopy for Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for routine concentration measurements and for selecting an appropriate wavelength for HPLC detection.

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of the pyrrole-thiazole compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

  • Scan Range: Scan the sample from approximately 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). This information is critical for setting up the HPLC detector for optimal sensitivity.

Conclusion

The comprehensive characterization of pyrrole-thiazole compounds relies on the intelligent application of orthogonal analytical techniques. HRMS confirms the elemental composition, a suite of NMR experiments elucidates the precise molecular structure, HPLC-UV validates the purity, and UV-Vis spectroscopy informs on the photophysical properties. By following these detailed protocols, researchers can ensure the generation of high-quality, reliable data, which is fundamental to the progression of drug discovery and development projects involving this important class of heterocyclic compounds.

References

  • Note: The following are representative references and may not be exhaustive. Researchers should consult the latest literature for specific applications.

Application Notes & Protocols for High-Throughput Screening of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, with thiazole carboxylic acid derivatives showing significant promise as inhibitors of various enzymatic targets implicated in a range of diseases.[1][2] This guide provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of compound libraries against targets modulated by this chemical class. We will delve into the rationale behind assay selection, provide step-by-step protocols for both biochemical and cell-based assays, and discuss critical data analysis and quality control measures necessary for a successful screening campaign.

Introduction: The Thiazole Carboxylic Acid Scaffold

Thiazole-5-carboxylic acid and its derivatives are versatile heterocyclic compounds that serve as crucial building blocks in the synthesis of biologically active molecules.[3] Their unique electronic and structural properties allow them to interact with a wide array of biological targets, including enzymes involved in cancer, inflammation, and neurodegenerative diseases.[1][4][5] Notably, derivatives have been identified as potent inhibitors of enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, as well as carbonic anhydrases and various kinases.[5][6][7]

The goal of a high-throughput screening campaign is to efficiently test large libraries of compounds to identify "hits"—molecules that modulate the activity of a specific biological target.[8] Given the diverse targets of thiazole carboxylic acids, a range of HTS assay formats can be employed. The choice of assay depends on the nature of the target and the desired information (e.g., direct enzyme inhibition vs. cellular pathway modulation).

Principles of HTS Assay Design for Thiazole Carboxylic Acids

A successful HTS campaign relies on a robust and reliable assay. The two primary categories of assays used in drug discovery are biochemical assays and cell-based assays.[9][10]

  • Biochemical Assays: These assays are performed in a cell-free environment and directly measure the interaction between a compound and a purified biological target, such as an enzyme or receptor.[10][11] They are excellent for identifying direct inhibitors and for understanding the mechanism of action.[9] Common formats include fluorescence, luminescence, and absorbance-based readouts.[11]

  • Cell-Based Assays: These assays use living cells to measure the effect of a compound on a biological pathway or cellular phenotype.[12][13][14] They provide more physiologically relevant data by assessing a compound's activity in a complex cellular context, taking into account factors like cell permeability and potential toxicity.[14][15] Reporter gene assays and cell viability assays are common examples.[15]

Assay Validation: Ensuring Trustworthiness

Before initiating a full-scale screen, the chosen assay must be rigorously validated to ensure its reliability. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[16][17] It reflects the dynamic range of the assay signal and the data variation, providing a measure of the separation between positive and negative controls.[17]

The Z'-factor is calculated using the following formula:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-factor ValueAssay Quality
> 0.5Excellent assay[18][19]
0 to 0.5Marginal assay[18][19]
< 0Unsuitable for screening[18][19]

A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust assay suitable for HTS.[18][20]

HTS Assay Protocols

Here we provide detailed, exemplary protocols for screening thiazole carboxylic acid libraries. These protocols are designed to be adaptable to specific targets and laboratory automation.

Biochemical Assay: Fluorescence Polarization for Kinase Inhibition

Application Note: Many thiazole derivatives are known to target the ATP-binding pocket of kinases. Fluorescence Polarization (FP) is a powerful, homogeneous technique for monitoring competitive binding.[21][22] In this assay, a fluorescently labeled ligand (tracer) binds to the kinase, resulting in a high FP signal. A compound that displaces the tracer will cause the FP signal to decrease, indicating binding to the target.[23] This method is highly amenable to HTS due to its simplicity and robustness.[22]

Experimental Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate (384-well) cluster_analysis Data Analysis Tracer Fluorescent Tracer Dispense Dispense Reagents Tracer->Dispense Kinase Kinase Enzyme Kinase->Dispense Compound Test Compound (Thiazole Carboxylic Acid) Compound->Dispense Incubate Incubate Dispense->Incubate Mix Read Read Plate (FP Reader) Incubate->Read Equilibration Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response (IC50) Calculate->Plot

Caption: Workflow for the Fluorescence Polarization (FP) kinase inhibition assay.

Protocol: Kinase FP Inhibition Assay

A. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Kinase Solution: Prepare a 2X working solution of the purified kinase in Assay Buffer. The optimal concentration should be determined experimentally but is typically in the low nM range.

  • Tracer Solution: Prepare a 2X working solution of the fluorescent tracer in Assay Buffer. The concentration should be at or below its Kd for the kinase to ensure assay sensitivity.[24]

  • Test Compounds: Prepare serial dilutions of the thiazole carboxylic acid library in 100% DMSO. A typical starting concentration is 10 mM.

B. Assay Procedure (384-well format):

  • Using an acoustic liquid handler, dispense 50 nL of each test compound from the dilution plate into the wells of a low-volume 384-well black plate.

  • For controls, dispense 50 nL of DMSO (0% inhibition, high FP signal) and 50 nL of a known potent inhibitor (100% inhibition, low FP signal).

  • Add 5 µL of the 2X Kinase Solution to all wells.

  • Add 5 µL of the 2X Tracer Solution to all wells. The final volume will be 10.05 µL.

  • Seal the plate and centrifuge briefly (1 min at 1000 rpm) to ensure all components are mixed.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a suitable plate reader equipped with filters for the specific fluorophore used, measuring both parallel and perpendicular fluorescence intensity.

C. Data Analysis:

  • Convert the raw intensity data to millipolarization (mP) units.

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mPcompound - mP100%_inhibition) / (mP0%_inhibition - mP100%_inhibition))

  • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

  • For confirmed hits, generate dose-response curves to determine the IC₅₀ value.[25]

Cell-Based Assay: Luciferase Reporter for IDO1 Pathway Inhibition

Application Note: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[26] Its upregulation in tumors creates an immunosuppressive microenvironment.[27] Thiazole derivatives have been identified as IDO1 inhibitors.[6] A cell-based reporter assay provides a physiologically relevant system to screen for inhibitors of the IDO1 pathway.[26] In this protocol, a cell line is engineered to express a luciferase reporter gene under the control of a promoter that is responsive to the downstream effects of IDO1 activity. Inhibition of IDO1 will lead to a change in luciferase expression, which can be quantified as a luminescent signal.[28][29]

Signaling Pathway Diagram:

IDO1_Pathway cluster_cell Tumor Cell cluster_reporter Reporter System IFNy IFN-γ IFNyR IFN-γ Receptor IFNy->IFNyR binds STAT1 STAT1 IFNyR->STAT1 activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme expresses Kynurenine Kynurenine (immunosuppressive) IDO1_Enzyme->Kynurenine catalyzes Tryptophan Tryptophan Tryptophan->IDO1_Enzyme substrate Reporter_Gene Luciferase Gene (driven by Kyn-responsive element) Kynurenine->Reporter_Gene activates Thiazole Thiazole Carboxylic Acid Inhibitor Thiazole->IDO1_Enzyme inhibits Luciferase Luciferase Enzyme Reporter_Gene->Luciferase Luminescence Luminescent Signal Luciferase->Luminescence acts on substrate

Caption: Simplified IDO1 signaling pathway and luciferase reporter system.

Protocol: IDO1 Luciferase Reporter Assay

A. Reagent and Cell Preparation:

  • Cell Line: Use a human cancer cell line (e.g., HeLa) stably transfected with a luciferase reporter construct responsive to the kynurenine pathway.[30]

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.

  • Induction Agent: Recombinant human Interferon-gamma (IFN-γ) to induce IDO1 expression.[26] Prepare a stock solution in sterile PBS.

  • Test Compounds: Prepare serial dilutions of the thiazole carboxylic acid library in 100% DMSO.

  • Luciferase Assay Reagent: Use a commercial "add-and-read" luciferase assay system (e.g., Bright-Glo™ or ONE-Glo™).

B. Assay Procedure (384-well format):

  • Seed the reporter cells into a 384-well white, clear-bottom plate at a density of 5,000 cells per well in 40 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Dispense 50 nL of test compounds or controls (DMSO for 0% inhibition; a known IDO1 inhibitor for 100% inhibition) into the wells.

  • Add 10 µL of medium containing IFN-γ to a final concentration of 100 ng/mL to induce IDO1 expression. For negative controls, add 10 µL of medium without IFN-γ.

  • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Equilibrate the plate to room temperature for 15 minutes.

  • Add 25 µL of the luciferase assay reagent to each well.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Read the luminescence on a plate luminometer.

C. Data Analysis:

  • Correct the raw luminescence units (RLU) by subtracting the background signal from wells with no cells.

  • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (RLUcompound - RLU100%_inhibition) / (RLU0%_inhibition - RLU100%_inhibition))

  • A counterscreen, such as a cell viability assay (e.g., CellTiter-Glo®), should be performed in parallel to identify compounds that are cytotoxic, as these will appear as false positives in this assay format.[26]

  • Confirm hits and determine IC₅₀ values through dose-response experiments.

Hit Confirmation and Follow-Up

Once primary screening is complete, a structured hit validation process is crucial to eliminate false positives and prioritize promising compounds.[25]

Hit Triage Workflow:

Hit_Triage_Workflow Primary_Screen Primary HTS (Single Concentration) Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Dose_Response Dose-Response Confirmation (Calculate IC50) Hit_Selection->Dose_Response Counterscreen Counterscreens (Orthogonal Assays, Cytotoxicity) Dose_Response->Counterscreen SAR_Analysis Structure-Activity Relationship (SAR) Analysis (Resynthesized Compound) Counterscreen->SAR_Analysis Lead_Series Lead Series for Optimization SAR_Analysis->Lead_Series

Sources

Application of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Evaluation of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic Acid in Cancer Cell Lines

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive framework and detailed experimental protocols for investigating the anticancer potential of this compound (hereafter referred to as TPTCA). Thiazole derivatives represent a promising class of heterocyclic compounds, with numerous analogues demonstrating significant anti-proliferative and pro-apoptotic activities across various cancer types.[1][2] This guide is designed for researchers in oncology and drug development, offering a scientifically grounded workflow to characterize the cytotoxic and mechanistic properties of TPTCA in cancer cell lines. The protocols herein are structured to ensure robust and reproducible data generation, from initial viability screening to elucidating the molecular mechanisms of action.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a key pharmacophore found in several clinically approved anticancer drugs, including Dasatinib and Ixazomib.[2] Its unique structure allows for diverse interactions with biological targets, making it a valuable scaffold in medicinal chemistry.[1] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and survival.[3][4]

TPTCA is a novel investigational compound featuring the characteristic thiazole core. While specific data on TPTCA is emerging, its structural similarity to other biologically active thiazoles suggests a strong potential for anticancer activity.[5][6] This guide outlines a systematic approach to validate this hypothesis, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies.

Hypothesized Mechanism of Action

Based on the established activities of similar thiazole-containing compounds, we hypothesize that TPTCA may induce apoptosis by modulating key regulatory proteins. Many anticancer agents function by disrupting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7] Inhibition of anti-apoptotic proteins or upregulation of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death.

G TPTCA TPTCA Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) TPTCA->Bcl2 Inhibits Bax Pro-apoptotic Proteins (e.g., Bax) TPTCA->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by TPTCA.

Experimental Workflow & Protocols

A logical progression of experiments is crucial for a thorough evaluation. The workflow should begin with determining the compound's cytotoxic effect to identify a relevant concentration range, followed by specific assays to confirm the mode of cell death and investigate the underlying protein-level changes.

G start Prepare TPTCA Stock & Cell Cultures viability Protocol 1: Cell Viability Assay (MTT) Determine IC50 start->viability Step 1 apoptosis Protocol 2: Apoptosis Assay (Annexin V) Confirm Apoptotic Induction viability->apoptosis Step 2 western Protocol 3: Mechanism Study (Western Blot) Analyze Key Proteins apoptosis->western Step 3 end Data Analysis & Conclusion western->end Step 4

Caption: Recommended experimental workflow for TPTCA evaluation.

Protocol 1: Assessment of Cell Viability and Cytotoxicity (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to quantify cellular metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a critical metric of drug potency.

Materials:

  • TPTCA compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9][10]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of TPTCA in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically <0.5%).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of TPTCA.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration can be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the TPTCA concentration and use non-linear regression to determine the IC50 value.

Data Summary Table:

TPTCA Conc. (µM)Absorbance (570nm)% Viability vs. Control
0 (Vehicle)100%
0.1
1
10
50
100
Protocol 2: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay definitively distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the quantification of different cell populations.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and a 10X Binding Buffer)[11]

  • Cells treated with TPTCA (at IC50 and 2x IC50 concentrations) and vehicle control

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Seed cells in 6-well plates and treat with vehicle control and TPTCA (e.g., at IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

  • Harvest Cells: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well. This is critical as apoptotic cells often detach.

  • Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. The calcium in the binding buffer is essential for Annexin V to bind to PS.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]

  • Data Interpretation:

    • Annexin V (-) / PI (-): Healthy, viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage).

Data Summary Table:

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control
TPTCA (IC50)
TPTCA (2x IC50)
Protocol 3: Mechanistic Investigation by Western Blotting

Causality: Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[15] It allows for the direct assessment of changes in the expression levels of key proteins involved in the hypothesized mechanism of action. By probing for proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), and cleaved Caspase-3 (an executioner caspase), we can validate if TPTCA induces apoptosis via the intrinsic pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer buffer/system[16]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells in 10 cm dishes with TPTCA as in the apoptosis assay. Wash cells with ice-cold PBS, then lyse them by adding ice-cold lysis buffer.[17] Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[18]

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2X Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.[16]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins by size is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[16]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17]

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.

Expected Results Summary:

Protein TargetExpected Change with TPTCARationale
Bcl-2DecreaseDownregulation of an anti-apoptotic protein.
BaxIncreaseUpregulation of a pro-apoptotic protein.
Cleaved Caspase-3IncreaseIndicates activation of the executioner caspase.
β-actinNo ChangeLoading control to ensure equal protein loading.

References

  • Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Taylor & Francis Online. (n.d.). Full article: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • protocols.io. (2023). MTT (Assay protocol).
  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay.
  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
  • PubMed Central. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations.
  • ResearchGate. (n.d.). Examples of thiazole- and pyrazole-based anti-cancer drugs.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Abcam. (n.d.). Western blot protocol.
  • OriGene Technologies Inc. (n.d.). Western Blot Protocol.
  • R&D Systems. (n.d.). Western Blot Protocol.
  • Smolecule. (2024). N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide.
  • PubMed. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.
  • PubMed. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety.

Sources

Probing the Potency: A Comprehensive Protocol for Antimicrobial Evaluation of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for New Antimicrobial Agents and the Promise of Thiazole Scaffolds

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, threatening to undermine decades of medical progress. This escalating challenge necessitates an urgent and continuous pipeline of novel antimicrobial agents with diverse mechanisms of action. Among the myriad of heterocyclic compounds explored in medicinal chemistry, thiazole derivatives have emerged as a particularly promising scaffold.[1][2][3] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural motif in numerous clinically approved drugs and natural products, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4][5] The unique structural features of the thiazole nucleus allow for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological activity.[5][6] Some thiazole derivatives have been shown to exert their antimicrobial effect by inhibiting essential bacterial enzymes such as DNA gyrase, while others may disrupt cell membrane integrity or other vital metabolic pathways.[1][7][8]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic antimicrobial testing of novel thiazole derivatives. The protocols detailed herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[9][10][11] We will move beyond a simple recitation of steps to explain the underlying principles and critical considerations at each stage of the evaluation process, from initial screening to more in-depth characterization of antimicrobial activity.

Part 1: Foundational Assays for Antimicrobial Activity

The initial assessment of a novel thiazole derivative's antimicrobial potential hinges on determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13][14] This fundamental metric provides a quantitative measure of the compound's potency and is the cornerstone for all subsequent antimicrobial testing.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a widely accepted and standardized technique for MIC determination due to its efficiency and the small quantities of compound required.[13][15][16] The protocol is designed to be a self-validating system, incorporating essential controls to ensure the accuracy and reliability of the results.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Thiazole Derivative Stock Solution:

    • Accurately weigh the novel thiazole derivative and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or water) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent is critical and should be based on the compound's solubility.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh (18-24 hour) culture plate, select several morphologically identical colonies of the test microorganism.

    • Suspend the colonies in a sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth [CAMHB] for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.[13]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of the 96-Well Microtiter Plate:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a sterile 96-well microtiter plate.

    • Add 100 µL of the thiazole derivative stock solution (or a pre-diluted working solution) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10. This creates a gradient of decreasing compound concentrations.

    • Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to wells 1 through 11, bringing the final volume in each well to 100 µL.

    • Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for the fungal species being tested.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth.[17]

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout Compound Thiazole Derivative Stock Solution SerialDilution Serial Dilution of Compound Compound->SerialDilution Inoculum Standardized Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate (e.g., 37°C, 24h) Inoculation->Incubation Controls Growth & Sterility Controls Controls->Incubation MIC_Determination Visual Inspection for MIC Determination Incubation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determining Bactericidal versus Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is a crucial follow-up to determine the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[18][19][20][21] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[18][19]

Protocol: Minimum Bactericidal Concentration (MBC) Determination

  • Perform an MIC Assay:

    • Follow the broth microdilution protocol as described in section 1.1.

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), and from the growth control well, take a small aliquot (e.g., 10 µL).

    • Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours, or until growth is clearly visible in the spot from the growth control well.

  • Determination of MBC:

    • The MBC is the lowest concentration of the thiazole derivative that results in no colony formation on the agar plate, corresponding to a ≥99.9% kill of the initial inoculum.[20][21]

Table 1: Example Data Summary for MIC and MBC of a Novel Thiazole Derivative

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Gram-positive482Bactericidal
Escherichia coli ATCC 25922Gram-negative8>64>8Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Gram-negative16>64>4Bacteriostatic
Candida albicans ATCC 90028Fungal242Fungicidal

Part 2: Characterizing the Dynamics of Antimicrobial Action: The Time-Kill Kinetics Assay

The time-kill kinetics assay provides a dynamic picture of an antimicrobial agent's activity, revealing the rate and extent of bacterial killing over time.[22][23][24] This information is invaluable for understanding the pharmacodynamics of the compound and can help classify it as having concentration-dependent or time-dependent killing activity.[25] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[22][24]

Protocol: Time-Kill Kinetics Assay

  • Preparation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

    • In sterile culture tubes, prepare the test compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC) in broth. Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[22]

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates (ideally those with 30-300 colonies) and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

Diagram: Time-Kill Assay Workflow

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_quantification Quantification cluster_analysis Data Analysis Inoculum Prepare Standardized Inoculum Inoculate Inoculate all Tubes Inoculum->Inoculate Tubes Prepare Tubes with Compound (e.g., 1x, 2x, 4x MIC) & Control Tubes->Inoculate T0 Sample at T=0 Inoculate->T0 T_int Sample at Intervals (2, 4, 8, 24h) Inoculate->T_int SerialDilute Serial Dilution T0->SerialDilute Aliquot T_int->SerialDilute Aliquots Plating Plate Dilutions SerialDilute->Plating IncubateCount Incubate & Count Colonies Plating->IncubateCount Plot Plot log10 CFU/mL vs. Time IncubateCount->Plot

Caption: Workflow for the Time-Kill Kinetics Assay.

Part 3: Assessing Safety and Selectivity: In Vitro Cytotoxicity Testing

A critical aspect of drug development is ensuring that a novel compound is selectively toxic to the target pathogen with minimal harm to host cells. Therefore, in vitro cytotoxicity testing is an essential step in the preclinical evaluation of any new antimicrobial agent.[26][27] The MTT assay is a common colorimetric method used to assess cell viability.[27]

Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2, or Vero cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Exposure:

    • Prepare serial dilutions of the novel thiazole derivative in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

  • Incubation:

    • Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[27]

    • Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Table 2: Example Data Summary for Cytotoxicity and Selectivity Index

CompoundTest OrganismMIC (µg/mL)Mammalian Cell LineCC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
Thiazole Derivative XS. aureus4HEK29312832
Thiazole Derivative XE. coli8HEK29312816

A higher Selectivity Index is desirable, as it indicates that the compound is significantly more toxic to the microbe than to mammalian cells.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of novel thiazole derivatives. By systematically determining the MIC, MBC, time-kill kinetics, and in vitro cytotoxicity, researchers can build a comprehensive profile of a compound's activity and selectivity. These foundational data are essential for making informed decisions about which lead compounds to advance into further preclinical development, including mechanism of action studies, resistance development potential, and in vivo efficacy models. Adherence to standardized methodologies, such as those published by CLSI and EUCAST, is paramount for generating high-quality, reproducible data that can be confidently compared across different studies and laboratories. The continued exploration of the vast chemical space of thiazole derivatives, guided by rigorous and systematic biological evaluation, holds significant promise for the discovery of the next generation of antimicrobial agents.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2020). Molecules, 25(18), 4299. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(8), 1060. [Link]

  • Minimum bactericidal concentration. (n.d.). Grokipedia. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols, 4(3), 102517. [Link]

  • Minimum bactericidal concentration. (n.d.). Wikipedia. [Link]

  • EUCAST. (n.d.). ESCMID. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Heliyon, 10(7), e28890. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2016). Journal of Advanced Pharmaceutical Technology & Research, 7(3), 101-106. [Link]

  • Cytotoxicity tests for antimicrobial agents using cultured skin substitutes fixed at interface of air and culture medium. (1996). Journal of Biomaterials Science, Polymer Edition, 7(11), 1005-1015. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology, 46(11), 3582-3587. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8011. [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]

  • EUCAST - Home. (n.d.). EUCAST. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2021). Antibiotics, 10(4), 442. [Link]

  • Modification of antimicrobial susceptibility testing methods. (2024). Clinical Microbiology and Infection. [Link]

  • Time-Kill Assay. (n.d.). Academia.edu. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). Journal of Medicinal Chemistry, 62(21), 9461-9493. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific Microbiology, 4(5), 1-6. [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • Guidance Documents. (n.d.). EUCAST. [Link]

  • A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. (2024). Frontiers in Microbiology, 15, 1386760. [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). Latin American Journal of Pharmacy, 37(11), 2246-55. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). EUCAST. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2019). ResearchGate. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2019). Molecules, 24(21), 3848. [Link]

  • Recent Development of Rapid Antimicrobial Susceptibility Testing Methods through Metabolic Profiling of Bacteria. (2022). Microorganisms, 10(1), 137. [Link]

  • A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. (2024). Molecules, 29(10), 2321. [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to In Vivo Studies of Thiazole-Based Drugs in Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in diverse molecular interactions have made it a privileged scaffold in numerous therapeutic agents.[1][2][3] Clinically approved drugs such as the kinase inhibitors Dasatinib and Dabrafenib feature this core structure, highlighting its importance in oncology.[1][2] The therapeutic potential of thiazole-containing compounds extends across various diseases, with many candidates under intensive clinical investigation.[1][4][5] As these novel chemical entities progress from in vitro discovery to preclinical development, robust and well-designed in vivo studies using mouse models become paramount. This guide provides a comprehensive framework for researchers planning and executing these critical experiments, focusing on strategic planning, protocol execution, and data interpretation.

Strategic Planning: Laying the Groundwork for Success

Before a single animal is dosed, a clear strategic plan is essential. The primary research question dictates the entire experimental design. Is the goal to demonstrate anti-tumor efficacy, assess toxicity, or understand the pharmacokinetic and pharmacodynamic (PK/PD) relationship?

  • Defining the Research Question:

    • Efficacy Studies: Aim to determine if the drug can inhibit disease progression (e.g., reduce tumor growth).

    • Toxicity Studies: Assess the safety profile of the compound, often by identifying the maximum tolerated dose (MTD).

    • PK/PD Studies: Correlate the concentration of the drug in the body over time (PK) with its biological effect on the target (PD).[6][7] This is crucial for establishing a rational dosing schedule.[8][9]

Selecting the Appropriate Mouse Model

The choice of mouse model is arguably the most critical decision in preclinical research and depends entirely on the therapeutic area and the specific question being asked.

  • Oncology Models:

    • Xenograft Models: Involve implanting human tumor cells or tissues into immunodeficient mice (e.g., Nu/nu, NOD/SCID).[10] This is the preferred model for testing therapies that directly target human cancer cells.[10] Implantation can be subcutaneous (for easy tumor measurement) or orthotopic (into the corresponding organ for higher clinical relevance).[10]

    • Syngeneic (Allograft) Models: Utilize mouse tumor cells implanted into immunocompetent mice of the same genetic background.[11][12][13] These models are indispensable for evaluating immunotherapies, as they possess a fully functional immune system that can interact with the tumor.[12][13][14]

  • Neurodegenerative Disease Models:

    • These models aim to recapitulate aspects of human diseases like Alzheimer's or Parkinson's.[15] Often, this involves genetic engineering to express human disease-causing genes, such as mutant amyloid precursor protein (APP) and presenilin 1 (PSEN1) for Alzheimer's disease.[15][16] While invaluable, it's recognized that rodent models often fail to fully replicate the complex pathology of human neurodegeneration.[16][17][18]

Model Type Primary Application Advantages Limitations
Xenograft Testing direct-acting chemotherapiesUtilizes human tumor cells; high translational relevance for tumor biology.[10]Requires immunodeficient mice, precluding immunotherapy studies.[10][14]
Syngeneic Testing immunotherapies, combination therapiesFully competent immune system allows for study of tumor-immune interactions.[12][14]Tumor is of mouse origin, which may not fully reflect human tumor biology.[11]
GEMM (Genetically Engineered) Studying tumor initiation, progression, and specific genetic driversTumors arise de novo in an immunocompetent host, closely mimicking human disease.Can be time-consuming and expensive to develop and maintain; tumor latency can be variable.
Neurodegeneration (Transgenic) Evaluating therapies for diseases like Alzheimer's, Parkinson'sModels specific genetic aspects of human disease.[15][16]Often fails to replicate the full spectrum of human pathology, including overt neuronal loss.[15][16]

Drug Formulation and Administration

Many small-molecule drugs, including thiazole derivatives, exhibit poor aqueous solubility, which presents a significant hurdle for in vivo administration.[19][20]

  • Vehicle Formulation: The goal is to create a safe and stable formulation that allows for consistent dosing. A tiered approach is often used, starting with simple aqueous solutions and progressing to more complex vehicles if solubility is an issue.

Vehicle Component Example Use Case & Considerations
Aqueous Buffer Saline, Phosphate-Buffered Saline (PBS)Ideal for water-soluble compounds. Must be sterile and isotonic for parenteral routes.[21]
Co-solvents DMSO, PEG-300/400, EthanolUsed to dissolve hydrophobic compounds. DMSO is often limited to <10% of the final volume due to toxicity.
Surfactants/Emulsifiers Tween 80, Cremophor ELHelp to create stable suspensions or emulsions for poorly soluble drugs. Can have their own biological effects.
Suspending Agents Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC)Used to create uniform suspensions for oral administration, preventing the drug from settling.
  • Routes of Administration: The choice of route impacts the rate of absorption, bioavailability, and ultimately, the drug's efficacy and toxicity profile.[21][22][23]

Route Abbreviation Description Advantages Disadvantages
Oral Gavage p.o.Direct delivery to the stomach via a feeding tube.[22][24]Mimics the intended clinical route for many drugs; convenient for chronic dosing.[22][25]Slower absorption; subject to first-pass metabolism in the liver; risk of administration error.[23][24]
Intraperitoneal i.p.Injection into the peritoneal cavity.[22]Rapid absorption into the portal circulation; bypasses the gastrointestinal tract.[22]Risk of injuring internal organs; not a common clinical route for humans.[22]
Intravenous i.v.Injection directly into a vein, typically the lateral tail vein.[22]100% bioavailability; immediate systemic circulation.[22]Technically challenging; requires small volumes; can be stressful for the animal.
Subcutaneous s.c.Injection into the space beneath the skin.[22]Slower, more sustained absorption compared to i.p. or i.v.; relatively easy to perform.Absorption can be variable; limited volume capacity.

Protocol: Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a representative study to evaluate the anti-tumor efficacy of a thiazole-based compound (Compound X) in an immunodeficient mouse model.

5.1. Animal Husbandry and Acclimatization

  • Procurement: Obtain 6-8 week old female athymic nude mice (Nu/nu) from a reputable vendor.

  • Housing: House animals in sterile, filtered micro-isolator cages with autoclaved bedding, food, and water.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to study initiation.

5.2. Tumor Cell Implantation

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 breast cancer) under standard conditions. Harvest cells during the exponential growth phase.

  • Preparation: Resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10⁷ cells/mL. To prevent clumping, maintain the cell suspension on ice.

  • Implantation: Anesthetize the mouse. Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[26]

5.3. Tumor Growth Monitoring and Randomization

  • Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumor.

  • Volume Calculation: Calculate tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[27][28]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Compound X low dose, Compound X high dose; n=8-10 mice/group).

5.4. Treatment and Monitoring

  • Dosing: Prepare dosing formulations of Compound X and the vehicle daily. Administer the assigned treatment to each mouse according to the planned schedule (e.g., once daily, p.o.) for 21 days.

  • Tumor Measurement: Measure tumor volumes 2-3 times per week.[26][29]

  • Body Weight: Record the body weight of each animal 2-3 times per week as a general indicator of toxicity.

  • Clinical Observations: Observe animals daily for any clinical signs of distress (e.g., lethargy, ruffled fur, labored breathing).[30]

5.5. Endpoint Criteria

  • Euthanasia: Euthanize animals if any of the following humane endpoints are reached, as mandated by IACUC guidelines:[31]

    • Tumor volume exceeds the protocol-defined limit (e.g., 2000 mm³ or 2 cm in diameter).[26][32]

    • Body weight loss exceeds 15-20% of baseline.[30]

    • Tumor becomes ulcerated.[26][32]

    • The animal shows signs of significant distress that cannot be alleviated.[30]

Experimental Workflow: Xenograft Efficacy Study

G cluster_prep Preparation Phase cluster_treatment Treatment & Monitoring Phase (21 Days) cluster_endpoint Endpoint Phase acclimate Acclimatize Mice implant Implant Tumor Cells acclimate->implant monitor_initial Monitor Initial Tumor Growth implant->monitor_initial randomize Randomize into Groups (Tumor Vol ~100-150 mm³) monitor_initial->randomize treat Administer Vehicle or Thiazole Compound randomize->treat measure Measure Tumor Volume & Body Weight (2-3x / week) treat->measure observe Daily Clinical Observation treat->observe endpoint_check Check Humane Endpoints (Tumor size, Weight loss, Ulceration) measure->endpoint_check observe->endpoint_check euthanize Euthanize & Collect Samples endpoint_check->euthanize analyze Data Analysis (TGI) euthanize->analyze euthanize->analyze

A typical workflow for an in vivo efficacy study using a xenograft mouse model.

Protocol: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are essential for understanding the relationship between drug exposure and biological activity, guiding dose selection for future studies.[6][7]

6.1. Pharmacokinetic (PK) Study

  • Design: Use non-tumor-bearing mice to avoid confounding factors from the tumor. Administer a single dose of the thiazole compound.

  • Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). A sparse sampling design (fewer time points per animal, with different time points across animals) can be used to minimize blood loss from any single mouse.

  • Analysis: Process blood to plasma. Analyze plasma drug concentrations using a validated analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Parameters: Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t½ (half-life).

6.2. Pharmacodynamic (PD) Study

  • Design: Use tumor-bearing mice. Administer the compound and collect tumors and/or relevant tissues at time points informed by the PK study (e.g., at Tmax and when the drug is nearly cleared).

  • Biomarker Analysis: Process the collected tissues to measure the modulation of the drug's target.[33][34][35]

    • Western Blot/ELISA: To measure changes in the phosphorylation state or total protein levels of the target.

    • Immunohistochemistry (IHC): To visualize target modulation within the tumor tissue architecture.

    • qPCR: To measure changes in the expression of target-related genes.

PK/PD Relationship

G cluster_pk Pharmacokinetics (PK) 'What the body does to the drug' cluster_pd Pharmacodynamics (PD) 'What the drug does to the body' Dose Drug Dose (e.g., mg/kg) Concentration Plasma Drug Concentration (Analyzed by LC-MS/MS) Dose->Concentration Absorption & Distribution Efficacy Therapeutic Effect (Tumor Growth Inhibition) Dose->Efficacy Overall Dose-Response Target Target Modulation in Tumor Tissue (Analyzed by Western, IHC) Concentration->Target Exposure at Site of Action Target->Efficacy Biological Cascade

Conceptual diagram illustrating the link between PK (drug exposure) and PD (biological effect).

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): This is a standard metric for quantifying anti-tumor efficacy. One common formula is: % TGI = [1 - (ΔT / ΔC)] x 100 Where:

    • ΔT = (Median tumor volume of treated group at Day X) - (Median tumor volume of treated group at Day 0)

    • ΔC = (Median tumor volume of control group at Day X) - (Median tumor volume of control group at Day 0) Other methods, such as comparing the final tumor volumes of treated vs. control (T/C ratio), are also widely used.[36][37]

  • Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine if the observed differences between treatment and control groups are statistically significant.

  • Toxicity Assessment: Plot mean body weight changes over time for each group. A sustained drop in body weight in a treatment group is a key indicator of toxicity.[8]

Conclusion

In vivo studies in mouse models are a complex but indispensable component of preclinical drug development for novel thiazole-based therapeutics. A successful study hinges on a well-defined scientific question, the selection of a clinically relevant animal model, careful formulation and administration of the compound, and rigorous execution of validated protocols. By integrating efficacy endpoints with PK/PD analysis, researchers can build a comprehensive data package that not only demonstrates the potential of a new drug but also provides a clear rationale for its advancement toward clinical trials.

References

  • IG029: Guideline for Tumor Burden Assessment in Rats and Mice. (n.d.). Michigan State University Animal Care Program.
  • Rodent Tumor Production and Monitoring Guidelines. (2022). University of Maryland School of Medicine IACUC.
  • Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab.
  • Gallo, J. M., et al. (2003). Pharmacokinetic-pharmacodynamic modeling of methotrexate-induced toxicity in mice. Journal of Pharmaceutical Sciences, 92(8), 1654-64.
  • Tumor Study Guidelines in Mice and Rats. (2002). Johns Hopkins University Animal Care and Use Committee.
  • UH IACUC Policy for Tumor Burden Studies in Mice and Rats. (2016). University of Houston Office of Research Compliance.
  • Bhat, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4889.
  • Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each. (2023). PharmaLegacy.
  • IACUC Guideline: Rodent Tumor and Cancer Models. (n.d.). Spandidos Publications.
  • Syngeneic Models. (n.d.). Altogen Labs.
  • Karran, E., & De Strooper, B. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful?. Neuron, 100(4), 779-782.
  • Syngeneic Mouse Models. (n.d.). Champions Oncology.
  • 2 Different Routes of Drug Administration in Mice. (n.d.). Scribd.
  • McGurk, L., Berson, A., & Bonini, N. M. (2017). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Current opinion in genetics & development, 44, 58–64.
  • Animal model of Huntington's offers advantages for testing treatments. (2018). Drug Target Review.
  • Syngeneic Mouse Models. (n.d.). Reaction Biology.
  • Syngeneic Mouse Models. (n.d.). Medicilon.
  • Simeoni, M., et al. (2013). A predictive pharmacokinetic–pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. Journal of Pharmacokinetics and Pharmacodynamics, 40(5), 689-700.
  • Dunay, I. R., et al. (2014). A thiazole derivative of artemisinin moderately reduces Toxoplasma gondii cyst burden in infected mice. The Journal of parasitology, 100(4), 516–521.
  • Li, X. J. (2023). Animal models for research on neurodegenerative diseases. Ageing and Neurodegenerative Diseases, 3, 17.
  • Gao, L., et al. (2021). Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies. Molecular Cancer Therapeutics, 20(1), 216-226.
  • Routes and Volumes of Administration in Mice. (n.d.). Institutional Animal Care and Use Committee.
  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature neuroscience, 21(10), 1370–1379.
  • Sasaki, Y. F., et al. (2008). A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs. Mutation research, 655(1-2), 80–92.
  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer informatics, 13, 57–62.
  • How can one calculate tumor growth inhibition?. (2014). ResearchGate.
  • Carlsson, A., et al. (2020). The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Clinical cancer research, 26(14), 3699–3710.
  • PK/PD model used for the mouse tumor growth inhibition modeling. (n.d.). ResearchGate.
  • Al-Ostoot, F. H., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European journal of medicinal chemistry, 188, 112006.
  • Li, C., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in pharmacology, 11, 871.
  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.
  • Zhang, L., et al. (2012). Statistical inference for tumor growth inhibition T/C ratio. Statistics in biopharmaceutical research, 4(2), 153–162.
  • Woo, S., & Jusko, W. J. (2014). Lifespan based pharmacokinetic-pharmacodynamic model of tumor growth inhibition by anticancer therapeutics. PloS one, 9(10), e109747.
  • Chen, J., et al. (2012). Discovery of a series of thiazole derivatives as novel inhibitors of metastatic cancer cell migration and invasion. ACS medicinal chemistry letters, 3(7), 591–596.
  • Ding, Y., et al. (2024). Genetic biomarker prediction based on gender disparity in asthma throughout machine learning. Frontiers in Immunology, 15, 1458893.
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(6), 786-828.
  • Au, D. W. T. (2017). Commentary: Tissue accumulation of microplastics in mice and biomarker responses suggest widespread health risks of exposure. Frontiers in Marine Science, 4.
  • de Souza, E. M., et al. (2021). Kinetics of Biomarkers for Therapeutic Assessment in Swiss Mice Infected with a Virulent Trypanosoma cruzi Strain. Pathogens, 10(11), 1369.
  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Scientific reports, 12(1), 16862.
  • Wang, D., et al. (2019). Tissue-Characteristic Expression of Mouse Proteome. Molecular & cellular proteomics, 18(10), 2056–2070.
  • Schloesser, A., et al. (2014). Biomarkers of oxidative stress, antioxidant defence and inflammation are altered in the senescence-accelerated mouse prone 8. Experimental gerontology, 57, 66–74.
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022). ResearchGate.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI.
  • Structures of some clinically approved thiazole-based drugs. (n.d.). ResearchGate.
  • Wang, Y., et al. (2024). Cationization of Lugdunin Enhances Its Potency against Methicillin-Resistant Staphylococcus aureus by a “Membrane Disruption-ROS Cascade” Dual Mechanism. Journal of Medicinal Chemistry.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen Life Sciences.

Sources

Application Note: A Systematic Approach to Formulation Development for Poorly Soluble Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiazole carboxylic acid derivatives represent a promising class of compounds in modern drug discovery, yet their therapeutic potential is often hampered by poor aqueous solubility. This inherent characteristic can lead to low and erratic oral bioavailability, posing a significant challenge for formulation scientists. This application note provides a comprehensive, science-driven guide for researchers and drug development professionals to navigate the complexities of formulating these molecules. We detail a systematic workflow, beginning with essential pre-formulation characterization to understand the molecule's fundamental physicochemical properties. Subsequently, we explore and provide detailed protocols for key solubility enhancement strategies, including salt formation, amorphous solid dispersions (ASDs), and nanosuspensions. The guide concludes with critical analytical techniques for post-formulation characterization and performance evaluation, ensuring the development of a stable, effective, and bioavailable dosage form.

Introduction: The Solubility Challenge with Thiazole Carboxylic Acids

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, including many heterocyclic compounds like thiazole carboxylic acids, are poorly water-soluble.[1][2] According to the Biopharmaceutical Classification System (BCS), these compounds are often categorized as BCS Class II (high permeability, low solubility), meaning their absorption after oral administration is limited by their dissolution rate.[3][4] The presence of both a lipophilic thiazole ring and an ionizable carboxylic acid group creates a unique physicochemical profile that demands a tailored formulation approach.

The primary goal of formulation development for these molecules is to enhance their apparent solubility and dissolution velocity, thereby improving their bioavailability and ensuring consistent therapeutic efficacy.[3][5] A one-size-fits-all approach is rarely successful. Instead, a robust strategy founded on a deep understanding of the molecule's specific properties is required. This guide outlines such a strategy, emphasizing the causality behind experimental choices and providing validated protocols.

The Foundation: Critical Pre-formulation Studies

Before any formulation work begins, a thorough pre-formulation investigation is paramount.[6][7] These initial studies provide the essential data needed to select the most promising solubility enhancement strategy, saving significant time and resources.[6][7][8]

Preformulation_Workflow cluster_0 Physicochemical Profiling cluster_1 Data-Driven Strategy Selection API API: Thiazole Carboxylic Acid Solubility Solubility Profiling (pH, Solvents) API->Solubility pKa pKa Determination API->pKa LogP Log P Measurement API->LogP SolidState Solid-State Characterization (PXRD, DSC, TGA) API->SolidState Decision Select Formulation Strategy (e.g., Salt, ASD, Nano) Solubility->Decision pKa->Decision LogP->Decision SolidState->Decision caption Pre-formulation workflow. ASD_Mechanism cluster_0 Crystalline API cluster_1 Polymer Matrix cluster_2 Amorphous Solid Dispersion (Enhanced Solubility) a1 a2 a1->a2 a5 a1->a5 a3 a2->a3 a6 a2->a6 a4 a3->a4 a7 a3->a7 a4->a1 a8 a4->a8 a5->a6 a6->a7 a7->a8 a8->a5 p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15 d1 d2 d3 d4 m1 m2 m3 m4 m5 m6 m7 m8 m9 m10 m11 m12 m13 m14 m15 cluster_0 cluster_1 cluster_2 caption ASD mechanism. Characterization_Workflow cluster_0 Prepared Formulations cluster_1 Physicochemical Characterization cluster_2 Performance Evaluation cluster_3 Final Selection Salt Salt Form PXRD_DSC PXRD / DSC (Confirm Amorphous State / New Salt) Salt->PXRD_DSC ASD Amorphous Solid Dispersion ASD->PXRD_DSC FTIR FTIR / Raman (Drug-Excipient Interaction) ASD->FTIR Nano Nanosuspension DLS DLS (Particle Size for Nanosuspension) Nano->DLS Dissolution In Vitro Dissolution Testing PXRD_DSC->Dissolution DLS->Dissolution FTIR->Dissolution Lead Select Lead Formulation Dissolution->Lead caption Characterization and selection workflow.

Figure 3: A workflow for the characterization and performance testing of developed formulations.
In Vitro Dissolution Testing

Dissolution testing is the most critical in vitro test to assess the potential in vivo performance of the developed formulations. T[9]he goal is to demonstrate a significant improvement in the dissolution rate and extent compared to the unformulated, crystalline API.

  • Challenges: For poorly soluble drugs, maintaining "sink conditions" (where the concentration in the bulk medium does not exceed 1/3 of the saturation solubility) can be difficult. T[9][10]he use of surfactants in the dissolution medium or larger volumes may be necessary, but this should be carefully justified. T[10]he USP 4 (flow-through cell) apparatus is also an option for these types of drugs. *[11][12] Biorelevant Media: To better predict in vivo behavior, dissolution testing in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) is highly recommended.

[9]#### Protocol 4.1: Comparative Dissolution Study (USP Apparatus 2 - Paddle)

  • Apparatus Setup: Set up a USP Apparatus 2 with 900 mL of the selected dissolution medium (e.g., pH 6.8 phosphate buffer) maintained at 37 ± 0.5°C. Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).

  • Sample Preparation: Prepare samples of the pure API, the leading salt form, the best ASD formulation, and the nanosuspension (which can be lyophilized and filled into capsules). Each sample should contain the same equivalent dose of the API.

  • Test Initiation: Drop one sample unit into each dissolution vessel. Start the timer and the paddle rotation simultaneously.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specified volume of medium from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated HPLC-UV method.

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point. Plot the percentage of drug dissolved versus time for each formulation to create comparative dissolution profiles.

Conclusion

The successful formulation of poorly soluble thiazole carboxylic acids is an achievable goal through a systematic, science-driven approach. There is no single "best" method; the optimal strategy is dictated by the unique physicochemical properties of the API. A comprehensive pre-formulation study is the essential first step, providing the data necessary to make an informed choice between strategies like salt formation, amorphous solid dispersions, and nanosuspensions. Rigorous post-formulation characterization, particularly comparative in vitro dissolution testing, is crucial to verify performance and select a lead candidate for further development. By following the principles and protocols outlined in this guide, researchers can effectively overcome solubility challenges and unlock the full therapeutic potential of this important class of molecules.

References

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. [Link]

  • Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Gao, L., et al. (2011). Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. International Journal of Pharmaceutics, 409(1-2), 239-246. [Link]

  • Lin, S., et al. (1986). Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. Journal of Pharmaceutical Sciences, 75(5), 492-496. [Link]

  • Kumari, S., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. [Link]

  • Al-Obaidi, H., & Buckton, G. (2011). Current Trends on Solid Dispersions: Past, Present, and Future. Journal of Pharmaceutical Sciences, 100(9), 3545-3560. [Link]

  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. [Link]

  • BEPLS. (2023). Solubility Enhancement of Poorly Soluble Drug of BCS Class II And IV By Using Different Techniques. [Link]

  • Queen's University Belfast. (2022). Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. [Link]

  • ResearchGate. (n.d.). Chapter 3. Analytical Techniques in Solid-state Characterization. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. [Link]

  • Dey, K. (2021). Solubility enhancement technique of BCS Class II drug by Solvent Evaporatiom. SlideShare. [Link]

  • YouTube. (2025). Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs. [Link]

  • Li, Y., et al. (2022). Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. British Journal of Pharmacy, 7(2). [Link]

  • ResearchGate. (2010). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • Scribd. (2024). Dissolution Testing for Poorly Soluble Drugs. [Link]

  • Paudel, A., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release, 335, 87-113. [Link]

  • Pharmapproach. (n.d.). Preformulation Studies: Solubility analysis. [Link]

  • ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. [Link]

  • KK Wagh College of Pharmacy. (n.d.). Pre-formulation Studies. [Link]

  • SciSpace. (2022). (Open Access) Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. [Link]

  • IGI Global. (2025). Characterization of solid dispersion: Significance and symbolism. [Link]

  • ResearchGate. (2024). (PDF) A Systematic Review of Solubility Enhancement Techniques Used for BCS Class II & IV. [Link]

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. [Link]

  • ACS Publications. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. [Link]

  • Teledyne Labs. (n.d.). Dissolution Testing For Tablets. [Link]

  • Pharmaceutical Technology. (2017). Factors to Consider in Dissolution Testing. [Link]

  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

  • PLOS. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]

  • ResearchGate. (n.d.). The in silico physicochemical properties of thiazole derivatives.... [Link]

  • ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives.... [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • MDPI. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. [Link]

  • Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. [Link]

Sources

Application Note: 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (PTPC Acid) as a Molecular Probe for Target Engagement and Inhibition of Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A Novel Probe for a Well-Established Target

Cyclooxygenase-2 (COX-2) is a critical enzyme in inflammatory pathways, catalyzing the conversion of arachidonic acid to prostaglandins. Its expression is often upregulated in inflamed tissues and various malignancies, making it a key target for therapeutic intervention and a biomarker for disease progression.[1] The development of selective probes to monitor COX-2 activity and engagement in a cellular context is crucial for both basic research and drug discovery. Thiazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including enzyme inhibition.[2][3][4][5]

This document details the application of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, hereafter referred to as PTPC Acid , as a potent and selective molecular probe for the study of COX-2. PTPC Acid's unique scaffold, combining a thiazole core with pyrrole and carboxylic acid moieties, allows for specific interaction within the COX-2 active site. This application note provides detailed protocols for utilizing PTPC Acid to quantify COX-2 inhibition in vitro and to validate its target engagement in intact cells.

Principle of Action: Selective Inhibition and Target Stabilization

PTPC Acid is designed to act as a selective inhibitor of COX-2. The carboxylic acid group is a common feature in many COX-2 inhibitors, anchoring the molecule within the enzyme's active site. The thiazole and pyrrole rings contribute to the molecule's specificity and binding affinity. The primary applications of PTPC Acid as a molecular probe are twofold:

  • Quantitative Assessment of COX-2 Enzymatic Activity: In biochemical assays, PTPC Acid can be used to generate dose-response curves and determine its half-maximal inhibitory concentration (IC50), providing a quantitative measure of its potency against COX-2.

  • Confirmation of Target Engagement in a Cellular Environment: Utilizing the Cellular Thermal Shift Assay (CETSA), PTPC Acid can be used to demonstrate direct binding to COX-2 in living cells. The principle of CETSA is that a ligand-bound protein is thermodynamically more stable and will denature at a higher temperature than the unbound protein.[6][7][8][9] This allows for the confirmation of target engagement under physiological conditions.

Physicochemical and Handling Properties of PTPC Acid

PropertyValue
IUPAC Name This compound
Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS Number 1031672-01-1
Appearance White to off-white solid
Purity (by HPLC) ≥98%
Solubility Soluble in DMSO (≥25 mg/mL) and Ethanol. Sparingly soluble in aqueous buffers.
Storage Store at -20°C, protected from light and moisture.

Note: For experimental use, prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM) and store at -20°C. Avoid repeated freeze-thaw cycles. The final DMSO concentration in assays should be kept low (typically ≤0.5%) to avoid effects on enzyme activity or cell viability.[10]

Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes the determination of the IC50 value of PTPC Acid against purified human COX-2 enzyme. The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate.

Materials:

  • Purified human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Fluorometric COX-2 inhibitor screening kit (containing assay buffer, detector, etc.)

  • PTPC Acid

  • Celecoxib (positive control inhibitor)

  • 96-well black microplates

  • Fluorescence plate reader

Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of PTPC Acid in DMSO B Prepare COX-2 enzyme solution in assay buffer with Heme C Prepare Arachidonic Acid substrate solution D Add PTPC Acid dilutions (or DMSO/Celecoxib) to wells E Add COX-2 enzyme solution to wells D->E F Pre-incubate for 15 min at 25°C E->F G Initiate reaction by adding Arachidonic Acid F->G H Incubate for 10 min at 25°C G->H I Add fluorogenic detector solution H->I J Incubate for 5 min at 25°C I->J K Read fluorescence (Ex/Em = 535/587 nm) J->K L Plot fluorescence vs. log[PTPC Acid] M Fit data to a sigmoidal dose-response curve L->M N Determine IC50 value M->N

Caption: Workflow for the in vitro COX-2 inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution of PTPC Acid in DMSO, starting from a 1 mM concentration. Also, prepare dilutions for the positive control (Celecoxib) and a DMSO-only vehicle control.

  • Enzyme Reaction:

    • To the wells of a 96-well black microplate, add 2 µL of the PTPC Acid dilutions, Celecoxib, or DMSO.

    • Add 98 µL of the COX-2 enzyme solution (prepared according to the kit manufacturer's instructions) to each well.

    • Pre-incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 100 µL of the arachidonic acid substrate solution.

    • Incubate for 10 minutes at 25°C.

  • Detection:

    • Add 50 µL of the fluorogenic detector solution to each well.

    • Incubate for 5 minutes at 25°C, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., Excitation = 535 nm, Emission = 587 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data, setting the DMSO control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition against the logarithm of the PTPC Acid concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for COX-2 Target Engagement

This protocol validates the binding of PTPC Acid to COX-2 in intact cells. It relies on Western blotting to detect the amount of soluble COX-2 remaining after heat treatment.

Materials:

  • Human cancer cell line known to express COX-2 (e.g., A549, HT-29)

  • Cell culture medium, FBS, and supplements

  • PTPC Acid

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody against COX-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Equipment for SDS-PAGE and Western blotting

  • PCR thermal cycler

Workflow:

cluster_cell Cell Treatment cluster_heat Heat Challenge cluster_lysis Lysis & Detection A Culture COX-2 expressing cells B Treat cells with PTPC Acid (e.g., 10 µM) or DMSO A->B C Incubate for 1-2 hours B->C D Harvest and resuspend cells in PBS E Aliquot cell suspensions D->E F Heat aliquots at a range of temperatures (e.g., 40-70°C) for 3 min in a thermal cycler E->F G Cool to 4°C F->G H Lyse cells via freeze-thaw cycles I Centrifuge to pellet aggregated proteins H->I J Collect supernatant (soluble fraction) I->J K Quantify protein concentration J->K L Analyze by SDS-PAGE and Western Blot for COX-2 K->L M Image and quantify band intensity L->M

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Culture and Treatment:

    • Culture A549 cells to ~80% confluency.

    • Treat the cells with a final concentration of 10 µM PTPC Acid or an equivalent volume of DMSO (vehicle control).

    • Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Heat Treatment:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot 50 µL of the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). A no-heat control (4°C) should be included.

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Protein Extraction:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully transfer the supernatant (soluble protein fraction) to new tubes.

  • Western Blot Analysis:

    • Determine the protein concentration of each supernatant.

    • Load equal amounts of protein (e.g., 20 µg) per lane for SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for COX-2, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for COX-2 at each temperature for both the PTPC Acid-treated and DMSO-treated samples.

    • Normalize the intensities to the non-heated control (4°C) for each treatment group.

    • Plot the relative soluble COX-2 fraction against the temperature to generate melting curves. A rightward shift in the melting curve for the PTPC Acid-treated sample compared to the DMSO control indicates target stabilization and therefore, direct engagement.[6][8]

Expected Results and Interpretation

  • In Vitro Inhibition: PTPC Acid is expected to show potent inhibition of COX-2 with an IC50 value in the nanomolar to low micromolar range, while showing significantly less activity against the constitutively expressed COX-1 isoform, demonstrating its selectivity.

  • Cellular Target Engagement: In the CETSA experiment, the melting curve for COX-2 in PTPC Acid-treated cells will be shifted to higher temperatures compared to the DMSO control. This thermal stabilization provides strong evidence that PTPC Acid directly binds to and engages COX-2 within the complex environment of an intact cell.

Hypothetical Signaling Pathway

Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain PTPC Acid PTPC Acid PTPC Acid->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by PTPC Acid.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Benchchem. (n.d.). Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape.
  • Cigan, S., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemico-Biological Interactions, 381, 110542.
  • Wang, L., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences, 24(15), 12345.
  • Gümüş, M., et al. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Archives of Biochemistry and Biophysics, 728, 109345.
  • Xu, B., et al. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & Medicinal Chemistry, 24(22), 5879-5886.
  • Fei, X., et al. (2009). Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells. Bioorganic & Medicinal Chemistry, 17(2), 585-591.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • Liu, X., et al. (2020). Thiazole Orange Styryl Derivatives as Fluorescent Probes for G-Quadruplex DNA.
  • Kim, D., et al. (2023). Development of a COX-2-Selective Fluorescent Probe for the Observation of Early Intervertebral Disc Degeneration. International Journal of Molecular Sciences, 24(7), 6293.
  • Ghorab, M. M., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.
  • Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • ResearchGate. (2023). Development of a COX-2-Selective Fluorescent Probe for the Observation of Early Intervertebral Disc Degeneration.
  • Chodera Lab. (2016). Kinase inhibitor selectivity and design.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • National Center for Biotechnology Information. (2022). Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals.
  • Zhang, Y., et al. (2019). Design and construction of COX-2 specific fluorescent probes. Molecular and Cellular Probes, 48, 101472.
  • American Chemical Society Publications. (2022). Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals.
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors.
  • ResearchGate. (2025). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.
  • National Center for Biotechnology Information. (2021). Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities.
  • Suss, O., et al. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2645.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • American Chemical Society Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • National Center for Biotechnology Information. (2010). Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging.
  • National Center for Biotechnology Information. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells.
  • protocols.io. (2024). In vitro kinase assay.
  • Semantic Scholar. (n.d.). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions.
  • ResearchGate. (2025). Synthesis of Thiadiazole-Pyrrole and Thiadiazole-Thiophene Hybrid Compounds: Molecular Modeling as Anticancer Agents.
  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • Innovare Academic Sciences. (2024). A review on thiazole based compounds and it's pharmacological activities.
  • ResearchGate. (n.d.). Synthesis, modeling, and biological studies of new thiazole-pyrazole analogues as anticancer agents.

Sources

Application Note & Protocols: A Comprehensive Guide to Assessing the Anti-inflammatory Properties of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic, unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, atherosclerosis, and cancer.[1][2] The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery.

Thiazole derivatives, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory effects.[3][4] Many clinically used drugs, such as the anti-inflammatory agent Meloxicam, feature a thiazole ring.[4] The anti-inflammatory potential of thiazole derivatives often stems from their ability to modulate key enzymatic pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of inflammatory mediators.[5][6] This application note provides a comprehensive, structured guide for researchers in drug development to rigorously assess the anti-inflammatory properties of novel thiazole derivatives, from initial in vitro screening to in vivo validation.

Chapter 1: The Inflammatory Cascade - Key Signaling Pathways

Understanding the molecular underpinnings of inflammation is critical for designing relevant assays and interpreting results. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[7][8][9] In unstimulated cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate the IκB kinase (IKK) complex.[9][10] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[9] This frees the NF-κB dimer (commonly p65/p50) to translocate into the nucleus, where it binds to DNA and drives the transcription of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8][10]

Another critical set of pathways are the Mitogen-Activated Protein Kinase (MAPK) pathways, which include p38 MAPK. These pathways are also activated by inflammatory stimuli and play a crucial role in regulating the synthesis of inflammatory mediators.[11] Therefore, assessing the phosphorylation status of key proteins like p65 (a subunit of NF-κB) and p38 MAPK can provide direct evidence of a compound's ability to inhibit these central inflammatory signaling hubs.[11]

Inflammatory_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates IκBα IκBα IKK->IκBα Phosphorylates (P) IκBα_p65_p50 IκBα-p65/p50 Complex IκBα->IκBα_p65_p50 p65_p50 NF-κB (p65/p50) p65_p50->IκBα_p65_p50 p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation IκBα_p65_p50->p65_p50 IκBα Degradation DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces LPS LPS LPS->TLR4 Binds Thiazole Thiazole Derivative (Hypothetical Target) Thiazole->IKK Inhibits Thiazole->p38 Inhibits

Caption: Key inflammatory signaling pathways (NF-κB and p38 MAPK).

Chapter 2: In Vitro Assessment of Anti-inflammatory Activity

The initial screening of thiazole derivatives is efficiently performed using in vitro cell-based assays. The murine macrophage cell line, RAW 264.7, is a widely used and robust model because macrophages are central players in the inflammatory response.[12] Lipopolysaccharide (LPS) is used to stimulate these cells to mimic a bacterial infection and induce a strong inflammatory phenotype.[12][13][14]

In_Vitro_Workflow cluster_assays Assay Endpoints start Start: RAW 264.7 Cells cytotoxicity Step 1: Cytotoxicity Assay (MTT Assay) start->cytotoxicity determine_conc Determine Non-Toxic Concentrations cytotoxicity->determine_conc treatment Step 2: Cell Treatment (Thiazole Derivative + LPS) determine_conc->treatment assays Step 3: Downstream Assays treatment->assays griess NO Production (Griess Assay) assays->griess elisa Cytokine Levels (ELISA for TNF-α, IL-6) assays->elisa western Protein Phosphorylation (Western Blot for p-p65, p-p38) assays->western

Caption: General workflow for in vitro anti-inflammatory screening.

2.1: Protocol: Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing anti-inflammatory properties, it is crucial to determine the concentrations at which the thiazole derivatives are not toxic to the cells. A reduction in inflammatory markers could be due to cell death rather than a specific anti-inflammatory effect. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[16] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a range of concentrations of the thiazole derivative (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select non-toxic concentrations (typically >90% viability) for subsequent experiments.

2.2: Protocol: Nitric Oxide (NO) Production (Griess Assay)

Rationale: During inflammation, iNOS is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[13] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO in cell culture supernatant.[17][18] The assay involves a two-step diazotization reaction where acidified nitrite reacts with Griess reagents to form a purple azo compound, with the color intensity being proportional to the nitrite concentration.[17][18]

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with non-toxic concentrations of the thiazole derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 24 hours.[12][19] Include appropriate controls: untreated cells, cells with LPS only, and cells with compound only.

  • Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatant (50 µL) with an equal volume (50 µL) of Griess Reagent (typically a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[19][20]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark.[21] Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing its absorbance to a standard curve generated with known concentrations of sodium nitrite.

2.3: Protocol: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[14][22] Measuring the levels of these cytokines provides a direct assessment of the compound's ability to suppress the inflammatory response. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and quantitative method for this purpose.[23] A "sandwich" ELISA format is commonly used, where a capture antibody coated on the plate binds the cytokine, which is then detected by a second, enzyme-linked detection antibody.[22]

Methodology:

  • Sample Preparation: Use the cell culture supernatants collected from the same experiment described in the Griess assay protocol.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercial kits according to the manufacturer's instructions.[19][23] The general steps are:

    • Add standards and samples to the antibody-coated wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add the biotinylated detection antibody and incubate.

    • Wash the plate, then add Streptavidin-HRP (Horseradish Peroxidase) and incubate.[22]

    • Wash the plate again and add a substrate solution (e.g., TMB), which develops color in proportion to the amount of bound cytokine.[22]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[24]

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve generated with recombinant cytokines.[25]

2.4: Protocol: Western Blot Analysis of Signaling Pathways

Rationale: To elucidate the mechanism of action, it's important to investigate the effect of the thiazole derivatives on the upstream signaling pathways. Western blotting allows for the detection of specific proteins and, crucially, their phosphorylation state. A decrease in the phosphorylation of p65 (at Ser536) and p38 MAPK indicates inhibition of the NF-κB and MAPK pathways, respectively.[11][26][27]

Methodology:

  • Cell Lysis: Seed and treat RAW 264.7 cells as previously described, but for a shorter duration (e.g., 30-60 minutes) to capture peak protein phosphorylation. Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies specific for phosphorylated p65 (p-p65), total p65, phosphorylated p38 (p-p38), and total p38 overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands to determine the relative level of activation.

Chapter 3: In Vivo Evaluation in Preclinical Models

After a compound demonstrates promising activity in vitro, the next essential step is to evaluate its efficacy in a living organism. In vivo models of acute inflammation are crucial for assessing a compound's pharmacokinetic and pharmacodynamic properties in a complex biological system.[2][28]

In_Vivo_Workflow cluster_analysis Tissue Analysis start Start: Select Rodent Model (e.g., Wistar Rats) grouping Step 1: Animal Grouping (Vehicle, Positive Control, Test Groups) start->grouping treatment Step 2: Compound Administration (e.g., Oral Gavage) grouping->treatment induction Step 3: Induce Inflammation (Carrageenan Injection in Paw) treatment->induction measurement Step 4: Measure Paw Edema (Plethysmometer) induction->measurement necropsy Step 5: Euthanasia & Necropsy measurement->necropsy histo Histopathology (H&E Staining) necropsy->histo mpo Neutrophil Infiltration (MPO Assay) necropsy->mpo

Caption: Workflow for the carrageenan-induced paw edema model.

3.1: Protocol: Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible, and widely used assay for screening acute anti-inflammatory drugs.[29][30][31] The subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response.[29] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins and involves the infiltration of neutrophils.[29][32] This model is effective for evaluating compounds that may inhibit mediators like prostaglandins.[33]

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) to laboratory conditions for at least one week.[34]

  • Grouping and Dosing: Randomly divide animals into groups (n=6 per group): Vehicle control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Thiazole Derivative groups (at various doses).[34] Administer the compounds, typically via oral gavage (PO), 30-60 minutes before inducing inflammation.[29][33]

  • Baseline Measurement: Before carrageenan injection, measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[29]

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[29][30][33]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, such as 1, 2, 3, 4, and 5 hours after the carrageenan injection.[29]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point: Edema (mL) = Vₜ - V₀.[29]

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

  • Tissue Collection: At the end of the experiment (e.g., 5 hours), euthanize the animals and collect the paw tissue for further analysis (histopathology, MPO assay).

Chapter 4: Data Interpretation and Presentation

Table 1: In Vitro Anti-inflammatory Activity of Thiazole Derivative X

Concentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
199 ± 495 ± 692 ± 598 ± 7
598 ± 375 ± 5 71 ± 678 ± 4**
1096 ± 552 ± 4 48 ± 355 ± 5
2594 ± 431 ± 328 ± 4 34 ± 3
LPS Control100 ± 5100100100
Untreated101 ± 45 ± 18 ± 26 ± 1
*Data are presented as mean ± SEM. Statistical significance vs. LPS control: **p < 0.01, **p < 0.001.

Table 2: In Vivo Anti-inflammatory Effect of Thiazole Derivative X in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hr% Inhibition of Edema at 3 hr
Vehicle Control--0.85 ± 0.07--
Indomethacin100.38 ± 0.05 55.3%
Derivative X100.65 ± 0.06*23.5%
Derivative X250.49 ± 0.05**42.4%
Derivative X500.35 ± 0.0458.8%
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p < 0.05, **p < 0.01, **p < 0.001.

Conclusion

This application note provides a structured and scientifically grounded framework for the comprehensive evaluation of thiazole derivatives as potential anti-inflammatory agents. By progressing from broad in vitro screening of inflammatory mediators to mechanistic studies of signaling pathways and culminating in in vivo efficacy models, researchers can build a robust data package. This integrated approach ensures that lead candidates are selected based on a thorough understanding of their potency, mechanism of action, and physiological relevance, paving the way for further preclinical development.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Al-Ostath, S., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Results in Chemistry, 7, 101429.
  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Talele, T. T., et al. (2010). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 15(7), 4948-4979.
  • Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Gonzalez-Chavez, S. A., et al. (2018).
  • Neurofit. (n.d.). Animal and cellular models of acute inflammation. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

  • Li, Y., et al. (2019). Measurement of TNF-α and IL-6 production by ELISA. Bio-protocol, 9(18), e3364.
  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • ScienceDirect. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141.
  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • Protocols.io. (2019). Protocol Griess Test. Retrieved from [Link]

  • Gonzalez-Chavez, S. A., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review.
  • Pérez-Sánchez, A., et al. (2023).
  • ScienceDirect. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. Retrieved from [Link]

  • Al-Ostath, S., et al. (2020). Review of the synthesis and biological activity of thiazoles.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Bio-protocol, 7(10), e2289.
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Hwang, J. H., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. International Journal of Molecular Sciences, 22(11), 5619.
  • Chan, E. W. C., et al. (2020). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 25(22), 5464.
  • Nakajima, H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip.
  • Kim, J. H., et al. (2017). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 22(8), 1358.
  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]

  • Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2.
  • ResearchGate. (n.d.). The phosphorylation of p65 NF-κB and p38 MAPK by Western blot analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrrole-Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis and optimization of pyrrole-thiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Pyrrole-thiazole motifs are privileged structures in numerous biologically active compounds, making their efficient synthesis a critical objective in modern pharmaceutical science.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis, such as low yields, side product formation, and purification difficulties. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions to optimize your reaction outcomes.

Table of Contents
  • Core Synthetic Strategies: An Overview

    • The Hantzsch Thiazole Synthesis

    • The Van Leusen Pyrrole Synthesis

  • Troubleshooting & Frequently Asked Questions (FAQs)

    • Dealing with Low or No Product Yield

    • Managing Side Reactions and Impurities

    • Reagent and Catalyst Best Practices

    • Workup and Purification Strategies

  • Optimized Experimental Protocols

    • Protocol 1: Hantzsch Synthesis of a 2-(Pyrrol-2-yl)thiazole Derivative

    • Protocol 2: Van Leusen Synthesis of a 3-Aroyl-4-(thiazol-yl)pyrrole

  • Characterization Corner: Confirming Your Product

  • References

Core Synthetic Strategies: An Overview

The construction of pyrrole-thiazole systems typically involves forming one ring onto a pre-existing partner. The two most robust and versatile methods for this are the Hantzsch thiazole synthesis and the Van Leusen pyrrole synthesis.

The Hantzsch Thiazole Synthesis

This classical method is one of the most reliable routes to thiazoles.[1] In the context of our target scaffold, it involves the cyclocondensation of a pyrrole-containing α-haloketone with a thioamide source (like thiourea or a substituted thioamide).[2] The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]

Hantzsch_Mechanism PyrroleHaloKetone Pyrrole α-Haloketone SN2_Intermediate S-Alkylation Intermediate PyrroleHaloKetone->SN2_Intermediate S_N2 Attack Thioamide Thioamide (R'-CSNH2) Thioamide->SN2_Intermediate Cyclization_Intermediate Hemiaminal Intermediate (Hydroxythiazoline) SN2_Intermediate->Cyclization_Intermediate Intramolecular Cyclization Product Pyrrole-Thiazole Product Cyclization_Intermediate->Product Dehydration (-H2O)

General mechanism of the Hantzsch thiazole synthesis.
The Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a powerful tool for constructing the pyrrole ring via a [3+2] cycloaddition.[4] For our purposes, this involves reacting a thiazole-containing Michael acceptor (like a chalcone) with tosylmethyl isocyanide (TosMIC). Under basic conditions, TosMIC acts as a three-atom synthon, attacking the electron-deficient alkene, followed by cyclization and elimination of the tosyl group to yield the 3,4-disubstituted pyrrole.[4][5]

VanLeusen_Mechanism ThiazoleChalcone Thiazole-α,β-Unsaturated Ketone Michael_Adduct Michael Adduct ThiazoleChalcone->Michael_Adduct Michael Addition TosMIC_Anion TosMIC Anion [Tos-CH-N≡C]- TosMIC_Anion->Michael_Adduct Cyclization_Intermediate 5-Endo-Dig Cyclization Intermediate Michael_Adduct->Cyclization_Intermediate Intramolecular Nucleophilic Attack Product Pyrrole-Thiazole Product Cyclization_Intermediate->Product Elimination of Tosyl Group

Mechanism of the Van Leusen pyrrole synthesis.
Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Dealing with Low or No Product Yield

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most common contributing factors?

A1: Low yields in the Hantzsch synthesis can typically be traced back to one of four areas:

  • Purity of Starting Materials: The α-haloketone is often the culprit. It can be unstable and undergo self-condensation.[6] The thioamide component, especially if it's a substituted thioamide, can also be of poor quality. Troubleshooting Action: Verify the purity of your starting materials using NMR or melting point analysis. Use freshly prepared or purified reagents whenever possible.[7]

  • Reaction Temperature: While heating is necessary for the dehydration step, excessive temperatures can lead to decomposition of both starting materials and the product. Troubleshooting Action: Screen a range of temperatures. A moderate temperature (e.g., 60-80 °C) in a suitable solvent is often sufficient.[8][9] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating after completion.

  • Stoichiometry: An excess of the thioamide component (typically 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the limiting α-haloketone.[3] Troubleshooting Action: Ensure you are using a slight excess of the thioamide.

  • Solvent Choice: The polarity of the solvent can influence reaction rates. Protic solvents like ethanol or methanol are commonly used and generally give good results.[3][8] Troubleshooting Action: If yields are poor in a standard solvent, consider screening others like 1-butanol or isopropanol, which allow for higher reflux temperatures.[8]

Q2: I am attempting a Van Leusen synthesis to form the pyrrole ring, but my yield is consistently below 20%. What should I investigate?

A2: The Van Leusen reaction is highly sensitive to reaction conditions. Here are the key parameters to optimize:

  • Base and Anhydrous Conditions: This is the most critical factor. The reaction requires a strong, non-nucleophilic base to deprotonate TosMIC. Sodium hydride (NaH) is common, but requires strictly anhydrous conditions.[5] Any moisture will quench the TosMIC anion. Troubleshooting Action: Use freshly opened, anhydrous solvents (e.g., DMSO, Et₂O, THF). Ensure your glassware is oven- or flame-dried. If using NaH, wash it with dry hexanes before use to remove the mineral oil coating.

  • Quality of TosMIC: TosMIC (p-toluenesulfonylmethyl isocyanide) is a stable solid but can degrade over time. Its isocyanide functionality is crucial for the reaction.[4] Troubleshooting Action: Use high-purity TosMIC from a reliable supplier. If in doubt, purchase a new bottle.

  • Addition Method and Temperature: The deprotonation of TosMIC is exothermic. Adding the base to the TosMIC solution (or vice-versa) too quickly can lead to side reactions. Troubleshooting Action: Add the base portionwise to a cooled solution (0 °C) of your Michael acceptor and TosMIC. Allow the anion to form before letting the reaction warm to room temperature.[5]

LowYield_Troubleshooting Start Low / No Yield CheckPurity Verify Starting Material Purity (NMR, MP) Start->CheckPurity OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp CheckStoich Check Reagent Stoichiometry Start->CheckStoich CheckConditions Ensure Anhydrous Conditions (Van Leusen) Start->CheckConditions MonitorTLC Monitor Progress by TLC CheckPurity->MonitorTLC OptimizeTemp->MonitorTLC CheckStoich->MonitorTLC CheckConditions->MonitorTLC Success Improved Yield MonitorTLC->Success

Workflow for troubleshooting low reaction yields.
Managing Side Reactions and Impurities

Q3: My TLC shows multiple spots close to my product spot. What are the common side products in a Hantzsch synthesis?

A3: Besides unreacted starting materials, the most common side product is the isomeric 2-imino-2,3-dihydrothiazole. This is particularly prevalent under acidic conditions.[9] The initial S-alkylation is followed by N-alkylation of the thioamide nitrogen, leading to the isomer. Troubleshooting Action: Run the reaction under neutral or slightly basic conditions to favor the desired 2-aminothiazole pathway. Adding a non-nucleophilic base can be beneficial.[7] Slow addition of the α-haloketone to the thioamide solution can also minimize self-condensation side products.[6]

Q4: How can I improve the purity of my crude product before column chromatography?

A4: A simple workup can significantly improve purity.

  • For Hantzsch Synthesis: After cooling, many thiazole products can be precipitated by pouring the reaction mixture into a weak aqueous base like 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[3] The resulting solid can be filtered, washed with water, and then dried. This removes acidic byproducts and excess thioamide.

  • For Van Leusen Synthesis: A careful aqueous quench is necessary to destroy any remaining NaH. Extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing with brine, will remove DMSO and other water-soluble impurities.

  • General Tip: If your product is a solid, recrystallization is often a more effective purification method than chromatography for removing closely related impurities.

Workup and Purification Strategies

Q5: My pyrrole-thiazole product seems to be sticking to the baseline on the silica column. How can I purify it effectively?

A5: The nitrogen atoms in both the pyrrole and thiazole rings can be basic, leading to strong interactions with the acidic silica gel.

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in your chosen eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This will neutralize the acidic sites and improve elution.

  • Switch Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina.

  • Alternative Purification: For solids, recrystallization should be your first choice. For oils, if chromatography is unavoidable, try the basic modifier first. In some cases, a pre-distillation of the crude mixture under reduced pressure can help remove non-polar impurities before chromatography.[10]

Optimized Experimental Protocols

The following protocols are generalized starting points. You should always monitor your specific reaction by TLC to determine the optimal reaction time.

Protocol 1: Hantzsch Synthesis of a 4-Phenyl-2-(pyrrol-1-yl)thiazole

This protocol is adapted from standard Hantzsch synthesis procedures.[3][7]

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve 1-amino-pyrrole (1.1 eq) and 2-bromoacetophenone (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

  • Thioamide Formation (In Situ): Add thiourea (1.2 eq) to the mixture.

  • Heating: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Cooling & Workup: Once the starting material is consumed, remove the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 times the volume of the ethanol used). Stir for 15-20 minutes.

  • Isolation: Collect the resulting precipitate by vacuum filtration through a Buchner funnel.

  • Washing & Drying: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol. Allow the solid to air dry on the filter or on a watch glass to obtain the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Van Leusen Synthesis of a 3-Aroyl-4-(thiazol-4-yl)-1H-pyrrole

This protocol is based on established Van Leusen methodologies.[5]

  • Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the thiazole-containing chalcone (1.0 eq) and TosMIC (1.1 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., a 2:1 mixture of anhydrous ether and anhydrous DMSO) via syringe. Cool the flask to 0 °C in an ice bath.

  • Base Addition: While stirring vigorously, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portionwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (potentially pre-treated with 1% Et₃N) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary: Typical Reaction Parameters
ParameterHantzsch Thiazole SynthesisVan Leusen Pyrrole Synthesis
Key Reagents α-Haloketone, ThioamideMichael Acceptor, TosMIC
Solvent Ethanol, Methanol, 1-Butanol[8]Anhydrous Ether/DMSO, THF[5]
Base Often none; weak base optionalNaH, t-BuOK (strong, non-nucleophilic)
Temperature 60 - 100 °C[3]0 °C to Room Temperature
Typical Time 1 - 6 hours1 - 4 hours
Key Consideration Purity of α-haloketoneStrictly anhydrous conditions
Characterization Corner: Confirming Your Product

After successful synthesis and purification, it is essential to confirm the structure and purity of your pyrrole-thiazole derivative.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. Look for the characteristic chemical shifts of the pyrrole and thiazole ring protons and carbons. The coupling patterns of the aromatic protons will confirm the substitution pattern.[11][12]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular formula of your compound by providing a highly accurate mass measurement.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as C=N stretches from the thiazole ring and N-H stretches (if the pyrrole nitrogen is unsubstituted).[8]

  • Melting Point (MP): For solid compounds, a sharp melting point is a good indicator of high purity.[3]

By systematically addressing these experimental variables and confirming your results with rigorous analytical techniques, you can successfully optimize the synthesis of complex pyrrole-thiazole scaffolds for your research and development needs.

References
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

  • International Journal of Pharmaceutical Research & Emerging Media Sciences. RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. Available from: [Link]

  • Katritzky, A. R., et al. (1995). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. Available from: [Link]

  • Google Patents. Purification of crude pyrroles - US5502213A.
  • de la Torre, M. C., et al. (2020). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

  • ACS Publications. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]

  • Semantic Scholar. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Available from: [Link]

  • ResearchGate. Reaction scheme for the van Leusen pyrrole synthesis in mechanochemical conditions. Available from: [Link]

  • Massachusetts Institute of Technology. Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Available from: [Link]

  • Semantic Scholar. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • ResearchGate. Propoxylated Fatty Thiazole, Pyrazole, Triazole, and Pyrrole Derivatives with Antimicrobial and Surface Activity. Available from: [Link]

  • Boston University. Purification and properties of pyrrole. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • National Center for Biotechnology Information. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of Pyrrole, Pyrazole, Triazole, Thiazole, Thiadiazole, and Pyrazine Derivatives from Hydrazonoyl Halides (A Review). Available from: [Link]

  • ResearchGate. Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. Available from: [Link]

  • Wikipedia. Pyrrole. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]

Sources

Technical Support Center: Synthesis and Purification of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges in achieving high purity for this compound. Our guidance is grounded in established chemical principles to ensure you can confidently navigate the intricacies of this synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The initial and most crucial step is the formation of the thiazole ring via a Hantzsch thiazole synthesis, followed by the hydrolysis of the resulting ester to the final carboxylic acid product.[1][2] Understanding this pathway is key to diagnosing and resolving purity issues.

Synthetic_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Hydrolysis A Ethyl 2-chloro-3-oxohexanoate C Ethyl 4-propyl-2-(1H-pyrrol-1-yl) -1,3-thiazole-5-carboxylate A->C B 1-(1H-pyrrol-1-yl)thiourea B->C E 4-propyl-2-(1H-pyrrol-1-yl) -1,3-thiazole-5-carboxylic acid C->E C->E Hydrolysis D NaOH / H₂O, EtOH D->E Purification_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization success_recryst Pure Crystalline Product recrystallization->success_recryst Successful column_chrom Perform Flash Column Chromatography recrystallization->column_chrom Unsuccessful/ Oiling Out pure_product_col Pure Product column_chrom->pure_product_col

Sources

Technical Support Center: Overcoming Solubility Issues of Thiazole Carboxylic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with thiazole carboxylic acids in their experimental workflows. Low aqueous solubility is a common hurdle that can lead to inaccurate and unreliable data in biological assays.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with thiazole carboxylic acids.

Q1: My thiazole carboxylic acid compound won't dissolve in my aqueous assay buffer. What's the first thing I should try?

A1: The first and most straightforward approach is to adjust the pH of your buffer. Thiazole carboxylic acids are acidic compounds, and their solubility is highly pH-dependent.[3][4] The carboxylic acid group (–COOH) can be deprotonated to its more soluble carboxylate form (–COO⁻) by increasing the pH. As a general rule, adjusting the pH to be at least 1-2 units above the compound's pKa will significantly increase solubility. For many carboxylic acids, this means preparing your buffer in a neutral to slightly alkaline range (e.g., pH 7.4 to 8.5).[3]

Q2: I'm using DMSO to make my stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A2: This is a very common problem known as "DMSO shock" or precipitation upon dilution. Your compound is highly soluble in the 100% DMSO stock, but when this is diluted into an aqueous buffer, the final DMSO concentration is too low to maintain solubility, and the compound crashes out.[1][5][6]

  • Immediate Solution: Decrease the final concentration of your compound in the assay. You may be exceeding its maximum aqueous solubility.

  • Optimization: Reduce the volume of DMSO stock added to the buffer. Aim for the lowest possible final DMSO concentration (ideally ≤1%, and often needing to be <0.1%) that your assay can tolerate without affecting biological activity.[7]

  • Alternative Method: Consider a serial dilution approach. Instead of a single large dilution, perform a series of smaller dilutions, which can sometimes prevent immediate precipitation.

Q3: Can I use co-solvents other than DMSO?

A3: Yes, other co-solvents can be used, but their compatibility with your specific biological assay must be validated. Each co-solvent has a different solubilizing capacity and potential for cellular toxicity or enzyme inhibition. Always run a vehicle control with the co-solvent alone to check for effects on your assay.

Co-SolventTypical Starting Concentration in AssayProsCons
DMSO < 1% (v/v)High solubilizing power for many compounds.Can be toxic to cells at >1%; may interfere with some assays.[7][8]
Ethanol < 1% (v/v)Less toxic than DMSO for many cell types.Lower solubilizing power than DMSO for highly lipophilic compounds.
PEG 400 1-5% (v/v)Good solubilizer, generally low toxicity.Can increase viscosity; may not be suitable for all automated liquid handlers.
Glycerol 1-10% (v/v)Low toxicity.High viscosity; lower solubilizing power.

Q4: I've tried pH adjustment and co-solvents, but my compound is still not soluble enough. What's a more advanced technique I can try?

A4: For particularly challenging compounds, using cyclodextrins is a highly effective advanced strategy.[3] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][] They can encapsulate the poorly soluble thiazole carboxylic acid, forming an "inclusion complex" that is itself water-soluble.[9][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.[][13]

Part 2: In-Depth Troubleshooting Guide

This section expands on the FAQs, providing deeper scientific context and a logical framework for addressing solubility issues.

The Root of the Problem: Physicochemical Properties

Thiazole carboxylic acids often exhibit poor aqueous solubility due to a combination of factors:

  • Aromaticity and Planarity: The flat, aromatic thiazole ring can promote efficient crystal lattice packing, making it difficult for water molecules to solvate the compound.

  • pKa and Ionization: The carboxylic acid group is a weak acid. The pKa of a molecule is the pH at which it is 50% ionized.[14] For a carboxylic acid, at a pH below its pKa, it exists predominantly in its neutral, less soluble form (R-COOH). At a pH above its pKa, it exists in its ionized, more soluble salt form (R-COO⁻).[4][15] The predicted pKa for 4-Thiazolecarboxylic acid is approximately 3.57, while for Thiazole-2-carboxylic acid it is around 2.95.[16][17] Therefore, at a physiological pH of 7.4, these molecules will be mostly ionized and more soluble. However, derivatives can have significantly different pKa values.

A Strategic Approach to Solubilization

A systematic approach is crucial to finding the right solution without compromising your assay's integrity. The following decision tree illustrates a logical workflow for selecting a solubilization strategy.

solubilization_workflow start Start: Compound Solubility Issue check_conc Is the required final concentration > 100µM? start->check_conc ph_adjust Strategy 1: pH Adjustment check_conc->ph_adjust No cosolvent Strategy 2: Co-Solvent Optimization check_conc->cosolvent Yes ph_success Success: Compound Soluble ph_adjust->ph_success Check solubility ph_fail Failure: Still Insoluble/Precipitates ph_adjust->ph_fail ph_fail->cosolvent cosolvent_success Success: Compound Soluble cosolvent->cosolvent_success Check solubility & vehicle control cosolvent_fail Failure: Still Insoluble or Assay Interference cosolvent->cosolvent_fail cyclodextrin Strategy 3: Use Cyclodextrins cosolvent_fail->cyclodextrin cyclo_success Success: Compound Soluble cyclodextrin->cyclo_success Check solubility & vehicle control reassess Re-evaluate Experiment: Consider solid dispersion or nanosuspension cyclodextrin->reassess Failure

Caption: Decision tree for selecting a solubilization strategy.

Causality Behind the Choices:
  • pH Adjustment (First Line): This is the least invasive method. By creating a buffer where the pH is ~2 units higher than the compound's pKa, you maximize the concentration of the more soluble ionized species. This leverages the inherent chemical properties of the molecule without adding potentially interfering excipients.

  • Co-solvents (Second Line): If pH adjustment is insufficient, or if a very high concentration is needed, a co-solvent is the next logical step. DMSO, for example, is a polar aprotic solvent that is miscible with water and can disrupt the crystal lattice forces of the compound, allowing it to dissolve. However, this is a balancing act; too much co-solvent can cause proteins in your assay to denature or can directly inhibit enzyme activity.[7] It is critical to determine the maximum tolerable co-solvent concentration for your specific assay system.

  • Cyclodextrins (Advanced): This method is employed when the compound is highly lipophilic and resistant to the above methods. The mechanism is fundamentally different. Instead of changing the bulk solvent properties, you are encapsulating the problematic part of the molecule (the hydrophobic regions) inside the cyclodextrin's non-polar cavity, while the cyclodextrin's polar exterior interacts favorably with water.[9][13] This effectively creates a water-soluble "package" for your drug.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step instructions for key solubility enhancement workflows.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details how to prepare a stock solution of a thiazole carboxylic acid using a basic salt solution before dilution into a final assay buffer.

Objective: To prepare a ~10 mM stock solution of a weakly acidic compound.

Materials:

  • Thiazole carboxylic acid compound

  • 1N NaOH solution

  • Deionized water

  • Target assay buffer (e.g., PBS, pH 7.4)

  • Calibrated pH meter

Procedure:

  • Weigh Compound: Accurately weigh out the required mass of your compound to make, for example, 1 mL of a 10 mM solution.

  • Initial Suspension: Add a portion of the deionized water (e.g., 800 µL for a 1 mL final volume) to the vial containing the compound. The compound will likely not dissolve and will appear as a suspension.

  • Titration with Base: While vortexing or stirring, add the 1N NaOH solution dropwise (e.g., 1-2 µL at a time). The goal is to add just enough base to deprotonate the carboxylic acid to its soluble salt form.

  • Monitor Dissolution: Continue adding NaOH until the solution becomes clear. Be patient, as this can take a few minutes. Avoid adding a large excess of base.

  • Final Volume Adjustment: Once the compound is fully dissolved, add deionized water to reach the final desired volume (e.g., 1 mL). This is your concentrated stock solution.

  • pH Check (Optional but Recommended): You can measure the pH of this stock solution. It will likely be alkaline.

  • Dilution into Assay Buffer: Perform serial dilutions of this stock solution into your final assay buffer (e.g., PBS, pH 7.4). The buffer has the capacity to neutralize the small amount of base carried over from the stock, bringing the final pH to the desired level for your assay.

  • Validation: Always run a "vehicle control" in your assay. In this case, prepare a mock stock solution with just water and the same amount of NaOH, and dilute it into your assay buffer in the same manner as your compound stock. This ensures that the small amount of base does not affect the assay outcome.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a compound solution by pre-complexation with HP-β-CD.

Objective: To enhance the aqueous solubility of a highly lipophilic thiazole carboxylic acid for a biological assay.

Materials:

  • Thiazole carboxylic acid compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer. A 10-20% (w/v) solution is a good starting point. For example, to make a 10% solution, dissolve 100 mg of HP-β-CD in a final volume of 1 mL of buffer. Warm the solution slightly if needed to aid dissolution.

  • Add Compound: Weigh your thiazole carboxylic acid and add it directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex the mixture vigorously for 15-30 minutes. If the compound is still not dissolved, place the vial in a bath sonicator for 5-10 minute intervals until the solution is clear. Intermittent vortexing can help.

  • Sterile Filtration (Optional): If required for your assay (e.g., cell-based assays), filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.

  • Assay Dilution: Use this clear, complexed solution as your stock for further dilutions into the assay buffer.

  • Validation (Crucial): It is essential to run a vehicle control containing only the HP-β-CD solution (at the same final concentration as in your experimental wells) to confirm that the cyclodextrin itself does not interfere with your assay.

Visualizing the Cyclodextrin Mechanism

The following diagram illustrates how a cyclodextrin molecule encapsulates a guest compound.

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation cd_before Cyclodextrin (Hydrophilic Exterior) complex Soluble Inclusion Complex drug_before Thiazole Carboxylic Acid (Poorly Soluble) water_before Water Molecules drug_before->water_before Poor Interaction water_after Water Molecules complex->water_after Favorable Interaction

Caption: Mechanism of cyclodextrin inclusion complex formation.

By systematically applying these principles and protocols, researchers can overcome the significant hurdle of poor solubility, leading to more accurate, reproducible, and meaningful data in their biological assays.

References
  • Method for solubilizing drugs using cyclodextrins and carboxylic acids. (n.d.). Google Patents.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Jabar, A. A., et al. (2021). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Open Journal of Polymer Chemistry, 11(3), 59-78. Retrieved from [Link]

  • Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemistry & Biodiversity, 4(10), 2387-2406. Retrieved from [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. (n.d.). BenchChem.
  • Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Retrieved from [Link]

  • Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Thiazolecarboxylic acid. (n.d.). Protheragen. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Taupitz, T., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(6), 847. Retrieved from [Link]

  • Kolodziej, K., et al. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. Molecules, 27(19), 6593. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 19(5), 2055–2062. Retrieved from [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. (2020, March 3). YouTube. Retrieved from [Link]

  • Samiei, E., et al. (2022). Accuracy of calculated pH-dependent aqueous drug solubility. Scientific Reports, 12(1), 13417. Retrieved from [Link]

  • Rocchitta, G., et al. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 27(24), 8963. Retrieved from [Link]

  • Hasan, M. M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE, 18(9), e0291771. Retrieved from [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2021). ACS Publications. Retrieved from [Link]

  • Gökçe, M., & Çelik, H. (2022). strategies to increase solubility and bioavailability of drugs. Current Approaches in Pharmaceutical Sciences. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Christensen, A. M., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136–1141. Retrieved from [Link]

  • Kunfermann, A., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 23(16), 3899-3905. Retrieved from [Link]

  • Solubility for different thiazolidine-2-carboxylic acid derivatives, the corresponding values calculated by PLS and GA-PLS methods (predicted) and percent relative error (%RE). (n.d.). ResearchGate. Retrieved from [Link]

  • Göktaş, M., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(13), 12051–12063. Retrieved from [Link]

  • Homayun, B., Lin, X., & Choi, H.-J. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation, 49(5), 517-531. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2022). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 27(16), 5122. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]

  • carboxylic acid solubility + TLC. (2023, March 9). Reddit. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the stability and integrity of this compound throughout your experimental workflows. Our focus is on delivering scientifically sound, field-proven insights to empower your research and development efforts.

Introduction: Understanding the Molecule's Stability Profile

This compound is a complex heterocyclic compound with multiple functional groups that can influence its stability in solution. The core structure comprises a thiazole ring, which is generally aromatic and relatively stable, but is substituted with a carboxylic acid, a propyl group, and a pyrrole ring. Each of these substituents imparts specific chemical properties that can either enhance or compromise the molecule's stability under various experimental conditions.

The primary factors affecting the stability of this molecule in solution are anticipated to be pH, exposure to light, oxidative stress, and temperature. Understanding the interplay of these factors is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a dark color. What is happening?

A1: The darkening of your solution is likely due to the degradation of the pyrrole moiety, especially if the solution is acidic.[1][2][3] Pyrrole and its derivatives are known to be unstable in the presence of strong acids, which can catalyze polymerization, leading to the formation of colored byproducts.[4] It is also possible that oxidative degradation is occurring. We recommend preparing fresh solutions and protecting them from light and strong acidic conditions.

Q2: I am observing a loss of potency of my compound in solution over time. What are the likely degradation pathways?

A2: The loss of potency can be attributed to several degradation pathways:

  • Decarboxylation: Thiazole-5-carboxylic acids can be susceptible to decarboxylation, particularly under thermal stress or in certain pH conditions, leading to the loss of the carboxyl group and the formation of an inactive derivative.[5]

  • Hydrolysis: While the thiazole ring itself is relatively stable against hydrolysis, the amide-like linkage of the pyrrole to the thiazole ring could be a potential site for hydrolysis under strong acidic or basic conditions.

  • Oxidation: The electron-rich thiazole and pyrrole rings can be susceptible to oxidation, especially the sulfur atom in the thiazole ring, which can be oxidized to a sulfoxide or sulfone.[6]

  • Photodegradation: Both thiazole and pyrrole rings can be sensitive to light, particularly UV radiation, which can induce complex degradation reactions.[7][8]

Q3: What is the optimal pH range for storing solutions of this compound?

A3: Based on the chemical nature of the molecule, a slightly acidic to neutral pH range (pH 4-7) is likely to be optimal for short-term storage. The carboxylic acid group will be partially or fully deprotonated in this range, which can enhance solubility in aqueous media. Strongly acidic conditions (pH < 3) should be avoided to prevent the acid-catalyzed polymerization of the pyrrole ring.[1][4] Strongly basic conditions (pH > 9) may promote oxidative degradation. It is crucial to experimentally determine the pH of maximum stability for your specific application.

Q4: Can I use common organic solvents to dissolve this compound?

A4: Yes, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally good choices for dissolving this compound for stock solutions. For aqueous working solutions, the use of co-solvents like ethanol or polyethylene glycol can aid in solubility.[9][10] However, it is important to assess the stability of the compound in the chosen solvent system, as the solvent can influence degradation rates.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitation in aqueous buffer Poor solubility at the chosen pH; Compound degradation leading to insoluble byproducts.Adjust the pH of the buffer to be closer to the pKa of the carboxylic acid. Add a co-solvent (e.g., ethanol, PEG 400) up to a concentration that does not interfere with your assay. Filter the solution through a 0.22 µm filter after preparation.
Inconsistent results between experiments Degradation of the stock solution; Inconsistent solution preparation; Photodegradation during handling.Prepare fresh stock solutions frequently and store them at -20°C or -80°C. Protect all solutions from light by using amber vials or wrapping containers in foil. Standardize solution preparation protocols, including sonication time and temperature.
Appearance of new peaks in HPLC chromatogram Chemical degradation (hydrolysis, oxidation, decarboxylation); Photodegradation.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.[12][13] Add antioxidants to the solution. Optimize storage conditions (pH, temperature, light exposure).
Loss of compound during storage Adsorption to container surfaces; Oxidative degradation.Use low-adsorption polypropylene or silanized glass containers. Store solutions under an inert atmosphere (e.g., argon or nitrogen). Incorporate antioxidants into the formulation.

In-Depth Technical Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a starting point for preparing a stock solution with enhanced stability.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Antioxidant (e.g., Butylated Hydroxytoluene (BHT) or Ascorbic Acid)

  • Inert gas (Argon or Nitrogen)

  • Low-adsorption microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh the desired amount of the compound in a tared vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • If using an antioxidant, add it to the DMSO prior to adding the compound. A typical starting concentration for BHT is 0.01% (w/v).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 30°C) may be applied if necessary.

  • Purge the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds to displace oxygen.

  • Seal the vial tightly.

  • Store the stock solution at -80°C, protected from light.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[6][11][14][15][16]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state and in solution).

  • Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

Procedure:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose aliquots of the solution to the stress conditions listed above. A control sample should be stored under normal conditions, protected from light.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC-UV method.

Protocol 3: Stability-Indicating HPLC-UV Method Development

This protocol outlines a general approach for developing an HPLC method capable of separating the parent compound from its degradation products.[12][13][17][18]

Instrumentation and Columns:

  • HPLC system with a UV detector (or photodiode array detector).

  • A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

Gradient Elution (Example):

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: Scan for the UV maxima of the parent compound (e.g., 254 nm and 280 nm as starting points).

Method Validation:

  • Inject samples from the forced degradation study to demonstrate specificity.

  • Validate the method according to ICH guidelines for linearity, accuracy, precision, and robustness.

Visualization of Key Concepts

Logical Workflow for Stability Assessment

Stability_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_optimization Optimization Prep Prepare Solution (Solvent, Buffer, Antioxidant) Acid Acid Hydrolysis Prep->Acid Expose to Stress Base Base Hydrolysis Prep->Base Expose to Stress Oxidation Oxidation (H2O2) Prep->Oxidation Expose to Stress Thermal Thermal Stress Prep->Thermal Expose to Stress Photo Photostability Prep->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV Method Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Identify Identify Degradants (LC-MS) HPLC->Identify Characterize Peaks Optimize Optimize Formulation & Storage Conditions Identify->Optimize Inform Formulation Optimize->Prep Refined Protocol Stability_Factors cluster_factors Environmental Factors cluster_degradation Degradation Pathways Compound 4-propyl-2-(1H-pyrrol-1-yl) -1,3-thiazole-5-carboxylic acid pH pH Light Light Exposure Oxygen Oxygen (Oxidation) Temp Temperature Polymerization Pyrrole Polymerization pH->Polymerization Hydrolysis Hydrolysis pH->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Oxidation_path Oxidation Oxygen->Oxidation_path Decarboxylation Decarboxylation Temp->Decarboxylation

Caption: Major factors driving the degradation of the compound.

References

  • Apell, J. (2019). Exploring the photodegradation of pyrroles. Kristopher McNeill's Group Website. Available at: [Link]

  • Neacșu, S. M., et al. (2024). Comprehensive Analysis of Novel Synergistic Antioxidant Formulations: Insights into Pharmacotechnical, Physical, Chemical, and Antioxidant Properties. Pharmaceuticals, 17(6), 690. Available at: [Link]

  • Noto, R., et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1755-1758. Available at: [Link]

  • Gomółka, E., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259. Available at: [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(6), 24-35. Available at: [Link]

  • Neacșu, S. M., et al. (2024). Comprehensive Analysis of Novel Synergistic Antioxidant Formulations: Insights into Pharmacotechnical, Physical, Chemical, and Antioxidant Properties. PubMed. Available at: [Link]

  • Neacșu, S. M., et al. (2024). Comprehensive Analysis of Novel Synergistic Antioxidant Formulations: Insights into Pharmacotechnical, Physical, Chemical, and Antioxidant Properties. ResearchGate. Available at: [Link]

  • Anonymous. (2018). Why is the reaction of pyrrole difficult with acid?. Quora. Available at: [Link]

  • Anonymous. (2015). What is the degradation mechanism of pyrrole?. Chemistry Stack Exchange. Available at: [Link]

  • Cativiela, C., et al. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Semantic Scholar. Available at: [Link]

  • Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

  • Soderberg, T. (n.d.). Ch12: Substituent Effects. University of Calgary. Available at: [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]

  • Prat, D., et al. (2015). A guide to the selection of co-solvents to enable the easiest separation by distillation. ResearchGate. Available at: [Link]

  • Anonymous. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Available at: [Link]

  • Anonymous. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

  • Khan, A., et al. (2014). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. SciELO. Available at: [Link]

  • Anonymous. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRPR. Available at: [Link]

  • Chiang, Y., et al. (1985). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Anonymous. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Available at: [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(5), 24-33. Available at: [Link]

  • Kumar, A., et al. (2015). Forced degradation study on dronedarone and application of validated stability-indicating HPLC-UV method in stability testing of. Der Pharma Chemica, 7(10), 209-216. Available at: [Link]

  • Twardowski, M. (2024). The Keys to Co-Solvent Selection, Part I. PCI Magazine. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2012). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate. Available at: [Link]

  • Bellas, M., et al. (1977). The photoreaction of naphthalene with pyrrole; products and reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (5), 628-631. Available at: [Link]

  • Anonymous. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Available at: [Link]

  • Anonymous. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Anonymous. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

  • Anonymous. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC. Available at: [Link]

  • Hughes, T. V., & Jones, A. M. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Future Medicinal Chemistry, 12(19), 1731-1734. Available at: [Link]

  • Pospisilova, S., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Bioorganic Chemistry, 76, 116-140. Available at: [Link]

  • Anonymous. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Al-Ostath, A. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • da Silva, J. P., et al. (2023). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. MDPI. Available at: [Link]

  • Nema, S., & Ludwig, J. D. (Eds.). (2019). Formulation Development of Small-Volume Parenteral Products. Taylor & Francis. Available at: [Link]

  • Anonymous. (2025). Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]

  • Borcea, A. M., et al. (2021). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 46(3), 603-626. Available at: [Link]

  • Karimi-Jafari, M., et al. (2018). Rational Coformer or Solvent Selection for Pharmaceutical Cocrystallization or Desolvation. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]

  • Anonymous. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Refining Purification Techniques for Polar Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the nuanced art and science of purifying polar thiazole-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this important class of heterocycles. Thiazoles are prevalent in numerous pharmaceuticals and bioactive molecules, and their inherent polarity often complicates downstream processing.

This resource moves beyond generic protocols, offering in-depth, experience-driven insights into troubleshooting and optimizing your purification workflows. We will explore the "why" behind the "how," empowering you to make informed decisions in your daily laboratory work.

The Challenge of Polar Thiazoles

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, imparts a distinct electronic character to molecules.[1] The presence of these heteroatoms, coupled with other polar functional groups commonly found in pharmaceutical candidates, leads to several purification hurdles:

  • High Polarity: Leads to poor retention on traditional reversed-phase (RP) chromatography columns and high solubility in polar solvents, making crystallization difficult.[2][3]

  • Basic Nitrogen Atom: The nitrogen in the thiazole ring can interact strongly with acidic silanol groups on standard silica gel, causing peak tailing and potential compound degradation.[2][3]

  • Chelating Properties: The sulfur and nitrogen atoms can act as ligands, potentially interacting with metal ions in your system.

  • Complex Impurity Profiles: Synthetic routes to thiazoles can generate a variety of polar, structurally similar impurities that are challenging to separate.

This guide provides a structured approach to overcoming these challenges, focusing on the most common purification techniques.

Section 1: Chromatographic Purification Strategies

Chromatography is often the primary tool for purifying polar thiazoles. However, the choice of technique and the meticulous development of the method are critical for success.

Decision-Making Workflow for Chromatography Method Selection

Before diving into specific troubleshooting, it's essential to select the most appropriate chromatographic technique. This decision tree outlines a logical approach based on the properties of your thiazole compound.

MethodSelection cluster_alternatives Consider for specific cases start Start: Crude Polar Thiazole Compound is_ionizable Is the compound ionizable? start->is_ionizable solubility Soluble in common RP solvents? is_ionizable->solubility No mixed_mode Mixed-Mode Chromatography is_ionizable->mixed_mode Yes retention_rp Adequate retention on C18? solubility->retention_rp Yes hilichplc Hydrophilic Interaction Liquid Chromatography (HILIC) solubility->hilichplc No rp_hplc Reversed-Phase (RP) HPLC (e.g., C18, Phenyl-Hexyl) retention_rp->rp_hplc Yes retention_rp->hilichplc No sfc Supercritical Fluid Chromatography (SFC) (Green Chemistry, Chiral)

Caption: A decision tree to guide the selection of an appropriate chromatography technique for polar thiazole compounds.

Troubleshooting Guide: Chromatography

This section is formatted as a series of frequently asked questions (FAQs) to address common issues encountered during the chromatographic purification of polar thiazoles.

Q1: My polar thiazole compound shows little to no retention on a C18 column and elutes in the void volume. What are my options?

A1: This is a classic problem for highly polar molecules.[3] The analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase. Here’s a systematic approach to increase retention:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Be aware that traditional C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous conditions, leading to irreproducible retention times.[4] Using a column specifically designed for aqueous stability (e.g., with polar end-capping or embedded polar groups) is highly recommended.[5]

  • Employ a More Polar Stationary Phase: A standard C18 is highly nonpolar. Consider switching to a phenyl-hexyl or a polar-embedded group (EPG) column. These phases offer different selectivity and can provide enhanced retention for polar analytes.[3]

  • Mobile Phase pH Adjustment: If your thiazole has a basic nitrogen, you can influence its retention by adjusting the mobile phase pH. At a low pH (e.g., 2.5-4 using formic or trifluoroacetic acid), the thiazole will be protonated. This can sometimes increase retention on certain columns, but more importantly, it can significantly improve peak shape by preventing interactions with silanol groups.[3]

  • Consider HILIC or Mixed-Mode Chromatography: If the above strategies fail, your compound is likely too polar for traditional RP-HPLC. It's time to consider alternative chromatographic techniques.[2][6]

Q2: I'm observing significant peak tailing for my basic thiazole compound on a C18 column. What's causing this and how can I fix it?

A2: Peak tailing for basic compounds is most often caused by secondary interactions between the protonated amine and acidic residual silanol groups on the silica surface of the stationary phase.[2][3] Here’s how to mitigate this:

  • Mobile Phase pH: As mentioned above, operating at a low pH protonates the basic thiazole but also suppresses the ionization of the acidic silanol groups, minimizing this unwanted interaction.[3]

  • Use a Mobile Phase Additive: A small amount of a competing base, such as triethylamine (TEA) (0.1-1%), can be added to the mobile phase.[2] The TEA will preferentially interact with the active silanol sites, effectively masking them from your thiazole compound and improving peak shape.

  • Employ a Highly Deactivated, End-Capped Column: Modern columns with advanced end-capping have a minimal number of accessible silanol groups.[7] These are often the best choice for purifying basic compounds.

  • Increase Ionic Strength: Increasing the buffer concentration in your mobile phase can also help to shield the silanol interactions and improve peak shape.

Q3: When should I choose HILIC for my polar thiazole purification?

A3: HILIC is an excellent choice for very polar compounds that are not retained in reversed-phase chromatography.[2] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[7] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[8] This technique is highly effective for polar thiazoles and offers the advantage of using mobile phases that are compatible with mass spectrometry.[9]

Q4: My HILIC separation is not reproducible. What are the common causes?

A4: Reproducibility in HILIC is highly dependent on careful control of experimental conditions.

  • Column Equilibration: HILIC requires longer equilibration times than RP-HPLC to ensure the stable formation of the aqueous layer on the stationary phase. A minimum of 10-15 column volumes is a good starting point.

  • Sample Diluent: The solvent used to dissolve your sample is critical. Ideally, it should match the initial mobile phase conditions. Dissolving your sample in a strong, highly aqueous solvent can lead to distorted peak shapes. If solubility is an issue, dissolve the sample in a minimal amount of a strong solvent (like water or DMSO) and then dilute with acetonitrile.[10]

  • Mobile Phase Preparation: The precise ratio of organic to aqueous solvent is crucial. Use precise measurements and ensure your mobile phase components are well-mixed.

Q5: What are the advantages of mixed-mode chromatography for polar, ionizable thiazoles?

A5: Mixed-mode chromatography utilizes stationary phases that have both reversed-phase and ion-exchange functionalities.[11] This allows for the simultaneous retention of compounds by both hydrophobic and electrostatic interactions.[12] For a polar thiazole that also carries a charge, this can be a powerful tool. The key benefits include:

  • Tunable Selectivity: You can adjust retention and selectivity by modifying the mobile phase's organic content, pH, and ionic strength.[13]

  • Retention of Polar and Nonpolar Analytes: This technique can separate a wide range of compounds in a single run.[13]

  • MS Compatibility: It often eliminates the need for non-volatile ion-pairing reagents.[13]

Q6: Is Supercritical Fluid Chromatography (SFC) a viable option for my polar thiazole?

A6: Yes, SFC is an increasingly popular "green" chromatography technique that uses supercritical CO2 as the primary mobile phase.[14] While CO2 is nonpolar, its elution strength can be increased by adding polar co-solvents like methanol.[15] SFC is particularly advantageous for:

  • Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid purifications.[16]

  • Reduced Solvent Consumption: It significantly reduces the use of organic solvents.[16]

  • Chiral Separations: SFC is a leading technique for the separation of enantiomers.

Section 2: Non-Chromatographic Purification Techniques

While chromatography is a workhorse, other techniques are invaluable, especially for large-scale purification or when dealing with specific impurity types.

Troubleshooting Guide: Crystallization

Q7: I'm struggling to crystallize my highly polar thiazole derivative. It keeps "oiling out." What can I do?

A7: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is supersaturated or cooled too quickly.[2] For polar compounds, high solubility in polar solvents is a major hurdle.[17][18]

  • Solvent Selection is Key: The ideal solvent should dissolve your compound when hot but not when cold.[17][18][19] For polar thiazoles, consider:

    • Polar Protic Solvents: Ethanol, methanol, or isopropanol can be effective.[8]

    • Solvent Mixtures: This is a powerful technique. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol) where it is very soluble. Then, slowly add a "poor" solvent (e.g., diethyl ether or hexane) in which it is insoluble until the solution becomes slightly cloudy. Gently heat to redissolve, then allow to cool slowly.[2][8]

  • Induce Crystallization:

    • Scratch the Glass: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[2]

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator.[17]

Crystallization Solvent Selection Table
Solvent ClassExamplesPolarityGood for Dissolving...Often Used as "Poor" Solvent with...
Polar Protic Water, Methanol, EthanolHighHighly polar thiazoles, saltsDiethyl Ether, Hexane
Polar Aprotic Acetone, AcetonitrileMedium-HighModerately polar thiazolesHexane, Toluene
Nonpolar Hexane, Toluene, Diethyl EtherLowNonpolar impuritiesMethanol, Ethanol
Troubleshooting Guide: Liquid-Liquid Extraction

Q8: I'm performing an acid-base extraction to purify my basic thiazole, but my recovery is poor.

A8: Poor recovery in an acid-base extraction can stem from several issues:

  • Incorrect pH: Ensure the pH of the aqueous phase is at least 2 pH units below the pKa of your thiazole to ensure complete protonation and extraction into the aqueous layer. Conversely, the pH should be at least 2 pH units above the pKa to deprotonate it for extraction back into an organic layer.[10]

  • Incomplete Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction. This is more efficient.[10]

  • Emulsion Formation: If an emulsion forms at the interface, it can trap your compound. To break it, add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity.[2]

  • "Salting Out": For very polar thiazoles that have some water solubility even in their neutral form, adding salt to the aqueous layer can decrease their solubility in water and drive them into the organic layer.[2]

Section 3: Experimental Protocols

Protocol 1: Method Development for HILIC Purification

This protocol provides a starting point for developing a HILIC method for a novel polar thiazole compound.

  • Column Selection: Begin with a HILIC column containing a bare silica or amide stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Sample Preparation: Dissolve the sample in a solvent as close to the initial mobile phase composition as possible (e.g., 90% acetonitrile).

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% A).

    • Run a linear gradient to increase the aqueous content (e.g., to 40% B over 15 minutes).[10]

    • Hold at the final gradient composition for 5 minutes.

    • Return to initial conditions and re-equilibrate the column for at least 10 column volumes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol is for situations where a polar thiazole is found to be unstable on standard silica gel.

  • Column Packing: Dry pack a flash chromatography column with silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[3]

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[3]

  • Sample Loading: Load your sample onto the column. Dry loading by adsorbing the compound onto a small amount of silica is often preferred for polar compounds.[10]

  • Elution: Run the chromatography using your predetermined solvent system.

Conclusion

The purification of polar thiazole compounds requires a thoughtful and systematic approach. By understanding the underlying chemical principles and being aware of the common pitfalls, researchers can develop robust and efficient purification strategies. This guide serves as a starting point for troubleshooting and a reference for method development. Remember that each compound is unique, and a combination of these techniques may be necessary to achieve the desired purity.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. (URL: [Link])

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. (URL: [Link])

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (URL: [Link])

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. (URL: [Link])

  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC | LCGC International. (URL: [Link])

  • Mixed-Mode Chromatography and Stationary Phases. (URL: [Link])

  • Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. (URL: [Link])

  • Mixed-Mode Chromatography—A Review - LCGC International. (URL: [Link])

  • Flash Chromatography Basics | Sorbent Technologies, Inc. (URL: [Link])

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • 9 Ways to Crystallize Organic Compounds - wikiHow. (URL: [Link])

  • How to crystallize organic compounds - Quora. (URL: [Link])

  • Supercritical fluid chromatography - Wikipedia. (URL: [Link])

  • Video: Supercritical Fluid Chromatography - JoVE. (URL: [Link])

  • SOP: CRYSTALLIZATION. (URL: [Link])

  • How do I make a crystal of highly polar compounds? - ResearchGate. (URL: [Link])

    • Crystallization. (URL: [Link])

  • Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. (URL: [Link])

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (URL: [Link])

  • A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed. (URL: [Link])

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (URL: [Link])

  • Liquid-Liquid Extraction of Polar Organic Compounds | LCGC International. (URL: [Link])

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (URL: [Link])

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. (URL: [Link])

  • Pentabromobenzyl-RP versus triazole-HILIC columns for separation of the polar basic analytes famotidine and famotidone: LC method development combined with in silico tools to follow the potential consequences of famotidine gastric instability - PubMed. (URL: [Link])

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (URL: [Link])

  • Extraction Protocol for Polar Solvents - Department of Chemistry : University of Rochester. (URL: [Link])

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (URL: [Link])

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (URL: [Link])

  • Intro to Liquid-Liquid Extraction - YouTube. (URL: [Link])

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (URL: [Link])

  • 7.6: Solvent Partitioning (Liquid-Liquid Extraction) - Chemistry LibreTexts. (URL: [Link])

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PubMed Central. (URL: [Link])

  • Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells - MDPI. (URL: [Link])

  • Thiazole - Wikipedia. (URL: [Link])

Sources

Technical Support Center: Achieving Consistent Results with 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining reproducible and reliable results in your assays. While specific data for this compound is emerging, this guide synthesizes established principles for working with thiazole and pyrrole-based carboxylic acids to anticipate and address common experimental challenges.

Introduction: Understanding the Compound

This compound is a heterocyclic compound featuring a thiazole ring linked to a pyrrole moiety and bearing a carboxylic acid group. This structural combination suggests a potential for diverse biological activities, as both thiazole and pyrrole nuclei are present in numerous pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2][3][4] The carboxylic acid group is a key functional feature that influences the compound's physicochemical properties, including its solubility and potential for interactions within biological assays.

Due to the nature of this chemical scaffold, researchers may encounter challenges related to compound handling, assay development, and data interpretation. This guide provides a structured approach to troubleshooting these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Handling and Solubility

Question 1: My compound is precipitating out of solution during my experiment. What can I do?

Answer: Precipitation is a common issue with carboxylic acid-containing compounds, especially in aqueous buffers. The solubility of this compound is highly dependent on the pH of the solution.

Causality and Troubleshooting Steps:

  • pH-Dependent Solubility: The carboxylic acid group has a pKa, and its protonation state changes with pH. In solutions with a pH below the pKa, the compound will be in its less soluble, protonated (acidic) form. Above the pKa, it will be in its more soluble, deprotonated (conjugate base) form.

    • Recommendation: Prepare your stock solution in an organic solvent like DMSO. For your working solutions in aqueous buffers, ensure the final pH is at least 1-2 units above the compound's pKa. If the pKa is unknown, start with a buffer pH of 7.4 and adjust upwards if you observe precipitation.

  • Buffer Choice: The type of buffer can also influence solubility.

    • Recommendation: Avoid using buffers that may interact with the compound. Phosphate-buffered saline (PBS) is a common starting point, but you may need to explore other buffer systems like HEPES or Tris, paying close attention to their pH ranges.[5]

  • Concentration Effects: You may be exceeding the compound's solubility limit in your assay.

    • Recommendation: Perform a solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation after a relevant incubation period. This will help you determine the maximum working concentration.

  • Kinetic Solubility: The rate at which you dilute your DMSO stock into the aqueous buffer can impact solubility.

    • Recommendation: Add the DMSO stock to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation.

Question 2: I am observing inconsistent results between experiments. Could my stock solution be degrading?

Answer: The stability of your compound in solution is critical for reproducible results. Thiazole-containing compounds can be susceptible to degradation under certain conditions.

Causality and Troubleshooting Steps:

  • Stock Solution Stability: Repeated freeze-thaw cycles can degrade the compound. The stability in DMSO over time should also be considered.

    • Recommendation: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C and protect them from light. It is advisable to prepare fresh stock solutions regularly.

  • Working Solution Stability: The compound may not be stable in your aqueous assay buffer over the duration of your experiment.

    • Recommendation: Prepare working solutions fresh for each experiment. If your assay involves a long incubation period, consider assessing the compound's stability in the assay buffer over that time frame using a method like HPLC.

Assay Performance and Data Interpretation

Question 3: I'm seeing a high background signal or nonspecific effects in my cell-based assay. What could be the cause?

Answer: Thiazole derivatives have been reported to sometimes act as "frequent hitters" in high-throughput screening, exhibiting nonspecific activity.[6][7] This can be due to several factors, including compound aggregation, reactivity, or off-target effects.

Causality and Troubleshooting Steps:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that can nonspecifically inhibit enzymes or interfere with assay readouts.[8]

    • Recommendation: Include a non-ionic detergent, such as Triton X-100 (at a concentration of 0.01-0.1%), in your assay buffer to disrupt potential aggregates. Also, it is crucial to determine if the dose-response curve is steep, which can be an indicator of aggregation.

  • Reactivity: Some thiazole derivatives can be reactive and covalently modify proteins, leading to nonspecific inhibition.[6][7]

    • Recommendation: Perform control experiments to assess the compound's reactivity. This could include incubating the compound with a nonspecific protein and analyzing for covalent binding.

  • Cytotoxicity: The compound may be causing general cytotoxicity that is confounding your results.

    • Recommendation: Run a standard cytotoxicity assay (e.g., MTT or LDH release) in parallel with your primary assay to determine the concentration range where the compound is not toxic to the cells.

  • Assay Interference: The compound may interfere with your assay technology (e.g., autofluorescence).

    • Recommendation: Run control experiments with the compound in the absence of the biological target to check for any direct effect on the assay signal.

Question 4: My dose-response curve is not behaving as expected (e.g., it's biphasic or has a very shallow slope). How should I troubleshoot this?

Answer: Atypical dose-response curves can indicate complex biological activities or assay artifacts.

Causality and Troubleshooting Steps:

  • Off-Target Effects: The compound may be hitting multiple targets, leading to a complex dose-response relationship.

    • Recommendation: If possible, test the compound in assays for known off-targets of similar molecules. A literature search for the bioactivity of related thiazole-pyrrole compounds can provide clues.

  • Solubility Issues at High Concentrations: Precipitation at higher doses can lead to a plateau or a decrease in the observed effect.

    • Recommendation: Re-evaluate the compound's solubility at the highest concentrations tested. Visually inspect the wells of your assay plate for any signs of precipitation.

  • Buffer Depletion or pH Shift: The compound's acidity could be altering the local pH in the assay wells, especially at high concentrations, which could affect enzyme activity or cell health.[9]

    • Recommendation: Ensure your buffer has sufficient buffering capacity for the concentration range of your compound.[5] You may need to increase the buffer concentration or choose a buffer with a pKa closer to the desired pH.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound
  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a series of microcentrifuge tubes, add 99 µL of your final assay buffer.

  • Create a serial dilution by adding 1 µL of the 10 mM stock to the first tube (final concentration 100 µM). Vortex thoroughly.

  • Transfer 10 µL from the first tube to the second tube containing 90 µL of buffer to make a 10 µM solution, and so on, to cover your desired concentration range.

  • Include a buffer-only control with 1% DMSO.

  • Incubate the tubes under the same conditions as your assay (e.g., 1 hour at 37°C).

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully inspect the bottom of each tube for any visible precipitate. The highest concentration with no visible precipitate is your approximate aqueous solubility limit.

Protocol 2: Assessing Compound Interference with Assay Readout
  • Prepare your assay plate with all components except for the biological target (e.g., enzyme or cells).

  • Add this compound at the same concentrations you plan to use in your main experiment.

  • Include positive and negative controls for your assay readout.

  • Incubate the plate under the same conditions as your main experiment.

  • Measure the signal (e.g., fluorescence, absorbance, luminescence).

  • A significant signal in the absence of the biological target indicates assay interference.

Data Presentation

Table 1: Troubleshooting Summary for Inconsistent Results

Observed Issue Potential Cause Recommended Action
Compound Precipitation Poor aqueous solubility, incorrect pH, high concentration.Check buffer pH, determine solubility limit, add DMSO stock slowly.
High Background Signal Compound aggregation, nonspecific binding, autofluorescence.Add non-ionic detergent, run controls without the biological target.
Poor Reproducibility Stock solution degradation, inconsistent compound concentration.Aliquot stock solutions, prepare fresh working solutions.
Atypical Dose-Response Off-target effects, solubility issues at high concentrations.Test for cytotoxicity, re-verify solubility at high concentrations.

Visualizing Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed check_solubility Is the compound soluble at this concentration? start->check_solubility yes Yes check_solubility->yes If yes, consider other factors no No check_solubility->no adjust_pH Adjust Buffer pH (1-2 units above pKa) retest Re-test in Assay adjust_pH->retest lower_conc Lower Compound Concentration lower_conc->retest no->adjust_pH no->lower_conc

Caption: A logical workflow for addressing compound precipitation.

Diagram 2: Factors Influencing Assay Consistency

G main Assay Consistency compound Compound Properties main->compound assay Assay Conditions main->assay protocol Experimental Protocol main->protocol solubility Solubility & Aggregation compound->solubility stability Stability compound->stability purity Purity compound->purity buffer Buffer pH & Composition assay->buffer reagents Reagent Quality assay->reagents incubation Incubation Time & Temp assay->incubation pipetting Pipetting Accuracy protocol->pipetting controls Proper Controls protocol->controls

Caption: Key factors impacting the reproducibility of assay results.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • The supramolecular aggregation behaviour of selected thiazolidine 4-carboxylic acid derivatives with different hydrogen bonding groups. (2018). ResearchGate. [Link]

  • Meso-Substituent-Directed Aggregation Behavior and Water Solubility: Direct Functionalization of Methine Chain in Thiazole Orange and Biological Applications in Aqueous Buffer. (2019). ACS Publications. [Link]

  • Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization. (2023). Applied and Environmental Microbiology. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). ACS Medicinal Chemistry Letters. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). National Center for Biotechnology Information. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (2014). National Center for Biotechnology Information. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis and Evaluation of Pyrrol-thiazole Derivatives as AChE and BuChE Inhibitory and Antioxidant Activities. (2023). Cumhuriyet Science Journal. [Link]

  • A review on thiazole based compounds and it's pharmacological activities. (2024). Innohealth Magazine. [Link]

  • Optimizing buffer conditions to improve crystallizability and SAXS measurement. (2011). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2020). ResearchGate. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Asian Journal of Chemistry. [Link]

  • 4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid. (n.d.). PubChem. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). MDPI. [Link]

  • Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. (2017). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2023). MDPI. [Link]

  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols and Their Structure–Lipophilicity Relationships. (2021). Molecules. [Link]

Sources

Technical Support Center: Strategies to Reduce the Toxicity of Novel Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel thiazole-based compounds. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting assistance to help you navigate the challenges of mitigating the toxicity of this important class of molecules.

PART 1: Understanding and Predicting Thiazole-Related Toxicity

Thiazole-containing compounds are prevalent in numerous clinically used drugs, including anticancer and antimicrobial agents.[1][2][3][4] However, their development is often hampered by toxicity concerns. A proactive approach to understanding and predicting potential toxicities can save significant time and resources.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicity concerns associated with thiazole-based compounds?

A1: The primary toxicity concerns with thiazole derivatives often revolve around:

  • Hepatotoxicity: Liver toxicity is a significant issue. This can be due to the formation of reactive metabolites by cytochrome P450 (CYP) enzymes in the liver.[5][6][7]

  • Cardiotoxicity: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[8][9][10] Many compounds, not just thiazoles, can interact with this "promiscuous" channel.[9]

  • Cytotoxicity: While often the desired effect in anticancer drug development, off-target cytotoxicity against healthy cells is a major hurdle.[11][12][13][14][15][16]

Q2: How can we predict the potential toxicity of our novel thiazole compounds early in development?

A2: Early-stage toxicity prediction is crucial. A combination of computational and in vitro methods is most effective:

  • In Silico Modeling: Utilize Quantitative Structure-Activity Relationship (QSAR) and other predictive toxicology models to flag potential liabilities based on the compound's structure.[17][18][19] These models can provide insights into potential carcinogenicity and cardiotoxicity.[13]

  • High-Throughput Screening: Employ high-throughput in vitro assays to assess key toxicity endpoints early on. This includes assays for cytotoxicity, hERG inhibition, and metabolic stability.[20][21]

Visualizing the Toxicity Funnel

The following diagram illustrates a typical workflow for assessing and mitigating the toxicity of novel thiazole compounds.

ToxicityFunnel cluster_0 Early Stage: In Silico & High-Throughput Screening cluster_1 Mid-Stage: Mechanistic & Functional Assays cluster_2 Late Stage: In Vivo Studies In_Silico_Prediction In Silico Toxicity Prediction (QSAR, etc.) HTS_Cytotoxicity High-Throughput Cytotoxicity Assay (e.g., MTT, XTT) In_Silico_Prediction->HTS_Cytotoxicity Prioritize Compounds HTS_hERG High-Throughput hERG Assay (e.g., Fluorescence Polarization) HTS_Cytotoxicity->HTS_hERG Identify Hits Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) HTS_hERG->Metabolic_Stability Further Characterization Mechanism_of_Toxicity Investigate Mechanism of Toxicity (e.g., Reactive Metabolite Formation) Metabolic_Stability->Mechanism_of_Toxicity Investigate Liabilities Functional_hERG Functional hERG Assay (Patch-Clamp Electrophysiology) Mechanism_of_Toxicity->Functional_hERG Confirm Mechanism Ames_Test Ames Test for Mutagenicity Functional_hERG->Ames_Test Assess Genotoxicity In_Vivo_Toxicity In Vivo Toxicity Studies (Rodent Models) Ames_Test->In_Vivo_Toxicity Select Lead Candidates

Caption: A tiered approach to toxicity assessment of thiazole compounds.

PART 2: Strategies for Toxicity Reduction

Once a toxicity liability has been identified, the focus shifts to structural modification to mitigate the undesirable effects while preserving therapeutic activity.

Structure-Toxicity Relationships (STRs)

Understanding how structural changes impact toxicity is key. Here are some general principles for thiazole-based compounds:

Structural ModificationPotential Impact on ToxicityRationale
Introduction of Polar Groups Can decrease hERG inhibition and improve solubility.Reduces the lipophilicity of the compound, which is often associated with hERG binding.
Blocking Metabolic Hotspots Can reduce the formation of reactive metabolites.Prevents enzymatic modification at sites prone to producing toxic byproducts.
Modification of Substituents Can significantly alter cytotoxicity and selectivity.The nature and position of substituents on the thiazole and adjacent rings can influence target binding and off-target effects.[12][14]
Varying the Number of Thiazole Rings Can impact cytotoxicity.Studies have shown that the number of linked thiazole moieties can influence cytotoxic activity.[11]
Visualizing Structure-Toxicity Relationships

The following diagram illustrates how different structural modifications can influence the toxicity profile of a hypothetical thiazole compound.

STR cluster_0 Modifications cluster_1 Potential Outcomes Core Thiazole Core Modification Structural Modification Toxicity_Outcome Toxicity Outcome Add_Polar_Group Add Polar Group (-OH, -COOH) Reduced_hERG Reduced hERG Inhibition Add_Polar_Group->Reduced_hERG Often Leads To Block_Metabolism Block Metabolic Hotspot (e.g., Fluorination) Reduced_Metabolic_Toxicity Reduced Metabolic Toxicity Block_Metabolism->Reduced_Metabolic_Toxicity Can Result In Modify_Substituent Modify Substituent (e.g., Change Alkyl Chain Length) Altered_Cytotoxicity Altered Cytotoxicity/Selectivity Modify_Substituent->Altered_Cytotoxicity May Cause

Caption: Impact of structural modifications on thiazole toxicity.

PART 3: Troubleshooting Experimental Assays

Even with a solid strategy, experimental challenges can arise. This section provides troubleshooting guidance for common assays used in toxicity assessment.

Cytotoxicity Assays (e.g., MTT, XTT)

Q: My MTT assay results are inconsistent, with high variability between replicate wells. What could be the cause?

A: Inconsistent MTT results are a common issue. Consider the following:

  • Incomplete Solubilization of Formazan Crystals: The purple formazan crystals produced in the MTT assay are insoluble in water and require a solubilization step.[22] Incomplete dissolution can lead to artificially low absorbance readings in some wells.

    • Solution: Ensure thorough mixing after adding the solubilization buffer. An orbital shaker can be beneficial.[23] Alternatively, consider using an XTT assay, which produces a water-soluble formazan product, eliminating the solubilization step.[22]

  • Compound Interference: Some thiazole compounds may directly reduce the MTT reagent or absorb light at the same wavelength as the formazan product, leading to false-positive or false-negative results.

    • Solution: Run a compound-only control (wells with your compound and MTT reagent but no cells) to check for direct reduction.[22]

  • Cell Clumping: Uneven cell seeding due to clumping can cause variability.

    • Solution: Ensure you have a single-cell suspension before seeding. Gentle pipetting or the use of a cell strainer can help.

Protocol: Standard MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of your thiazole-based compound for the desired exposure time (e.g., 24, 48, or 72 hours).[22] Include vehicle-only and untreated controls.[22]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[24]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[22][24]

hERG Assays

Q: My high-throughput fluorescence polarization (FP) hERG assay shows inhibition, but this doesn't correlate with my follow-up patch-clamp electrophysiology data. Why the discrepancy?

A: This is a critical issue, as patch-clamp is the gold standard for regulatory submissions.[10][20]

  • Assay Format Differences: FP assays are binding assays that measure a compound's ability to displace a fluorescent tracer from the hERG channel.[20][25] Patch-clamp, on the other hand, is a functional assay that directly measures the flow of ions through the channel.[10] A compound can bind to the channel without functionally inhibiting it.

  • Protein Binding: The presence of serum proteins in vivo can significantly impact a compound's free concentration and, therefore, its hERG inhibitory activity.[9] Standard in vitro assays are often performed in the absence of serum.

    • Solution: Conduct a hERG serum shift assay to evaluate the effect of protein binding on your compound's potency.[9]

Metabolic Stability Assays

Q: My thiazole compound shows high metabolic instability in liver microsomes. What are my next steps?

A: High metabolic instability can lead to poor pharmacokinetic properties and the formation of toxic metabolites.[26][27]

  • Identify the Metabolic Hotspot: Use techniques like mass spectrometry to identify the specific site(s) on the molecule that are being metabolized.

  • Structural Modification: Once the metabolic hotspot is identified, you can make chemical modifications to block or slow down metabolism at that site. Common strategies include:

    • Fluorination: Replacing a hydrogen atom with a fluorine atom at the metabolic hotspot.

    • Deuteration: Replacing a hydrogen atom with a deuterium atom to leverage the kinetic isotope effect.

  • Consider Different In Vitro Systems: Microsomal assays primarily assess Phase I (CYP-mediated) metabolism.[28][29] If your compound is also metabolized by Phase II enzymes, its instability might be underestimated in a microsome-only assay.

    • Solution: Use hepatocytes, which contain both Phase I and Phase II enzymes, to get a more complete picture of your compound's metabolic fate.[28][29][30]

Protocol: Microsomal Metabolic Stability Assay
  • Incubation: Incubate your thiazole compound at a known concentration with liver microsomes and NADPH (a necessary cofactor for CYP enzymes) at 37°C.[29]

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of your compound.

PART 4: References

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - NIH. (2012). National Institutes of Health. [Link]

  • Metabolic Stability Services. Eurofins Discovery. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. [Link]

  • Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Blog. [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC. [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC - NIH. [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • hERG Screening. Creative Biolabs. [Link]

  • Herg Assay Services. Reaction Biology. [Link]

  • hERG Safety Testing using a Fluorescence Polarization Assay. Agilent. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. OUCI. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]

  • The drugs containing thiazole ring. ResearchGate. [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ChemRxiv. [Link]

  • Development, Characterization and Application of Predictive-Toxicology Models. ResearchGate. [Link]

  • Predicting Toxicity in Drug Development. Pharmaceutical Technology. [Link]

  • Cell viability assay: Problems with MTT assay in the solubilization step. ResearchGate. [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. [Link]

  • MTT Methods, Protocols and Troubleshootings. Protocol Online. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Emerging Approaches in Predictive Toxicology. PMC - PubMed Central. [Link]

  • Can anyone help me to find out the problems for MTT assay? ResearchGate. [Link]

  • Utilizing Machine Learning for Predictive Toxicology in Drug Development. JOCPR. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. ResearchGate. [Link]

  • Editorial: Methods in predictive toxicology 2023. PMC - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation framework for the novel thiazole derivative, 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. Given the prevalence of anti-inflammatory and metabolic modulatory activities within the thiazole chemical class, we hypothesize that this compound acts as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulator.[1][2][3] This guide will detail the experimental validation of this hypothesis, comparing its activity profile against established PPAR agonists: the selective full agonist Rosiglitazone and the pan-PPAR agonist Lanifibranor.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] A significant class of thiazole-containing compounds, the thiazolidinediones (TZDs), are potent agonists of PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and inflammation.[1][8] While full PPARγ agonists like Rosiglitazone are effective insulin sensitizers, their clinical use is hampered by side effects.[1][9] This has spurred the search for novel PPARγ modulators, particularly partial agonists (SPPARMs), which may offer a better therapeutic window.[1][10]

Our target compound, this compound, possesses structural motifs common to molecules with anti-inflammatory and PPAR-modulating activities. This guide outlines a rigorous, multi-tiered approach to characterize its biological activity, focusing on its potential as a PPARγ modulator.

Experimental Validation of Biological Activity

To elucidate the biological activity of this compound, a systematic series of in vitro and cell-based assays are proposed. This validation workflow is designed to first establish direct interaction with the PPARγ protein and then to characterize the functional consequences of this interaction in a cellular context.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Functional Assays Binding Affinity PPARγ Ligand Binding Assay (TR-FRET) Transcriptional Activation PPARγ Reporter Gene Assay Binding Affinity->Transcriptional Activation Confirms direct binding Target Gene Expression qPCR for PPARγ Target Genes (e.g., CD36, aP2) Transcriptional Activation->Target Gene Expression Validates functional agonism Anti-inflammatory Activity Cytokine Release Assay (LPS-stimulated Macrophages) Transcriptional Activation->Anti-inflammatory Activity Links to anti-inflammatory effect

Caption: Experimental workflow for validating the biological activity of the target compound.

Protocol 1: PPARγ Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Rationale: This initial biochemical assay directly measures the binding affinity of the test compound to the purified PPARγ ligand-binding domain (LBD). This is a critical first step to confirm a direct molecular interaction, a prerequisite for any claims of receptor modulation.[1]

Step-by-Step Methodology:

  • Reagents:

    • Purified recombinant human PPARγ-LBD protein (GST-tagged).

    • Fluorescently labeled PPARγ ligand (e.g., a terbium-labeled anti-GST antibody).

    • A fluorescent tracer that binds to the PPARγ-LBD.

    • Test compound, Rosiglitazone (positive control), and DMSO (vehicle control).

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA).

  • Procedure:

    • Prepare a serial dilution of the test compound and controls in assay buffer.

    • In a 384-well plate, add the PPARγ-LBD, the anti-GST antibody, and the fluorescent tracer to each well.

    • Add the diluted compounds to the wells and incubate at room temperature for 1-2 hours.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The degree of binding is inversely proportional to the FRET signal.

    • Calculate the IC50 value (the concentration of the compound that displaces 50% of the tracer) by fitting the data to a sigmoidal dose-response curve.

Protocol 2: PPARγ Reporter Gene Assay

Rationale: This cell-based assay determines the functional consequence of ligand binding – whether the compound acts as an agonist (activator) or antagonist of PPARγ-mediated gene transcription.[11]

Step-by-Step Methodology:

  • Cell Line:

    • Use a suitable mammalian cell line (e.g., HEK293T or HepG2) stably transfected with two plasmids:

      • An expression vector for full-length human PPARγ.

      • A reporter vector containing a luciferase gene under the control of a promoter with multiple peroxisome proliferator response elements (PPREs).

  • Procedure:

    • Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound, Rosiglitazone (full agonist control), and a known PPARγ antagonist (e.g., GW9662) for 18-24 hours.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected β-galactosidase reporter or a separate viability assay).

    • Calculate the EC50 value (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to Rosiglitazone.

Protocol 3: Anti-Inflammatory Activity in Macrophages

Rationale: PPARγ activation is known to have anti-inflammatory effects, in part by suppressing the production of pro-inflammatory cytokines in macrophages.[12] This assay assesses the potential of the test compound to mediate such effects.

Step-by-Step Methodology:

  • Cell Line:

    • Use a murine or human macrophage cell line (e.g., RAW 264.7 or THP-1).

  • Procedure:

    • Plate the macrophages and pre-treat them with the test compound or controls for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production at each concentration of the test compound relative to the LPS-only treated cells.

    • Determine the IC50 value for the inhibition of cytokine release.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the biological activity of this compound, its performance will be compared to two well-characterized PPAR agonists.

  • Rosiglitazone: A member of the thiazolidinedione class, Rosiglitazone is a high-affinity, selective full agonist for PPARγ.[9][13][14][15][16] It serves as a benchmark for potent PPARγ activation.

  • Lanifibranor: A pan-PPAR agonist that activates all three PPAR isoforms (α, δ, and γ).[17][18][19] This provides a comparison to a compound with a broader mechanism of action, which may have different effects on metabolic and inflammatory pathways.[18][19][20]

G cluster_0 Compound Classes cluster_1 PPAR Isoform Selectivity TestCompound 4-propyl-2-(1H-pyrrol-1-yl)- 1,3-thiazole-5-carboxylic acid PPARg PPARγ TestCompound->PPARg Hypothesized Partial Agonist Rosiglitazone Rosiglitazone Rosiglitazone->PPARg Selective Full Agonist Lanifibranor Lanifibranor Lanifibranor->PPARg Partial Agonist PPARa PPARα Lanifibranor->PPARa Agonist PPARD PPARδ Lanifibranor->PPARD Agonist

Caption: Comparison of hypothesized and known PPAR isoform selectivity.

Quantitative Data Summary

The following table summarizes hypothetical data from the described assays, illustrating a potential profile for our target compound as a partial PPARγ agonist with moderate anti-inflammatory activity.

ParameterThis compoundRosiglitazoneLanifibranor
PPARγ Binding Affinity (IC50) 1.5 µM30 nM1.2 µM
PPARγ Transcriptional Activation (EC50) 2.5 µM50 nM1.8 µM
Maximal Efficacy (vs. Rosiglitazone) 45%100%60%
TNF-α Inhibition in Macrophages (IC50) 5 µM200 nM2 µM

Interpretation and Conclusion

The hypothetical data suggest that this compound is a partial agonist of PPARγ. Its lower binding affinity and transcriptional activation potency compared to Rosiglitazone, coupled with a maximal efficacy of less than 100%, are characteristic of a partial agonist.[1] This profile is often sought after in the development of second-generation PPARγ modulators to mitigate the side effects associated with full agonism.[1][10]

The compound's ability to inhibit TNF-α production in macrophages, albeit at a higher concentration than Rosiglitazone, confirms a functional anti-inflammatory effect consistent with PPARγ activation.[12] When compared to Lanifibranor, our target compound appears to be more selective for PPARγ, as Lanifibranor's activity is a composite of its effects on all three PPAR isoforms.

References

  • Rollinger, J. M., et al. (2016). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC. [Link]

  • Thangavel, N., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Kopanska, K., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. [Link]

  • Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • M-R, J., et al. (2012). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. PLoS ONE. [Link]

  • Tahrani, A. A., & Bailey, C. J. (2023). Rosiglitazone. StatPearls. [Link]

  • Francque, S. M., et al. (2022). Pan-peroxisome proliferator-activated receptor agonist lanifibranor as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease. Hepatology Communications. [Link]

  • Petrou, A., et al. (2021). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Molecules. [Link]

  • Jiang, C., et al. (1998). PPAR-gamma agonists inhibit production of monocyte inflammatory cytokines. Nature. [Link]

  • Wikipedia. (2023). Rosiglitazone. Wikipedia. [Link]

  • Li, H., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. MDPI. [Link]

  • Inventiva Pharma. (n.d.). Lanifibranor. Inventiva Pharma. [Link]

  • de Oliveira, C. S., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. [Link]

  • ResearchGate. (2024). A review on thiazole based compounds & it's pharmacological activities. ResearchGate. [Link]

  • Kumar, M., et al. (2016). Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. Current Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What is Lanifibranor used for?. Patsnap Synapse. [Link]

  • Indigo Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. Indigo Biosciences. [Link]

  • Patel, D. K., et al. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. World Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (2024). Selected commercial drugs based on thiazole. ResearchGate. [Link]

  • ClinPGx. (n.d.). rosiglitazone. ClinPGx. [Link]

  • WJPMR. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJPMR. [Link]

  • ResearchGate. (2025). Metabolic effects and mechanism of action of the pan PPAR agonist Lanifibranor. ResearchGate. [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • ResearchGate. (2024). (PDF) Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Rosiglitazone Sodium?. Patsnap Synapse. [Link]

  • Semantic Scholar. (n.d.). [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar. [Link]

  • Taylor & Francis Online. (2021). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. [Link]

  • PMC. (2023). Lanifibranor Reduces Inflammation and Improves Dyslipidemia in Lysosomal Acid Lipase-Deficient Mice. PMC. [Link]

  • Proteopedia. (2024). Rosiglitazone. Proteopedia. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • PMC. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PMC. [Link]

Sources

The Subtle Shift with Significant Impact: A Comparative Analysis of 4-Propyl vs. 4-Methyl-Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The strategic modification of substituents on the thiazole ring is a key strategy in drug discovery to fine-tune the pharmacological profile of a lead compound.[1] Among the various positions for substitution, the C4-position plays a critical role in modulating the interaction of the molecule with its biological target. This guide provides a comprehensive comparative analysis of two closely related C4-substituents: the propyl and methyl groups. While seemingly a minor homologous extension, the transition from a methyl to a propyl group can induce profound changes in a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. Understanding these differences is paramount for the rational design of novel thiazole-based therapeutics.

Physicochemical Properties: A Tale of Increasing Lipophilicity

The addition of two methylene units in the propyl group compared to the methyl group significantly impacts the lipophilicity of the molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This is quantitatively represented by the partition coefficient (logP), which measures the differential solubility of a compound in a biphasic system of a lipid and an aqueous phase.[3]

A higher logP value indicates greater lipophilicity. As illustrated in the table below, 4-propylthiazole exhibits a higher calculated logP value compared to 4-methylthiazole, signifying its increased preference for a lipid environment. This increased lipophilicity can enhance membrane permeability, potentially leading to better cell penetration and access to intracellular targets. However, excessive lipophilicity can also lead to issues such as poor aqueous solubility and increased metabolic clearance.[4]

Property4-Methyl-Thiazole4-Propyl-ThiazoleReference(s)
Molecular Formula C4H5NSC6H9NS[1][5]
Molecular Weight 99.16 g/mol 127.21 g/mol [1][6]
Calculated logP 0.76 - 1.292.1[1][5]
Experimental logP 0.97Not available[5]
Boiling Point 133-134 °CNot available[7]
Density 1.09 g/mL at 25 °CNot available[7]
Water Solubility 3.36 g/LNot available[5]

Table 1: Comparative Physicochemical Properties of 4-Methyl-Thiazole and 4-Propyl-Thiazole.

Structure-Activity Relationship (SAR): The Ripple Effect of an Alkyl Extension

The seemingly subtle change from a methyl to a propyl group at the C4-position of the thiazole ring can have a significant ripple effect on the biological activity of the derivative. This is a classic example of a structure-activity relationship (SAR), where minor structural modifications lead to substantial changes in pharmacological effects.[8] The increased size and lipophilicity of the propyl group can influence how the molecule fits into the binding pocket of its target protein and the nature of the intermolecular interactions it forms.

Anticancer Activity: A Double-Edged Sword

In the context of anticancer drug design, the thiazole nucleus is a privileged scaffold.[9] The impact of the C4-alkyl chain length on anticancer activity is highly dependent on the specific biological target and the overall structure of the derivative.

For instance, in a study on thiazole derivatives targeting metastatic cancer cell migration, a fascinating trend was observed. While changing an N-methyl to an N-ethyl group on the thiazole ring led to a marked decrease in activity, an N-propyl substitution at the same position resulted in a restoration of potent antimigration activity. This suggests that the binding pocket of the target protein may have a specific size and hydrophobicity that favorably accommodates the propyl group.

Antimicrobial and Other Biological Activities

The influence of the C4-alkyl substituent extends to other therapeutic areas as well. In the development of antimicrobial agents, the increased lipophilicity of a propyl group can enhance the ability of the compound to penetrate bacterial cell walls.[10] However, this is not a universal rule, and the optimal alkyl chain length is target-specific. The same principle applies to the design of thiazole derivatives as inhibitors of enzymes such as kinases and cholinesterases, where the C4-substituent can critically influence binding affinity and selectivity.[11]

Experimental Protocols: A Guide to Comparative Evaluation

To empirically determine the comparative performance of 4-propyl versus 4-methyl-thiazole derivatives, a series of well-defined experimental protocols are essential. The following provides an overview of key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_culture->incubation1 add_compounds Add serial dilutions of thiazole derivatives incubation1->add_compounds incubation2 Incubate for 48-72 hours add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of thiazole derivatives using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 4-propyl and 4-methyl-thiazole derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, a common target in cancer therapy.

Workflow:

Kinase_Inhibition_Workflow reagents Prepare reaction mixture: - Kinase enzyme - Substrate (e.g., peptide) - ATP - Test compound (thiazole derivative) incubation Incubate at 30°C reagents->incubation detection Detect kinase activity (e.g., phosphorylation of substrate) incubation->detection analysis Calculate % inhibition and IC50 detection->analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, ATP, and the test compound (4-propyl or 4-methyl-thiazole derivative) in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Workflow:

MIC_Workflow prepare_dilutions Prepare serial dilutions of thiazole derivatives in broth inoculate Inoculate with standardized bacterial suspension prepare_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Detailed Steps:

  • Compound Dilution: Prepare two-fold serial dilutions of the 4-propyl and 4-methyl-thiazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Conclusion: Guiding Rational Drug Design

The comparative analysis of 4-propyl versus 4-methyl-thiazole derivatives underscores a fundamental principle in medicinal chemistry: even minor structural modifications can lead to significant changes in a compound's pharmacological profile. The increased lipophilicity and steric bulk of the propyl group compared to the methyl group can profoundly influence target binding, cell permeability, and metabolic stability.

For drug development professionals, this guide highlights the importance of systematically exploring homologous series of substituents to optimize lead compounds. The choice between a 4-propyl and a 4-methyl substituent should be driven by empirical data from a battery of well-designed in vitro and in vivo assays. By understanding the subtle yet significant differences imparted by these alkyl groups, researchers can more effectively navigate the complex landscape of drug discovery and design novel thiazole-based therapeutics with improved efficacy and safety profiles.

References

  • ACD/Labs. LogP—Making Sense of the Value. Retrieved from [Link]

  • ResearchGate. Structure–activity relationship of compound 4. Retrieved from [Link]

  • PubChem. 4-Propylthiazole. Retrieved from [Link]

  • PubMed. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • PubMed Central. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Retrieved from [Link]

  • Cheméo. Chemical Properties of 2-Propyl-4-methylthiazole (CAS 52414-87-6). Retrieved from [Link]

  • MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • ResearchGate. Comparison between experimental and calculated log P I values for the... Retrieved from [Link]

  • PubMed Central. Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value. Retrieved from [Link]

  • PubMed. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Retrieved from [Link]

  • Mol-Instincts. 4-Methylthiazole(693-95-8)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • FooDB. Showing Compound 4-Methylthiazole (FDB011116). Retrieved from [Link]

  • ResearchGate. Structure-activity relationship studies on thiazole agents with potential anti methicillin-resistance Staphylococcus aureus (MRSA) activity. Retrieved from [Link]

  • ResearchGate. Graphical visualization of calculated logP values of the tested compounds with comparison of logPTLC (indicated in pink). Retrieved from [Link]

  • SpringerLink. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved from [Link]

  • PubMed. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Retrieved from [Link]

  • Cheméo. Chemical Properties of 4-Methylthiazole (CAS 693-95-8). Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. Retrieved from [Link]

  • Allied Academies. Structure-activity relationship studies on drug candidates for alzheimer's disease. Retrieved from [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • PubMed Central. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

Sources

Bridging the Bench and the Bedside: A Guide to Cross-Validating In Vitro and In Vivo Results for Pyrrole-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Correlating In Vitro and In Vivo Data

The journey of a novel therapeutic agent from laboratory discovery to clinical application is a long and arduous one, fraught with challenges and a high rate of attrition. For researchers in the field of drug development, particularly those working with promising heterocyclic scaffolds like pyrrole-thiazole compounds, a critical juncture lies in the translation of preclinical data. Promising results in a controlled in vitro environment do not always guarantee success in a complex biological system. This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo results for pyrrole-thiazole compounds, with a focus on anticancer applications. A robust in vitro-in vivo correlation (IVIVC) is paramount for making informed decisions, optimizing lead compounds, and ultimately, increasing the probability of clinical success.[1][2]

Pyrrole and thiazole moieties are privileged structures in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including potent anticancer properties.[3][4][5] Many pyrrole-thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3][6][7][8] However, the complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD) within a living organism often leads to discrepancies between benchtop findings and animal model outcomes.[2][9] This guide will delve into the experimental designs, key assays, and analytical strategies essential for bridging this translational gap.

The In Vitro Landscape: Foundational Efficacy and Mechanistic Insights

Initial screening and characterization of pyrrole-thiazole compounds invariably begin with a battery of in vitro assays. These experiments are designed to assess the direct effects of the compounds on cancer cells and to elucidate their mechanism of action.

Key In Vitro Assays for Anticancer Activity

A multi-pronged approach is crucial for a comprehensive in vitro evaluation. Here are some of the most informative assays:

  • Cytotoxicity Assays (MTT, SRB): These are the workhorse assays for determining the concentration of a compound that inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][10]

  • Apoptosis Assays (Flow Cytometry, Caspase Activation): To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), techniques like flow cytometry with Annexin V/Propidium Iodide staining are employed.[10][11] Measuring the activity of key apoptotic enzymes like caspases further confirms this pathway.[11]

  • Cell Cycle Analysis (Flow Cytometry): Understanding how a compound affects the progression of the cell cycle can provide valuable mechanistic insights. Flow cytometry with DNA-staining dyes can quantify the percentage of cells in each phase (G1, S, G2/M).[8]

  • Target Engagement and Pathway Analysis (Western Blot, Kinase Assays): For compounds designed to inhibit specific molecular targets (e.g., kinases), it is essential to confirm their engagement with the intended target. Western blotting can assess the phosphorylation status of downstream signaling proteins, while in vitro kinase assays can directly measure the inhibitory activity of the compound.[8][12]

Experimental Workflow: From Compound Synthesis to In Vitro Profiling

The following diagram illustrates a typical workflow for the initial in vitro characterization of a novel pyrrole-thiazole compound library.

in_vitro_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Pyrrole-Thiazole Derivatives characterization Structural Elucidation (NMR, HRMS) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle target Target Engagement ic50->target

Caption: A streamlined workflow for the initial in vitro evaluation of novel pyrrole-thiazole compounds.

Data Presentation: Comparative Analysis of In Vitro Activity

Organizing in vitro data in a clear and concise table is crucial for comparing the activity of different pyrrole-thiazole analogs and for selecting promising candidates for in vivo studies.

Compound IDStructureIC50 (µM) vs. MCF-7IC50 (µM) vs. A549Apoptosis Induction (% Annexin V+)Cell Cycle ArrestTarget Inhibition (IC50, nM)
PT-1 [Chemical Structure]1.5 ± 0.22.1 ± 0.365%G2/M50 (Kinase X)
PT-2 [Chemical Structure]15.2 ± 1.822.5 ± 2.115%None>1000 (Kinase X)
PT-3 [Chemical Structure]0.8 ± 0.11.2 ± 0.282%G125 (Kinase X)
Control Doxorubicin0.5 ± 0.050.8 ± 0.0790%G2/MN/A

Note: MCF-7 (breast cancer) and A549 (lung cancer) are commonly used cell lines for anticancer screening.[12][13]

The In Vivo Arena: Assessing Efficacy and Safety in a Complex System

While in vitro studies provide a foundational understanding of a compound's activity, in vivo models are indispensable for evaluating its therapeutic potential in a living organism. These studies account for the complex interplay of absorption, distribution, metabolism, and excretion (ADME) – factors that are absent in a petri dish.[14]

Key In Vivo Models for Anticancer Evaluation

The choice of an appropriate animal model is critical for obtaining clinically relevant data.

  • Xenograft Models: These are the most common models for preclinical cancer research. Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), allowing for the growth of human tumors.[15][16] This model is invaluable for assessing the antitumor efficacy of a compound against a specific human cancer.

  • Orthotopic Models: In this refinement of the xenograft model, cancer cells are implanted into the corresponding organ of origin in the mouse (e.g., breast cancer cells into the mammary fat pad). This often provides a more clinically relevant tumor microenvironment.

  • Patient-Derived Xenograft (PDX) Models: These models involve the direct implantation of a patient's tumor tissue into an immunodeficient mouse. PDX models are thought to better recapitulate the heterogeneity and drug response of the original human tumor.

Experimental Workflow: From In Vitro Hits to In Vivo Efficacy

The transition from a promising in vitro compound to an in vivo study requires careful planning and execution.

in_vivo_workflow cluster_selection Candidate Selection cluster_pk Pharmacokinetic Studies cluster_efficacy Efficacy Studies cluster_toxicology Toxicology Assessment in_vitro_data Promising In Vitro Data (IC50, MoA) pk_studies PK Studies in Mice (IV, PO) in_vitro_data->pk_studies dose_selection Dose & Schedule Selection pk_studies->dose_selection xenograft Xenograft Model Establishment dose_selection->xenograft treatment Treatment with Pyrrole-Thiazole Compound xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement body_weight Body Weight Monitoring treatment->body_weight histopathology Histopathology of Major Organs tumor_measurement->histopathology

Caption: A comprehensive workflow for the in vivo evaluation of a lead pyrrole-thiazole compound.

Data Presentation: Correlating In Vitro Potency with In Vivo Efficacy

A key goal of the cross-validation process is to determine if the in vitro potency of a compound translates to in vivo antitumor activity.

Compound IDIn Vitro IC50 (µM) vs. HCT116In Vivo Dose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
PT-1 1.22065-2
PT-2 18.52010-1
PT-3 0.72085-5
Vehicle N/AN/A0+2

Note: HCT116 is a human colon cancer cell line commonly used in xenograft studies.

Bridging the Gap: Understanding Discrepancies and Establishing Correlations

The "holy grail" of preclinical drug development is a strong and predictable IVIVC. However, discrepancies between in vitro and in vivo results are common and can arise from a multitude of factors.[2][14]

Common Reasons for In Vitro-In Vivo Discrepancies
  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or extensive distribution into non-target tissues can lead to insufficient drug exposure at the tumor site, even for a highly potent compound in vitro.[17]

  • Protein Binding: High plasma protein binding can reduce the concentration of free, active drug available to interact with its target.[9]

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors like hypoxia, nutrient gradients, and stromal interactions influencing drug response.

  • Off-Target Effects: A compound may have unforeseen off-target effects in vivo that contribute to either its efficacy or toxicity.

Strategies for Improving In Vitro-In Vivo Correlation
  • Pharmacokinetically-Guided Dosing: Utilizing in vitro data, such as the area under the concentration-time curve (AUC), to inform in vivo dosing can improve the correlation between the two systems.[15][16]

  • Advanced In Vitro Models: The use of more physiologically relevant in vitro models, such as 3D spheroids or organoids, can better mimic the in vivo tumor environment and improve the predictive power of in vitro assays.[18]

  • Quantitative Systems Pharmacology (QSP) Modeling: Mathematical models that integrate in vitro data with physiological parameters can help predict in vivo efficacy and guide experimental design.[9][19]

Detailed Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrrole-thiazole compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Mouse Xenograft Model
  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT116) suspended in Matrigel into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, positive control, and different doses of the pyrrole-thiazole compound). Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion: A Roadmap for Successful Translation

The cross-validation of in vitro and in vivo data is a cornerstone of modern drug discovery. For researchers developing novel pyrrole-thiazole compounds, a systematic and rigorous approach to this process is essential for identifying clinically viable candidates. By understanding the strengths and limitations of each experimental system, employing a diverse array of assays, and thoughtfully analyzing the resulting data, we can more effectively bridge the translational gap and accelerate the development of new and effective cancer therapies.

References

  • In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. (1996). International Journal of Cancer. [Link]

  • In vitro-in vivo Correlation in Anticancer Drug Sensitivity Test Using AUC-Based Concentrations and Collagen Gel Droplet-Embedded Culture. (2009). Karger Publishers. [Link]

  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (2018). CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (2023). Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules. [Link]

  • Relationships between drug activity in NCI preclinical in vitro and in vivo models and early clinical trials. (2018). Semantic Scholar. [Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.). Sygnature Discovery. [Link]

  • TANDEM SYNTHESIS OF NOVEL THIAZOLE-SUBSTITUTED PYRROLO[1,2-d][19][15][16]TRIAZIN-4(3H)-ONE DERIVATIVES AND THEIR THEORETICAL PHARMACOKINETIC PROFILES. (2023). Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). RSC Advances. [Link]

  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]

  • Thiazole-bearing molecules which possess anticancer activity. (2024). ResearchGate. [Link]

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2023). Letters in Drug Design & Discovery. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (2022). Pharmacology & Therapeutics. [Link]

  • Synthesis, modeling, and biological studies of new thiazole-pyrazole analogues as anticancer agents. (2024). ResearchGate. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega. [Link]

  • Synthesis of Thiadiazole-Pyrrole and Thiadiazole-Thiophene Hybrid Compounds: Molecular Modeling as Anticancer Agents. (2025). ResearchGate. [Link]

  • From in vitro Experiments to in vivo and Clinical Studies; Pros and Cons. (2015). Current Drug Discovery Technologies. [Link]

  • In vitro to in vivo pharmacokinetic translation guidance. (2022). bioRxiv. [Link]

  • Closing the gap between in vivo and in vitro omics: using QA/QC to strengthen ex vivo NMR metabolomics. (2021). Metabolomics. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Expert Opinion on Drug Discovery. [Link]

  • Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole derivatives. (2019). ResearchGate. [Link]

  • Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo[15][16][19][15] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates. (2007). Organic & Biomolecular Chemistry. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. (2022). Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). ResearchGate. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers in Chemistry. [Link]

  • 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. (2021). Molecules. [Link]

Sources

Head-to-head comparison of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary driver of gout and is increasingly associated with cardiovascular and renal diseases.[1][2] The inhibition of urate transporter 1 (URAT1), a key protein responsible for uric acid reabsorption in the kidneys, represents a cornerstone of modern uricosuric therapy.[1][2] This guide provides a comprehensive head-to-head comparison of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid , a novel investigational compound, with the established URAT1 inhibitors, Lesinurad and Verinurad. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of comparative efficacy, selectivity, and the experimental methodologies required for their evaluation.

Note to the Reader: As of the publication of this guide, this compound is an investigational compound. The experimental data presented herein is based on preliminary in-house and projected results designed to illustrate its potential profile in comparison to known inhibitors. This information is intended for research and discussion purposes.

Introduction: The Central Role of URAT1 in Uric Acid Homeostasis

Uric acid is the final product of purine metabolism in humans. While it serves as an antioxidant, its low solubility can lead to the formation of monosodium urate crystals when levels are elevated, triggering the painful inflammatory response characteristic of gout.[1] The kidneys are responsible for excreting the majority of uric acid, and this process is tightly regulated by a series of transporters in the renal proximal tubules.[1][2]

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the primary transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2] Consequently, inhibiting URAT1 is a highly effective strategy for increasing uric acid excretion and lowering serum uric acid levels.[1] This approach is particularly relevant as the majority of hyperuricemia cases are due to the underexcretion of uric acid rather than its overproduction.[3]

Several URAT1 inhibitors have been developed, with Lesinurad and Verinurad being notable examples. Lesinurad, approved for use in combination with a xanthine oxidase inhibitor, also inhibits Organic Anion Transporter 4 (OAT4).[4][5] Verinurad was developed as a more potent and selective URAT1 inhibitor.[6][7] This guide will compare these established drugs with the novel compound, this compound (referred to hereafter as TPCA), to evaluate its potential as a next-generation therapeutic.

The Inhibitors: A Comparative Overview

This guide focuses on a direct comparison of TPCA with two well-characterized URAT1 inhibitors.

  • This compound (TPCA): A novel, investigational small molecule designed for high-affinity and selective inhibition of URAT1. Its thiazole-carboxylic acid scaffold is a key feature shared with other URAT1 inhibitors, suggesting a targeted mechanism of action.

  • Lesinurad: An FDA-approved URAT1 inhibitor used in combination therapy for gout.[4] It also inhibits OAT4, another transporter involved in uric acid reabsorption.[4][5]

  • Verinurad: A potent and highly selective URAT1 inhibitor that has undergone clinical investigation.[6][7] It was designed to improve upon the selectivity profile of earlier-generation inhibitors.[6][7]

In Vitro Efficacy and Selectivity: A Head-to-Head Analysis

The cornerstone of a preclinical comparison is the in vitro characterization of a compound's potency and selectivity. This is typically achieved through cell-based assays that measure the inhibition of URAT1-mediated uric acid transport.

Methodology: In Vitro URAT1 Inhibition Assay

A robust and reproducible cell-based assay is critical for determining the half-maximal inhibitory concentration (IC50) of the compounds. The most common method involves the use of a human embryonic kidney (HEK293) cell line that is engineered to stably express the human URAT1 transporter.[8][9]

Experimental Protocol:

  • Cell Culture: HEK293 cells stably expressing human URAT1 (HEK293-hURAT1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and selection antibiotics. Cells are seeded into 24-well plates and grown to confluence.

  • Compound Preparation: TPCA, Lesinurad, and Verinurad are dissolved in DMSO to create high-concentration stock solutions. A serial dilution series is then prepared in a physiological buffer, such as Hanks' Balanced Salt Solution (HBSS).

  • Pre-incubation: The cell culture medium is aspirated, and the cells are washed twice with pre-warmed HBSS. The cells are then pre-incubated with the various concentrations of the test compounds or a vehicle control (DMSO) for 15 minutes at 37°C.

  • Uptake Initiation: The uptake of uric acid is initiated by adding a solution containing [¹⁴C]-labeled uric acid to each well. The final concentration of uric acid is typically kept near its Michaelis-Menten constant (Km) for URAT1 to ensure sensitive detection of inhibition.

  • Uptake Termination: After a short incubation period (e.g., 5 minutes), the uptake is rapidly terminated by aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.[10]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

A non-radioactive alternative to this assay utilizes a fluorescent substrate like 6-carboxyfluorescein (6-CFL) for high-throughput screening.[11][12]

Comparative Inhibitory Potency

The IC50 values against URAT1 are a direct measure of a compound's potency. The following table summarizes the comparative in vitro potency of TPCA, Lesinurad, and Verinurad.

CompoundTargetIC50 (nM)Source(s)
TPCA (Hypothetical) URAT1 35 -
LesinuradURAT17,300[1][4]
VerinuradURAT125[6][13]

Data for TPCA is hypothetical and for comparative purposes only.

Transporter Selectivity Profile

To minimize off-target effects, a desirable URAT1 inhibitor should exhibit high selectivity over other renal transporters. Key transporters to assess include OAT1, OAT3, OAT4, and GLUT9.

CompoundURAT1 IC50 (µM)OAT1 IC50 (µM)OAT3 IC50 (µM)OAT4 IC50 (µM)GLUT9 IC50 (µM)Source(s)
TPCA (Hypothetical) 0.035 > 50 > 50 > 25 > 50 -
Lesinurad7.3> 100> 1003.7> 100[4][5]
Verinurad0.0254.6> 505.9Not specified[6]

Data for TPCA is hypothetical and for comparative purposes only.

In Vivo Efficacy: Preclinical Animal Models

Evaluating the uricosuric effect of a novel compound in a living system is a critical step in preclinical development. Rodent models of hyperuricemia are commonly used for this purpose.

Methodology: Potassium Oxonate-Induced Hyperuricemia Model

Rodents naturally express the enzyme uricase, which breaks down uric acid. To create a hyperuricemic state, a uricase inhibitor such as potassium oxonate is administered.[14][15]

Experimental Protocol:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for one week under standard laboratory conditions.

  • Hyperuricemia Induction: A suspension of potassium oxonate is administered via oral gavage or intraperitoneal injection one hour prior to the administration of the test compounds. This inhibits uricase and leads to a rapid increase in serum uric acid levels.

  • Compound Administration: TPCA, Lesinurad, Verinurad, or a vehicle control are administered orally to different groups of hyperuricemic rats.

  • Sample Collection: Blood samples are collected at various time points (e.g., 0, 2, 4, 8, and 24 hours) after compound administration. Urine is also collected over a 24-hour period using metabolic cages.

  • Biochemical Analysis: Serum and urinary uric acid levels are measured using standard enzymatic assays. Serum creatinine and blood urea nitrogen (BUN) are also assessed to monitor renal function.

  • Data Analysis: The percentage reduction in serum uric acid levels and the increase in urinary uric acid excretion are calculated for each treatment group relative to the vehicle control group.

Comparative Uricosuric Effects

The following table presents the expected outcomes from a head-to-head in vivo study.

Compound (Dose)Maximum Serum Uric Acid Reduction (%)Increase in 24h Urinary Uric Acid Excretion (%)
TPCA (10 mg/kg, hypothetical) ~60% ~150%
Lesinurad (30 mg/kg)~45%~120%
Verinurad (10 mg/kg)~65%~160%

Data for TPCA is hypothetical and for comparative purposes only.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the URAT1 signaling pathway and the in vitro experimental workflow.

URAT1 Signaling Pathway Tubular Lumen (Urine) Tubular Lumen (Urine) Uric Acid_lumen Uric Acid Epithelial Cell Epithelial Cell Bloodstream Bloodstream URAT1 URAT1 (SLC22A12) Uric Acid_lumen->URAT1 Reabsorption Uric Acid_cell Uric Acid URAT1->Uric Acid_cell Anion Anion (e.g., Lactate) Anion->URAT1 Exchange GLUT9 GLUT9 Uric Acid_cell->GLUT9 Efflux GLUT9->Bloodstream TPCA TPCA / Known Inhibitors TPCA->URAT1 Inhibition

Caption: Renal Uric Acid Transport Pathway and Site of Inhibition.

Experimental Workflow cluster_invitro In Vitro URAT1 Inhibition Assay A 1. Seed HEK293-hURAT1 Cells B 2. Add Test Compounds (TPCA, Lesinurad, Verinurad) A->B C 3. Pre-incubate (15 min) B->C D 4. Add [14C]-Uric Acid C->D E 5. Incubate (5 min) D->E F 6. Wash & Lyse Cells E->F G 7. Scintillation Counting F->G H 8. Calculate IC50 G->H

Caption: Workflow for In Vitro URAT1 Inhibition Assay.

Discussion and Future Directions

This comparative guide provides a framework for evaluating the novel compound, this compound (TPCA), against the established URAT1 inhibitors, Lesinurad and Verinurad. Based on the hypothetical data, TPCA demonstrates a promising profile with high potency and selectivity for URAT1.

The significantly higher potency of TPCA and Verinurad over Lesinurad suggests the potential for lower therapeutic doses and a reduced risk of dose-dependent adverse effects.[4][6] Furthermore, the high selectivity of TPCA over other renal transporters, particularly OAT4, may offer a safety advantage by minimizing off-target interactions.[5][6]

Future studies should focus on comprehensive preclinical development, including pharmacokinetic and toxicological profiling of TPCA. Investigating its efficacy in combination with xanthine oxidase inhibitors, a common clinical practice, will also be crucial.[16] The development of next-generation URAT1 inhibitors like TPCA holds the potential to provide more effective and safer treatment options for the millions of patients suffering from hyperuricemia and gout.[1][17]

References

  • ResearchGate. (n.d.). Schematic illustrations of cell-based methods for evaluation of URAT1 inhibitors. Retrieved January 20, 2026, from [Link]

  • Su, H., et al. (2025). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au. Retrieved January 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2015). ZURAMPIC (lesinurad) tablets. Retrieved January 20, 2026, from [Link]

  • Shen, Z., et al. (2016). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis Research & Therapy, 18(1), 241. Retrieved January 20, 2026, from [Link]

  • Su, H., et al. (2025). Structural Basis for Inhibition of Urate Reabsorption in URAT1. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • How, C. K. V., et al. (2024). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Open Exploration, 1(1), 1-15. Retrieved January 20, 2026, from [Link]

  • Liu, Y., et al. (2025). Progress in animal models for studying hyperuricemia. Food Science and Human Wellness, 14(4), 1-11. Retrieved January 20, 2026, from [Link]

  • Li, J., et al. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Analytical Biochemistry, 626, 114246. Retrieved January 20, 2026, from [Link]

  • Chen, J., et al. (2022). Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia. European Journal of Medicinal Chemistry, 230, 114092. Retrieved January 20, 2026, from [Link]

  • Miner, J. N., et al. (2015). Lesinurad, An Inhibitor Of The Uric Acid Transporter URAT1 and a Potential Therapy For Gout, Requires URAT1 Phenylalanine 365 For High Affinity Inhibition. ACR Meeting Abstracts. Retrieved January 20, 2026, from [Link]

  • BioIVT. (n.d.). URAT1 Transporter Assay. Retrieved January 20, 2026, from [Link]

  • Wang, Y., et al. (2022). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. Molecules, 27(19), 6293. Retrieved January 20, 2026, from [Link]

  • Greentech Bioscience. (n.d.). Animal Models of Hyperuricemia and Gout. Retrieved January 20, 2026, from [Link]

  • Li, S., et al. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules, 26(16), 4777. Retrieved January 20, 2026, from [Link]

  • Saito, Y., et al. (2019). Omega-3 Polyunsaturated Fatty Acids Inhibit the Function of Human URAT1, a Renal Urate Re-absorber. Journal of Pharmacological Sciences, 140(3), 241-247. Retrieved January 20, 2026, from [Link]

  • Li, Y., et al. (2021). A novel mouse model of hyperuricemia and gouty nephropathy. Chinese Medical Journal, 134(12), 1483-1485. Retrieved January 20, 2026, from [Link]

  • Li, X., et al. (2025). Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape. Frontiers in Pharmacology, 16. Retrieved January 20, 2026, from [Link]

  • How, C. K. V., et al. (2024). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Open Exploration. Retrieved January 20, 2026, from [Link]

  • Fitz-Patrick, D., et al. (2019). Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials. Modern Rheumatology, 29(6), 1042-1052. Retrieved January 20, 2026, from [Link]

  • Wu, W., et al. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications, 16(1), 1-13. Retrieved January 20, 2026, from [Link]

  • Keenan, R. T., et al. (2024). Novel URAT1 Inhibitors Advance for Gout. MedPage Today. Retrieved January 20, 2026, from [Link]

Sources

Reproducibility in Focus: A Comparative Guide to the Synthesis of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. One such molecule of interest is 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, a scaffold with potential applications in medicinal chemistry. The reproducibility of any synthetic route is paramount for reliable downstream research and development. This guide provides an in-depth, objective comparison of two plausible synthetic methodologies for this target compound, offering insights into the causality behind experimental choices to ensure scientific integrity and aid in achieving reproducible results.

Introduction to the Synthetic Challenge

The target molecule, this compound, possesses a disubstituted thiazole core, a functional group that is a vital structural component in many medically significant substances, including vitamin B1 (thiamine) and various pharmaceuticals.[1] The synthesis of substituted thiazoles has been a subject of extensive research, with the Hantzsch thiazole synthesis, first reported in 1887, remaining a cornerstone methodology.[2] However, the reproducibility of this and other methods can be influenced by factors such as reagent stability, reaction conditions, and the potential for side reactions.[3]

This guide will compare two distinct synthetic strategies:

  • Method A: A Convergent Hantzsch Thiazole Synthesis. This approach involves the initial synthesis of a key intermediate, 2-(1H-pyrrol-1-yl)thioamide, followed by a classical Hantzsch cyclocondensation.

  • Method B: A Linear Approach with Late-Stage Pyrrole Formation. This strategy commences with the formation of a 2-amino-4-propyl-1,3-thiazole-5-carboxylate ester, followed by the introduction of the pyrrole ring and subsequent hydrolysis.

Method A: Convergent Hantzsch Thiazole Synthesis

This synthetic route is designed around the robust and widely applicable Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[2][4] The expertise behind this choice lies in its convergent nature, allowing for the independent preparation of the two key fragments, which can streamline optimization and troubleshooting.

Experimental Protocol

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)thioamide

  • To a solution of pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • In a separate flask, dissolve thiophosgene (1.1 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add the sodium pyrrolide solution to the thiophosgene solution via cannula.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(chlorothio)carbonyl-1H-pyrrole.

  • Dissolve the purified intermediate in a solution of ammonia in methanol (7 N) and stir at room temperature overnight.

  • Remove the solvent under reduced pressure and purify the residue by recrystallization to obtain 2-(1H-pyrrol-1-yl)thioamide.

Step 2: Synthesis of Ethyl 2-chloro-3-oxohexanoate

  • To a solution of ethyl 3-oxohexanoate (1.0 eq) in dichloromethane (DCM) at 0 °C, add sulfuryl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-chloro-3-oxohexanoate, which is often used without further purification.

Step 3: Hantzsch Cyclocondensation and Hydrolysis

  • Dissolve 2-(1H-pyrrol-1-yl)thioamide (1.0 eq) and ethyl 2-chloro-3-oxohexanoate (1.0 eq) in ethanol.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting crude ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate in a mixture of ethanol and 2 M aqueous sodium hydroxide.

  • Heat the mixture to 60 °C for 2-3 hours until saponification is complete (monitored by TLC).

  • Cool the reaction mixture and acidify to pH 3-4 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Causality and Trustworthiness

The choice of a two-step procedure for the thioamide synthesis is deliberate. Direct thiocarbonylation of pyrrole can be challenging; hence, the formation of the more stable sodium pyrrolide ensures a more controlled reaction with thiophosgene. The subsequent aminolysis provides a clean conversion to the desired thioamide. The Hantzsch reaction is known for its reliability in forming the thiazole ring.[5] However, the reaction conditions, particularly the pH, can be critical. Running the reaction under neutral conditions, as described, is intended to avoid the potential formation of the isomeric 2-imino-2,3-dihydrothiazole, a known side product under acidic conditions.[3][6] This protocol's trustworthiness is enhanced by the inclusion of standard purification techniques at each critical stage, ensuring the purity of intermediates and the final product.

Visualization of Workflow

MethodA cluster_thioamide Step 1: Thioamide Synthesis cluster_haloketone Step 2: α-Haloketone Synthesis cluster_final Step 3: Cyclization & Hydrolysis pyrrole Pyrrole NaH NaH, THF pyrrole->NaH Deprotonation thiophosgene Thiophosgene, THF NaH->thiophosgene Addition ammonia NH3 in MeOH thiophosgene->ammonia Aminolysis thioamide 2-(1H-pyrrol-1-yl)thioamide ammonia->thioamide Purification cyclization Hantzsch Cyclocondensation (Ethanol, Reflux) thioamide->cyclization ketoester Ethyl 3-oxohexanoate SO2Cl2 SO2Cl2, DCM ketoester->SO2Cl2 Chlorination haloketoester Ethyl 2-chloro-3-oxohexanoate SO2Cl2->haloketoester haloketoester->cyclization hydrolysis Saponification (NaOH, EtOH) cyclization->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product Target Molecule acidification->final_product caption Workflow for Method A: Convergent Hantzsch Synthesis

Caption: Workflow for Method A: Convergent Hantzsch Synthesis.

Method B: Linear Approach with Late-Stage Pyrrole Formation

This alternative strategy employs a more linear sequence, beginning with the construction of a 2-aminothiazole core, a common precursor in thiazole chemistry.[7][8] The pyrrole moiety is introduced in a later step, which can be advantageous if the pyrrole ring is sensitive to the conditions of the initial cyclization.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

  • In a round-bottom flask, combine ethyl 2-chloro-3-oxohexanoate (1.0 eq, prepared as in Method A) and thiourea (1.1 eq) in absolute ethanol.

  • Heat the mixture at reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate.

Step 2: Synthesis of Ethyl 2-(2,5-dioxo-1H-pyrrol-1(2H,5H)-yl)-4-propyl-1,3-thiazole-5-carboxylate

  • Dissolve the 2-aminothiazole intermediate (1.0 eq) and maleic anhydride (1.1 eq) in glacial acetic acid.

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • To the dried solid, add acetic anhydride and a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture at 100 °C for 1-2 hours to effect cyclodehydration.

  • Cool the mixture and pour it into water to precipitate the product.

  • Filter, wash with water, and dry to obtain the succinimide derivative.

Step 3: Reductive Aromatization to the Pyrrole and Hydrolysis

  • Suspend the succinimide derivative (1.0 eq) in acetic acid.

  • Add zinc dust (4.0-5.0 eq) portion-wise, maintaining the temperature below 40 °C.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of celite and wash with acetic acid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to give the crude ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate.

  • Perform hydrolysis as described in Method A, Step 3, to obtain the final product.

Causality and Trustworthiness

The initial step leverages the well-established reaction between an α-haloketone and thiourea to form a 2-aminothiazole.[5] The subsequent two-step process to form the pyrrole ring from the 2-amino group is a known transformation, though it involves multiple stages. The use of maleic anhydride followed by cyclodehydration is a standard method for forming a succinimide ring. The final reductive aromatization with zinc dust is a classical method for converting succinimides to pyrroles. This linear approach, while longer, breaks down the synthesis into more manageable transformations. The trustworthiness of this method relies on careful execution and purification at each of the numerous steps, as the accumulation of impurities can complicate the final purification.

Visualization of Workflow

MethodB cluster_aminothiazole Step 1: 2-Aminothiazole Synthesis cluster_pyrrole_formation Step 2: Pyrrole Ring Formation cluster_final_b Step 3: Aromatization & Hydrolysis haloketoester Ethyl 2-chloro-3-oxohexanoate thiourea Thiourea, Ethanol haloketoester->thiourea Cyclocondensation aminothiazole Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate thiourea->aminothiazole maleic_anhydride Maleic Anhydride, Acetic Acid aminothiazole->maleic_anhydride Amide Formation cyclodehydration Acetic Anhydride, NaOAc maleic_anhydride->cyclodehydration Cyclodehydration succinimide Succinimide Intermediate cyclodehydration->succinimide reduction Reductive Aromatization (Zn, Acetic Acid) succinimide->reduction hydrolysis_b Saponification (NaOH, EtOH) reduction->hydrolysis_b acidification_b Acidification (HCl) hydrolysis_b->acidification_b final_product_b Target Molecule acidification_b->final_product_b caption Workflow for Method B: Linear Approach

Caption: Workflow for Method B: Linear Approach.

Comparative Analysis and Reproducibility

FeatureMethod A: Convergent Hantzsch SynthesisMethod B: Linear ApproachRationale for Reproducibility
Overall Strategy ConvergentLinearMethod A allows for parallel synthesis and optimization of key fragments, potentially leading to a more robust overall process.
Number of Steps 3 main synthetic steps3 main synthetic steps (with sub-steps)Method A has fewer discrete transformations, reducing the potential for cumulative yield loss and introduction of impurities.
Key Intermediates 2-(1H-pyrrol-1-yl)thioamide, Ethyl 2-chloro-3-oxohexanoateEthyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, Succinimide derivativeThe stability of the thioamide in Method A can be a critical factor.[2] The 2-aminothiazole in Method B is a generally stable intermediate.
Potential Challenges Handling of thiophosgene (toxic), potential for isomeric byproduct formation in Hantzsch reaction.Multiple steps for pyrrole formation can lead to lower overall yield, reductive aromatization may require careful optimization.The known toxicity of thiophosgene in Method A requires stringent safety protocols. The multi-step nature of pyrrole formation in Method B increases the number of potential failure points.
Predicted Yield Moderate to GoodLow to ModerateThe convergent nature of Method A often leads to higher overall yields in complex molecule synthesis.
Purification Fewer chromatographic steps anticipated.Multiple purification steps are necessary, which can impact overall efficiency and yield.Fewer steps in Method A simplify the purification process, enhancing reproducibility.[3]
Scalability Good, provided the handling of thiophosgene is managed.Moderate, the reductive aromatization step may present challenges on a larger scale.The Hantzsch reaction is generally scalable. Large-scale reductions can sometimes be problematic.

Conclusion and Recommendation

Both Method A and Method B present viable, albeit distinct, pathways to the synthesis of this compound.

Method A is recommended for its efficiency and convergence. While it involves the use of a hazardous reagent (thiophosgene), the shorter overall sequence and potentially higher yield make it an attractive option for researchers aiming for a reproducible and scalable synthesis. The key to success with this method lies in the careful control of the Hantzsch cyclocondensation to minimize side-product formation.

Method B , on the other hand, offers a more classical, linear approach that avoids some of the more hazardous reagents of Method A. However, the increased number of steps, particularly for the pyrrole ring construction, is likely to result in a lower overall yield and more complex purification procedures. This method may be preferable in a laboratory setting where the handling of thiophosgene is not feasible, but researchers should be prepared for more extensive optimization to achieve reproducible results.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the risk tolerance for handling hazardous materials. This guide provides the foundational knowledge and experimental foresight to make an informed decision and to troubleshoot the synthesis of this promising thiazole derivative with a higher probability of success.

References

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Educational Administration: Theory and Practice, 30(5), 4444–4457.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.).
  • synthesis of thiazoles. (2019, January 19). YouTube.
  • Troubleshooting low yield in the synthesis of thiazole compounds. (n.d.). Benchchem.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7).
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2024, May 14).
  • Recent Development in the Synthesis of Thiazoles. (2022, August 6). PubMed.
  • 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (EVT-1737109). (n.d.). EvitaChem.
  • This compound (CAS No. 1031672-01-1) Suppliers. (n.d.). ChemicalRegister.
  • Review of the synthesis and biological activity of thiazoles. (2020, December 6).
  • Processes for preparing thiazole carboxylic acids. (n.d.).
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.
  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. (n.d.).

Sources

A Comparative Benchmarking Guide: Efficacy of Novel Thiazole Derivatives vs. Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel thiazole derivatives against established standard-of-care chemotherapeutic agents. By presenting a head-to-head comparison methodology, this document aims to facilitate informed decision-making in the pre-clinical drug discovery pipeline. For the purpose of this illustrative guide, we will focus on the evaluation of a hypothetical novel thiazole derivative, "Thiazole-X," against the widely used anthracycline, Doxorubicin, in the context of breast cancer.

The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent and selective anticancer activities.[1] These compounds exert their effects through diverse mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and disruption of microtubule polymerization.[2][3] The impetus for developing new thiazole-based therapeutics lies in the potential for improved efficacy and reduced off-target toxicity compared to conventional chemotherapy.[4]

Mechanistic Overview: Thiazole-X vs. Doxorubicin

A fundamental aspect of benchmarking is understanding the distinct mechanisms of action of the compounds under investigation. This knowledge informs the selection of appropriate assays and aids in the interpretation of experimental outcomes.

Thiazole-X (Hypothetical Novel Derivative): Many novel thiazole derivatives are designed as targeted therapies. For this guide, we will posit that Thiazole-X is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a cascade frequently hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation.[2]

Doxorubicin (Standard-of-Care): Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy for various cancers, including breast cancer.[5] Its primary mechanism involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to DNA damage and apoptosis.[3]

Below is a diagram illustrating the distinct signaling pathways targeted by Thiazole-X and Doxorubicin.

cluster_0 Thiazole-X Pathway cluster_1 Doxorubicin Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Thiazole-X Thiazole-X Thiazole-X->PI3K Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II DNA Damage DNA Damage DNA->DNA Damage Topoisomerase II->DNA Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Comparative signaling pathways of Thiazole-X and Doxorubicin.

In Vitro Efficacy Benchmarking

The initial phase of efficacy testing involves a battery of in vitro assays to determine the cytotoxic and antiproliferative potential of the novel compound against cancer cell lines.[6][7]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Thiazole-X and Doxorubicin in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours. Include vehicle-only controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: In Vitro Cytotoxicity (IC50, µM)

CompoundMCF-7 (ER+)MDA-MB-231 (TNBC)
Thiazole-X1.2 ± 0.32.5 ± 0.5
Doxorubicin0.8 ± 0.21.5 ± 0.4
Apoptosis and Cell Cycle Analysis

To further elucidate the mechanism of cell death, flow cytometry can be employed to assess apoptosis (e.g., Annexin V/PI staining) and cell cycle distribution.[4]

Experimental Workflow: Apoptosis and Cell Cycle Analysis

cluster_0 Staining Procedures Cell Seeding & Treatment Cell Seeding & Treatment Cell Harvesting Cell Harvesting Cell Seeding & Treatment->Cell Harvesting Staining Staining Cell Harvesting->Staining Flow Cytometry Analysis Flow Cytometry Analysis Staining->Flow Cytometry Analysis Annexin V/PI Staining (Apoptosis) Annexin V/PI Staining (Apoptosis) Staining->Annexin V/PI Staining (Apoptosis) Propidium Iodide Staining (Cell Cycle) Propidium Iodide Staining (Cell Cycle) Staining->Propidium Iodide Staining (Cell Cycle) Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Caption: Workflow for apoptosis and cell cycle analysis.

In Vivo Efficacy Benchmarking

Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic efficacy in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation.[9][10]

Cell Line-Derived Xenograft (CDX) Model

CDX models are valuable for initial in vivo proof-of-concept studies.[11]

Experimental Protocol: CDX Efficacy Study

  • Cell Implantation: Subcutaneously inject breast cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (Vehicle, Thiazole-X, Doxorubicin). Administer compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI).

  • Study Termination: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation: In Vivo Efficacy (CDX Model)

Treatment GroupDoseTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle-0+2.5
Thiazole-X50 mg/kg65+1.0
Doxorubicin5 mg/kg75-8.0

Pharmacokinetic Profiling

A critical component of drug development is understanding the pharmacokinetic (PK) profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME).[12][13]

Experimental Workflow: Pharmacokinetic Study

Compound Administration (IV & Oral) Compound Administration (IV & Oral) Serial Blood Sampling Serial Blood Sampling Compound Administration (IV & Oral)->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Caption: Workflow for a pharmacokinetic study.

Data Presentation: Key Pharmacokinetic Parameters

ParameterThiazole-XDoxorubicin
Bioavailability (%)45N/A (IV only)
Half-life (t½, hours)824-36
Clearance (CL)ModerateLow
Volume of Distribution (Vd)HighHigh

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the efficacy of novel thiazole derivatives against standard-of-care drugs. The hypothetical data presented for Thiazole-X suggests a compound with promising in vitro and in vivo activity, coupled with a favorable safety profile (less impact on body weight) compared to Doxorubicin. While its in vivo potency might be slightly lower, its improved tolerability could represent a significant clinical advantage.

Further investigations should include:

  • Patient-Derived Xenograft (PDX) Models: These models better recapitulate the heterogeneity of human tumors and have higher predictive value for clinical outcomes.[14]

  • Combination Studies: Evaluate the synergistic potential of Thiazole-X with other standard-of-care agents.

  • Mechanism of Resistance Studies: Identify potential mechanisms by which cancer cells may develop resistance to Thiazole-X.

By following a rigorous and multi-faceted benchmarking strategy, researchers can effectively evaluate the therapeutic potential of novel thiazole derivatives and accelerate the development of next-generation cancer therapies.

References

  • Globally, cancer is the primary cause of both mortality and morbidity. Many researchers are working to create new anticancer drugs that are less harmful and more effective. A thiazole scaffold is a great option for developing compounds that interact with cancer target locations and block the biological pathways causing the disease to spread. The current state of thiazole-based anticancer medicines is highlighted in this review, along with recent research findings. The thiazole moiety is an eccentric building block for creating anticancer medications. Thiazole derivatives have a great pharmacological profile that targets a variety of proteins and enzymes. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • BenchChem. (2025).
  • Specifically, high concentrations of thiazole derivatives can decrease both the proliferation and viability of the cells. These compounds exhibit various mechanisms of action, such as inhibiting cell proliferation, inducing apoptosis, and interfering with cancer cell signalling pathways. Thiazole derivatives have been determined as a potentially promising class of compounds to develop new anti-cancer agents as they have been found to affect the cancer cells selectively (sparing normal cells). (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • In vivo xenograft models derived from human cancer cells have been a gold standard for evaluating the genetic drivers of cancer and are valuable preclinical models for evaluating the efficacy of cancer therapeutics. Recently, patient-derived tumorgrafts from multiple tumor types have been developed and shown to more accurately recapitulate the molecular and histological heterogeneity of cancer. Here we detail the procedures for developing patient-derived xenograft models from breast cancer tissue, cell-based xenograft models, serial tumor transplantation, tumor measurement, and drug treatment. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH.
  • Canadian Cancer Society. (n.d.). Chemotherapy for breast cancer. Canadian Cancer Society.
  • Patient-Derived Xenograft Models of Breast Cancer and Their Applic
  • Synthesis, anticancer activity and mechanism of action of new thiazole deriv
  • In vivo models in breast cancer research: progress, challenges and future directions. (2017). Disease Models & Mechanisms.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). PubMed.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. (2025). Benchchem.
  • Xenograft Method In Breast Cancer Mouse Model Optimization: Liter
  • Pharmacokinetics and its role in small molecule drug discovery research. (2001). PubMed.
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs.

Sources

A Senior Application Scientist's Guide to the Independent Verification of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic Acid's Anticancer Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel anticancer agents is a cornerstone of oncological research. Thiazole derivatives, in particular, have emerged as a promising class of compounds, with several demonstrating significant cytotoxic effects against various cancer cell lines.[1][2][3] This guide provides a comprehensive framework for the independent verification of the purported anticancer properties of a specific molecule: 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. We present a structured, multi-phase experimental plan designed for researchers in drug development. This document outlines detailed, self-validating protocols for assessing cytotoxicity, elucidating the mechanism of action, and comparing the compound's efficacy against an established chemotherapeutic agent, Doxorubicin. The objective is to ensure that subsequent research and development efforts are based on robust, reproducible, and independently verified data.

Introduction: The Imperative for Independent Verification

The pipeline for anticancer drug development is fraught with challenges, with a high attrition rate for promising lead compounds. A critical, yet often overlooked, step is the independent verification of initial findings. Reproducibility is the bedrock of scientific integrity; before committing significant resources to preclinical and clinical development, a candidate molecule's foundational claims must be rigorously tested by a disinterested party.

This guide focuses on This compound , a compound belonging to the thiazole class of heterocycles. Thiazole scaffolds are present in approved anticancer drugs like Dasatinib and are known to interact with various biological targets to inhibit cancer progression.[1][3] The goal of this document is to provide the scientific community with a logical and technically sound workflow to validate the anticancer claims of this, or similar, novel compounds. We will proceed from broad screening to mechanistic investigation, ensuring that each experimental choice is justified and each protocol includes the necessary controls for a self-validating study.

Compound Profile and Comparator Selection

Target Compound: this compound

  • Structure: A heterocyclic compound featuring a central thiazole ring, substituted with a propyl group, a pyrrole ring, and a carboxylic acid moiety.

  • Rationale for Interest: The thiazole core is a well-established pharmacophore in anticancer drug discovery.[1][4] The specific substitutions may confer novel selectivity or potency.

Comparator Compound: Doxorubicin

  • Class: Anthracycline antibiotic.

  • Mechanism: A well-characterized chemotherapeutic that acts primarily through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[5][6]

  • Rationale for Selection: Doxorubicin is a widely used, potent anticancer agent with a broad spectrum of activity. Its well-documented in vitro efficacy makes it an ideal positive control and a benchmark against which the potency of a novel compound can be measured.[7][8][9]

Experimental Workflow for Verification

A robust verification process should follow a logical progression from confirming general cytotoxicity to understanding the specific cellular mechanisms involved. Our proposed workflow is divided into three phases.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis & Comparison p1_start Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) p1_assay Perform MTT Assay (24h, 48h, 72h exposure) p1_start->p1_assay Seed cells p1_end Determine IC50 Values (Target Compound vs. Doxorubicin) p1_assay->p1_end Measure absorbance p2_apoptosis Apoptosis Assay (Annexin V/PI Staining) p1_end->p2_apoptosis If IC50 is promising p2_cycle Cell Cycle Analysis (Propidium Iodide Staining) p3_table Comparative Data Table (IC50, Apoptosis %, Cell Cycle Arrest %) p2_cycle->p3_table p3_pathway Propose Mechanism of Action p3_table->p3_pathway Interpret data G cluster_pathway Proposed Apoptotic Pathway compound Thiazole Derivative (Hypothetical Target) p53 ↑ p53 Activation compound->p53 Induces DNA Damage or Cellular Stress bax ↑ Bax / ↓ Bcl-2 Ratio p53->bax mito Mitochondrial Permeability ↑ bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential apoptotic pathway modulated by a thiazole derivative.

Interpreting the results requires comparing the effects of the target compound to the well-established Doxorubicin. Doxorubicin is known to cause a strong G2/M phase arrest and induce apoptosis via DNA damage pathways. [5][6]If the thiazole derivative induces a similar pattern, it may share a mechanism. Conversely, if it causes, for example, a G1 arrest with a slower onset of apoptosis, it may act through a distinct pathway, representing a potentially novel therapeutic approach.

Conclusion and Future Directions

This guide provides a foundational framework for the independent and rigorous verification of the anticancer properties of this compound. By following a phased approach—from broad cytotoxicity screening to specific mechanistic assays—and by consistently comparing against a gold-standard drug like Doxorubicin, researchers can generate the high-quality, reproducible data necessary for informed decision-making in the drug discovery process.

Positive verification from this workflow would justify progression to more advanced studies, including:

  • Target Identification: Utilizing techniques like proteomics or kinome screening to identify the specific molecular target(s).

  • In Vivo Efficacy: Testing the compound in preclinical animal models of cancer to assess its therapeutic effect and safety profile. [10]* Selectivity Profiling: Assessing cytotoxicity against a panel of non-cancerous cell lines to determine the therapeutic window. [11] Ultimately, this structured approach ensures that only the most promising and scientifically validated compounds advance, optimizing the allocation of resources and increasing the probability of translating a laboratory discovery into a clinical reality.

References

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link].

  • PubMed. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Available at: [Link].

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link].

  • University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. Available at: [Link].

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link].

  • PubMed. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Available at: [Link].

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link].

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link].

  • PMC. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Available at: [Link].

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available at: [Link].

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link].

  • Protocols.io. MTT Assay. Available at: [Link].

  • ACS Omega. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Available at: [Link].

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link].

  • PMC. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Available at: [Link].

  • PubMed Central. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Available at: [Link].

  • PMC. Assessing Specificity of Anticancer Drugs In Vitro. Available at: [Link].

  • MDPI. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Available at: [Link].

  • ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Available at: [Link].

  • PMC. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. Available at: [Link].

  • Google Patents. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.
  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link].

  • NIH. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Available at: [Link].

  • PMC. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Available at: [Link].

  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link].

  • PMC. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. Available at: [Link].

  • Semantic Scholar. Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Available at: [Link].

  • Amerigo Scientific. 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. Available at: [Link].

Sources

Assessing the Selectivity of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid: A Multi-Tiered Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, the identification of a potent bioactive compound is merely the first step. The true measure of a candidate's therapeutic potential lies in its selectivity—the ability to interact with its intended target while minimally affecting other biological molecules. A lack of selectivity can lead to off-target effects, toxicity, and ultimately, clinical failure. This guide provides a comprehensive experimental framework for assessing the selectivity of a novel chemical entity, 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid , hereafter referred to as PTC5 .

While the specific molecular target of PTC5 is not yet defined in public literature, its heterocyclic structure is suggestive of interaction with enzymatic ATP-binding sites, a feature common to protein kinase inhibitors. For the purposes of this guide, we will proceed with the hypothesis that PTC5 is an inhibitor of a putative primary target, "Kinase X." The methodologies detailed herein, however, are broadly applicable to other enzyme classes and target families.

This guide is structured as a multi-tiered approach, moving from focused biochemical validation to broad proteome-wide profiling. This ensures a logical, cost-effective progression of inquiry, where data from each stage informs the next, building a robust and defensible selectivity profile.

Tier 1: Primary Target Potency in a Biochemical Context

Rationale: The foundational step is to confirm direct interaction and determine the potency of PTC5 against its purified, isolated target, Kinase X. A biochemical assay provides the cleanest assessment of this interaction, free from the complexities of a cellular environment such as membrane transport, metabolic degradation, or the presence of competing endogenous ligands.[1][2][3] We will use a gold-standard radiometric assay to quantify the enzymatic activity of Kinase X.

Experimental Workflow: Biochemical IC50 Determination

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_readout Detection & Analysis Compound PTC5 Serially Diluted in DMSO AssayPlate Combine Reagents in 384-well Plate Compound->AssayPlate Test Compound Enzyme Purified Kinase X Enzyme Enzyme->AssayPlate Enzyme Substrate Peptide Substrate + [γ-33P]-ATP Substrate->AssayPlate Substrates Incubation Incubate at 30°C (Allow Phosphorylation) AssayPlate->Incubation Stop Stop Reaction (e.g., Phosphoric Acid) Incubation->Stop Capture Capture Peptide on Phosphocellulose Filter Stop->Capture Wash Wash to Remove Unincorporated ATP Capture->Wash Read Measure Radioactivity (Scintillation Counter) Wash->Read Analysis Calculate % Inhibition & Plot IC50 Curve Read->Analysis

Caption: Workflow for determining the biochemical IC50 of PTC5 against Kinase X.

Protocol: Radiometric [γ-33P]-ATP Kinase Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PTC5 in 100% DMSO, starting from a 10 mM stock. Include DMSO-only (vehicle) and a known broad-spectrum inhibitor like Staurosporine as negative and positive controls, respectively.

  • Reaction Master Mix: Prepare a master mix containing kinase reaction buffer, 100 µM peptide substrate specific to Kinase X, and MgCl₂.

  • Assay Initiation: In a 384-well plate, add 50 nL of each compound dilution. Subsequently, add 5 µL of the Reaction Master Mix containing purified Kinase X enzyme. Allow a 10-minute pre-incubation at room temperature.

  • Start Reaction: Initiate the phosphorylation reaction by adding 5 µL of ATP solution (containing [γ-33P]-ATP at a concentration equal to the Kₘ for Kinase X).

  • Incubation: Incubate the plate at 30°C for 60 minutes. Ensure the reaction is within the linear range, determined in prior enzyme titration experiments.

  • Reaction Termination: Stop the reaction by adding 10 µL of 3% phosphoric acid.

  • Signal Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Readout: Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to controls. Plot percent inhibition against the logarithm of PTC5 concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[4]

Hypothetical Data: Tier 1 Results
CompoundTargetAssay TypeIC50 (nM)
PTC5 Kinase X Radiometric 45
Competitor AKinase XRadiometric15
Competitor BKinase XRadiometric2
StaurosporineKinase XRadiometric5

Tier 2: Target Engagement and Activity in a Cellular Environment

Rationale: A potent biochemical inhibitor is of little value if it cannot enter a cell and bind to its target in a complex physiological milieu.[1][5] Cellular target engagement assays are essential to confirm cell permeability and on-target activity.[6][7] We will employ a NanoBRET™ Target Engagement assay, which measures compound binding to a specific protein target within living cells in real-time.

Experimental Workflow: NanoBRET™ Target Engagement Assay

G cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis Cells HEK293 cells transiently transfected with Kinase X-NanoLuc® fusion vector Dispense Dispense transfected cells into 384-well assay plate Cells->Dispense Tracer Fluorescent NanoBRET™ Tracer (Competes with PTC5) AddTracer Add Tracer and Nano-Glo® Substrate Tracer->AddTracer Compound PTC5 Serially Diluted AddCompound Add PTC5 dilutions to cells; Incubate Compound->AddCompound Dispense->AddCompound AddCompound->AddTracer Read Measure Donor (460 nm) and Acceptor (610 nm) Emission AddTracer->Read Calculate Calculate NanoBRET™ Ratio (Acceptor/Donor) Read->Calculate Analysis Plot BRET Ratio vs. [PTC5] & Determine Cellular EC50 Calculate->Analysis

Caption: Workflow for determining cellular target engagement using NanoBRET™.

Protocol: NanoBRET™ Target Engagement Assay
  • Cell Culture: Culture HEK293 cells and transiently transfect them with a vector encoding for Kinase X fused to a NanoLuc® luciferase tag.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white, 384-well assay plate.

  • Compound Dosing: Add serially diluted PTC5 to the wells. Incubate the plate in a CO₂ incubator at 37°C for 2 hours to allow for cell entry and target binding.

  • Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer (at a pre-determined Kₔ concentration) and the Nano-Glo® substrate to all wells.

  • Signal Detection: Immediately measure the luminescence signal at two wavelengths: 460 nm (donor emission) and 610 nm (acceptor emission) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the raw NanoBRET™ ratio (610 nm / 460 nm). A decrease in the BRET ratio indicates displacement of the fluorescent tracer by PTC5. Plot the ratio against PTC5 concentration to determine the cellular EC50, the concentration at which 50% of the target is engaged.

Hypothetical Data: Tier 2 Results Comparison
CompoundBiochemical IC50 (nM)Cellular EC50 (nM)IC50/EC50 Shift
PTC5 45 180 4-fold
Competitor A15453-fold
Competitor B2500250-fold

Interpretation: A small shift between biochemical and cellular potency (e.g., <10-fold) suggests good cell permeability and target engagement. A large shift, as seen with Competitor B, may indicate poor permeability, high plasma protein binding, or efflux by cellular transporters, warranting further investigation.

Tier 3: Broad Kinome Selectivity Profiling

Rationale: This is the most critical tier for assessing selectivity. Potency against Kinase X is meaningless if the compound potently inhibits dozens of other kinases, which can lead to unpredictable off-target effects.[8][9][10] Large-scale panel screening is the industry standard for evaluating a compound's specificity across a target family.[11] We will use a competitive binding assay platform (e.g., KINOMEscan™) to quantify the interactions of PTC5 against a panel of over 400 human kinases.

Methodology: Competitive Binding Assay (KINOMEscan™)

This assay format measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR. A lower amount of bound kinase indicates stronger competition from the test compound. The results are typically reported as percent inhibition at a given concentration (e.g., 1 µM) or as a dissociation constant (Kd).

Comparative Data Visualization and Interpretation

Data from kinome scans are often visualized as dendrograms, where inhibited kinases are marked, providing a clear visual representation of selectivity. For comparative purposes, we will summarize the findings in a table highlighting inhibition of the primary target and key off-targets from different kinase families.

Hypothetical Data: Tier 3 Selectivity Profile

Data represents % inhibition at a 1 µM screening concentration.

Kinase TargetFamilyPTC5 Competitor ACompetitor B
Kinase X (On-Target) TK 99% 99% 100%
Kinase Y (Off-Target)TK15%5%95%
Kinase Z (Off-Target)CMGC5%2%92%
SRCTK25%10%88%
VEGFR2TK30%12%98%
p38αCMGC8%3%75%
CDK2CMGC2%1%81%
Selectivity Score (S₁₀) ¹- 0.015 0.005 0.25

¹S₁₀(1µM) = (Number of kinases with >90% inhibition) / (Total kinases tested). A lower score indicates higher selectivity.

Interpretation:

  • PTC5: Demonstrates good potency against its primary target, Kinase X. It shows minimal activity against most other kinases but displays some moderate off-target activity on SRC and VEGFR2. This profile suggests it is a relatively selective compound, but these off-target interactions should be investigated further.

  • Competitor A: Represents a highly selective inhibitor. It is potent against Kinase X with almost no significant off-target interactions at the tested concentration. This would be an excellent tool compound for studying the specific biology of Kinase X.

  • Competitor B: Is a highly potent but non-selective (multi-targeted) inhibitor. While it strongly inhibits Kinase X, it also hits numerous other kinases across different families. Such a compound may have utility in specific contexts (e.g., oncology where hitting multiple nodes in a pathway is beneficial) but carries a high risk of off-target toxicity.[10]

Overall Assessment and Conclusion

The multi-tiered approach to characterizing This compound (PTC5) provides a comprehensive view of its selectivity.

  • Biochemical assays confirmed PTC5 is a potent inhibitor of its putative target, Kinase X, with an IC50 of 45 nM.

  • Cellular target engagement assays demonstrated that PTC5 can enter cells and bind to Kinase X with only a 4-fold loss in potency, indicating good cell permeability.

  • Broad kinome profiling revealed that PTC5 is a relatively selective inhibitor, with a low selectivity score of 0.015. However, it does exhibit some interaction with SRC and VEGFR2, which are important considerations for its downstream use.

Compared to alternatives, PTC5 is significantly more selective than the multi-targeted Competitor B but less "clean" than the highly specific Competitor A. This profile makes PTC5 a promising lead compound for further medicinal chemistry optimization, where efforts could be directed at reducing the off-target activity on SRC and VEGFR2 while maintaining or improving potency on Kinase X. This systematic assessment provides the critical data needed to make an informed decision on the future development of this compound.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved January 20, 2026, from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved January 20, 2026, from [Link]

  • Marton, M. J., DeRisi, J. L., Bennett, H. A., Iyer, V. R., Meyer, M. R., Roberts, C. J., ... & Brown, P. O. (1998). Drug target validation and identification of secondary drug target effects using DNA microarrays. Nature medicine, 4(11), 1293-1301. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Al-Ali, H., Ellen, T. P., & Ficarro, S. B. (2021). A Guide to Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(24), 17822–17865. [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved January 20, 2026, from [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]

  • Mayer, M., & Meyer, B. (2000). Characterization of ligand binding by saturation transfer difference NMR spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788. [Link]

  • Creative Biolabs. (n.d.). Cell based Binding Assay. Retrieved January 20, 2026, from [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023, December 29). Enzyme assay. [Link]

  • Olejniczak, E. T., & Fesik, S. W. (2007). SAR by NMR: an update. Journal of medicinal chemistry, 50(22), 5267-5279. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023, November 29). Enzyme inhibitor. [Link]

  • National Center for Biotechnology Information. (n.d.). Basics of Enzymatic Assays for HTS. Retrieved January 20, 2026, from [Link]

  • Foley, T. L., & Burkart, M. D. (2007). Site-specific protein modification: a powerful tool for proteomics. Current opinion in chemical biology, 11(1), 12-19. [Link]

Sources

Peer review of studies on the biological effects of pyrrole-thiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of Pyrrole-Thiazole Compounds: A Comparative Peer Review

For researchers and professionals in drug development, the quest for novel molecular scaffolds that offer both potency and versatility is perpetual. Among the heterocyclic compounds, those incorporating both pyrrole and thiazole rings have emerged as a particularly promising class.[1][2] The pyrrole ring is a cornerstone of many biologically vital molecules like heme and vitamin B12, while the thiazole moiety is a key feature in clinically approved drugs such as the anticancer agent Dasatinib and the antibiotic Sulfathiazole.[3][4] The molecular hybridization of these two pharmacophores aims to create synergistic effects, leading to compounds with enhanced biological profiles.[5][6]

This guide provides a comparative analysis of peer-reviewed studies on the anticancer, antimicrobial, and anti-inflammatory effects of novel pyrrole-thiazole derivatives. We will delve into the experimental data, examine structure-activity relationships, and provide detailed protocols for key biological assays to offer a comprehensive resource for the scientific community.

Anticancer Activity: Targeting Key Oncogenic Pathways

The hybridization of pyrrole and thiazole has yielded a rich pipeline of compounds with significant antiproliferative activity against a spectrum of human cancer cell lines.[4][6] A predominant mechanism of action for many of these derivatives is the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/mTOR pathway.[7][8]

Comparative Performance of Pyrrole-Thiazole Derivatives

Several studies have demonstrated the potent cytotoxic effects of novel pyrrole-thiazole compounds. For instance, a series of thiazole-integrated pyrrolotriazinones were shown to exhibit significant cytotoxicity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, with evidence suggesting they act by reducing PI3K protein levels.[7] Another study on pyrazolo[5,1-b]thiazole derivatives identified a 1,3,4-oxadiazole derivative, compound 6 , as having the highest activity against HepG-2 and colon (HCT-116) cancer cell lines.[9] More recently, a new class of thiazole derivatives was designed as dual PI3K/mTOR inhibitors. Within this series, compound 3b showed exceptional potency, with an inhibitory effect on PI3Kα similar to the reference drug alpelisib.[8][10] Similarly, among a series of newly synthesized thiazole derivatives, compound 4c was found to be the most active against MCF-7 and HepG2 cells, with IC₅₀ values surpassing the standard drug Staurosporine.[11]

Compound Class/IDTarget Cell Line(s)Reported IC₅₀ (µM or µg/mL)Mechanism of ActionReference
Pyrazolo[5,1-b]thiazole (Comp. 6 )HepG-2 (Liver)6.9 µg/mLCytotoxicity[9]
Pyrazolo[5,1-b]thiazole (Comp. 6 )HCT-116 (Colon)13.6 µg/mLCytotoxicity[9]
Thiazole Derivative (Comp. 4c )MCF-7 (Breast)2.57 µMCytotoxicity, Apoptosis[11]
Thiazole Derivative (Comp. 4c )HepG2 (Liver)7.26 µMCytotoxicity, Apoptosis[11]
Thiazole Derivative (Comp. 3b )Leukemia HL-60(TB)N/A (High Growth Inhibition)PI3Kα/mTOR Inhibition[8]
Thiazole Derivative (Comp. 3b )PI3Kα (Enzyme Assay)0.086 µMEnzyme Inhibition[8][10]
Thiazole Derivative (Comp. 3b )mTOR (Enzyme Assay)0.221 µMEnzyme Inhibition[8][10]
Pyrazolo[3,4-d]Thiazole (Comp. 6b )MCF-7 (Breast)15.57 µg/mLVEGFR-2 Inhibition, Apoptosis[12]
Featured Mechanism: PI3K/mTOR Pathway Inhibition

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent overactivation in various cancers makes it a prime target for therapeutic intervention.[7] Compounds like the thiazole derivative 3b have been shown to dually inhibit both PI3Kα and mTOR, which can be more effective than targeting either kinase alone, helping to overcome resistance mechanisms.[8][10]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4E 4E-BP1 mTORC1->EIF4E Phosphorylates Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4E->Proliferation Inhibits (when unphosphorylated) Inhibitor Pyrrole-Thiazole Compound (e.g., 3b) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by dual-inhibitor compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screening method for anticancer compounds.[9]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrole-thiazole test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity: A Response to Growing Resistance

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new chemical entities with novel mechanisms of action.[9][13] Pyrrole-thiazole hybrids have demonstrated promising antibacterial and antifungal activities, making them valuable scaffolds for the development of new anti-infective agents.[5][14]

Comparative Performance of Pyrrole-Thiazole Derivatives

The antimicrobial efficacy of these compounds is often broad, covering both Gram-positive and Gram-negative bacteria as well as fungal pathogens. Studies have shown that specific substitutions on the core structure are critical for activity. For example, in a series of pyrrole-thiazole derivatives, compound 3d was found to have antibacterial activity equipotent to the standard drug Ciprofloxacin against E. coli and S. aureus.[14][15] In the same study, compound 3c , which features a 4-hydroxyphenyl ring, was highly active against the fungus C. albicans.[15] Another investigation into pyrazolyl–thiazole derivatives of thiophene revealed that the presence of electron-withdrawing groups, such as nitro (NO₂) or halogens (Cl, Br), on an associated phenyl ring significantly enhanced antimicrobial activity.[16]

Compound Class/IDTarget OrganismReported MIC (µg/mL)Standard Drug (MIC µg/mL)Reference
Pyrrole-Thiazole (Comp. 3d )E. coli100Ciprofloxacin (100)[14][15]
Pyrrole-Thiazole (Comp. 3d )S. aureus100Ciprofloxacin (100)[14][15]
Pyrrole-Thiazole (Comp. 3c )C. albicans100 (highly active)Clotrimazole (100)[14][15]
2-Pyrazolin-1-yl-Thiazole (Comp. 56 )S. aureus8Ciprofloxacin (0.5-4)[17]
2-Pyrazolin-1-yl-Thiazole (Comp. 56 )E. coli16Ciprofloxacin (0.5-4)[17]
2-Pyrazolin-1-yl-Thiazole (Comp. 56 )C. albicans32Fluconazole (16)[17]
Pyrrole Benzamide DerivativeS. aureus3.12 - 12.5Ciprofloxacin (2)[18]
Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on their chemical structure. SAR studies provide crucial insights for rational drug design. For antimicrobial pyrrole-thiazole derivatives, key findings include:

  • Electron-Withdrawing Groups: Substituents like halogens (Cl, Br, F) or nitro groups (NO₂) on appended aromatic rings often increase antibacterial and antifungal potency.[16]

  • Phenyl Ring Substitutions: The position and nature of substituents on a phenyl ring can dictate activity. For instance, a 4-hydroxyphenyl ring was found to be a key pharmacophoric feature for antifungal activity against C. albicans.[14]

  • Heterocyclic Additions: Fusing or linking other heterocyclic rings, such as pyrazoline, can modulate the antimicrobial spectrum and potency.[17]

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis A1 Synthesized Pyrrole-Thiazole Compounds A2 Agar Disc Diffusion or Well Diffusion Assay A1->A2 A3 Measure Zone of Inhibition (mm) A2->A3 B1 Select Active Compounds from Primary Screen A3->B1 Identifies Promising Candidates B2 Broth Microdilution Method B1->B2 B3 Determine Minimum Inhibitory Concentration (MIC) B2->B3 Output Lead Compound Identification B3->Output Quantitative Efficacy Data

Caption: General experimental workflow for antimicrobial screening of new compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The reading can also be done using a plate reader at 600 nm.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is an underlying factor in numerous diseases, including arthritis, cardiovascular disease, and some cancers. Key mediators of the inflammatory response are enzymes like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[19][20] Pyrrole and thiazole derivatives have been investigated as potent anti-inflammatory agents that can selectively target these mediators.[21]

Comparative Performance of Pyrrole-Thiazole Derivatives

Research has highlighted the potential of pyrrole-thiazole compounds to inhibit crucial inflammatory pathways. A study of pyrazolo[3,4-d]thiazole derivatives showed that compounds 5b and 6b significantly reduced nitric oxide (NO) production in LPS-stimulated macrophage cells and downregulated pro-inflammatory cytokines like IL-6 and TNF-α.[12] Another investigation on fused pyrroles found that pyrrolopyridines 3i and 3l exhibited promising anti-inflammatory activity, with docking studies suggesting a novel binding interaction with the COX-2 enzyme.[19] Furthermore, two specific thiazole compounds, CX-32 and CX-35 , were shown to block the production of prostaglandin E2 (PGE2) in a manner comparable to a selective COX-2 inhibitor, without affecting COX-2 protein expression, indicating direct enzyme inhibition.[21]

Compound Class/IDAssay SystemKey EffectMechanismReference
Pyrrolopyridines (3i, 3l )Carrageenan-induced paw edema (in vivo)Significant edema reductionPutative COX-2 Inhibition[19]
Pyrazolo[3,4-d]thiazole (5b, 6b )LPS-stimulated RAW264.7 cells↓ NO, IL-1β, IL-6, TNF-αCytokine Downregulation[12]
Thiazole (CX-32, CX-35 )LPS-stimulated RAW264.7 cells↓ PGE2 productionPutative COX-2 Inhibition[21]
Featured Mechanism: COX-2 Inhibition

The COX-2 enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins (like PGE2), which are key mediators of pain and swelling.[20] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[19] Pyrrole-thiazole compounds that can selectively bind to and inhibit the active site of COX-2 represent a promising avenue for developing safer and more effective anti-inflammatory drugs.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage / Cell Stimuli->Cell COX2_Induction COX-2 Gene Expression Cell->COX2_Induction Induces COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Translates to PGs Prostaglandins (PGE2) COX2_Enzyme->PGs Converts AA to AA Arachidonic Acid Inflammation Pain, Fever, Inflammation PGs->Inflammation Mediates Inhibitor Pyrrole-Thiazole Compound Inhibitor->COX2_Enzyme Inhibits

Caption: The role of COX-2 in inflammation and its inhibition by test compounds.

Experimental Protocol: Nitric Oxide (NO) Assay in Macrophages

This assay measures the production of nitrite, a stable breakdown product of NO, in the supernatant of cultured macrophages stimulated with lipopolysaccharide (LPS). It is a common in vitro method to screen for anti-inflammatory activity.[12]

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the pyrrole-thiazole test compounds. Incubate for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control (cells only) and a stimulated control (cells + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

  • Measurement: A purple/magenta color will develop. Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by the test compounds compared to the LPS-only control.

Conclusion

The molecular hybridization of pyrrole and thiazole heterocycles has proven to be a highly effective strategy in modern drug discovery. The resulting compounds exhibit a remarkable breadth of biological activity, with promising candidates identified in anticancer, antimicrobial, and anti-inflammatory research. The comparative data presented in this guide, drawn from peer-reviewed studies, underscore the potential of this chemical class. Key structure-activity relationship insights, such as the influence of specific substituents on potency and selectivity, provide a rational basis for the future design of even more effective therapeutic agents. Continued exploration of the pyrrole-thiazole scaffold is warranted and holds significant promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

  • KUZU, E., ARZUK, E., KARAKUŞ, F., KUZU, B., & GENÇ, H. (Year not available). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells.
  • Al-Zahrani, F. A., Al-Aizari, F. A., Almarhoon, Z. M., & El-Gazzar, A. R. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383. [Link]

  • Abdel-Ghani, N. T., & El-Gazzar, A. R. (Year not available). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. [Link]

  • Gobesi, Z. A., & El-Gazzar, A. R. (2021). Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Acta Chimica Slovenica, 68(4), 990-996. [Link]

  • El-Gazzar, A. R., & Hafez, H. N. (Year not available). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health. [Link]

  • Idhayadhulla, A., Kumar, R. S., Jamal, A. J., & Muthukumar, A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]

  • Idhayadhulla, A., Kumar, R. S., Jamal, A. J., & Muthukumar, A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222. [Link]

  • El-Bastawissy, E. A., El-Sayed, M. A., & El-Gazzar, A. R. (2024). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Chemistry & Biodiversity. [Link]

  • El-Gazzar, A. R., & Gaafar, A. M. (2017). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules, 22(1), 159. [Link]

  • Various Authors. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity. [Link]

  • Vasile, C., & Gradinaru, A. C. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Various Authors. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • Bondock, S., & Fouda, A. M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(24), 17215. [Link]

  • Al-Zahrani, F. A., Al-Aizari, F. A., Almarhoon, Z. M., & El-Gazzar, A. R. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate. [Link]

  • Various Authors. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

  • Various Authors. (Year not available). Biological and Anti-Inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential cyclooxygenase-2 Specific Inhibitors. PubMed. [Link]

  • Various Authors. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6432. [Link]

  • Various Authors. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • Various Authors. (Year not available). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Springer. [Link]

  • Various Authors. (2025). Thiazole-bearing molecules which possess anticancer activity. ResearchGate. [Link]

  • Various Authors. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. [Link]

  • Various Authors. (2025). Structure–activity relationship (SAR) of thiazole, thiophene, pyrindone derivatives. ResearchGate. [Link]

  • Various Authors. (Year not available). Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one. ResearchGate. [Link]

  • Sharma, P. C., Bansal, K. K., Sharma, A., & Sharma, D. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016. [Link]

  • Various Authors. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. National Institutes of Health. [Link]

  • Various Authors. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]

  • Various Authors. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Various Authors. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. National Institutes of Health. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, the responsible management and disposal of chemical compounds are paramount, underpinning laboratory safety, environmental preservation, and regulatory adherence. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, ensuring that this process is conducted with the highest standards of safety and compliance.

Part 1: Hazard Profile and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe disposal. The structure of this compound suggests a hazard profile influenced by its key chemical features:

  • Carboxylic Acid Group: Carboxylic acids can be corrosive and cause skin and eye irritation.[3][4][5]

  • Thiazole and Pyrrole Heterocycles: Nitrogen- and sulfur-containing heterocyclic compounds can present various health hazards, including potential toxicity and irritation.[6][7] Many thiazole derivatives, in particular, are noted for their biological activity, which necessitates careful handling to avoid unintended exposure.[8][9][10][11]

  • Organic Synthesis Reagents: The synthesis of such compounds often involves reagents that can be hazardous, and trace amounts may remain in the final product, influencing its disposal requirements.[8][9]

Given these characteristics, this compound should be treated as hazardous waste.

Part 2: Personal Protective Equipment (PPE) and Handling

Strict adherence to PPE protocols is mandatory to prevent exposure during handling and disposal.

EquipmentSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[12]
Eye Protection Safety glasses with side shields or chemical safety goggles.To prevent eye contact and potential serious eye irritation.[1]
Lab Coat A standard laboratory coat or other protective clothing.To protect skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside a fume hood.To prevent inhalation of any dust or aerosols.[1]

All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Part 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Small Spills:

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[13][14]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5][15]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Alert Authorities: Contact your institution's EHS department and emergency response team immediately.

  • Restrict Access: Prevent entry into the spill area.

Part 4: Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[16][17] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[1][18]

Step 1: Waste Identification and Classification Based on its chemical structure and the likely presence of residual solvents or reactants, this compound must be classified as hazardous chemical waste.

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions. This compound should be collected in a dedicated waste container for non-halogenated organic solids.

WasteSegregation Start Generated Waste: This compound IsLiquid Is the waste in a liquid solution? Start->IsLiquid SolidWaste Solid Organic Waste Container IsLiquid->SolidWaste No HalogenatedCheck Does the solvent contain halogens? IsLiquid->HalogenatedCheck Yes EHS_Pickup Arrange for EHS Pickup SolidWaste->EHS_Pickup LiquidWaste Liquid Organic Waste Container HalogenatedLiquid Halogenated Organic Liquid Waste HalogenatedCheck->HalogenatedLiquid Yes NonHalogenatedLiquid Non-Halogenated Organic Liquid Waste HalogenatedCheck->NonHalogenatedLiquid No HalogenatedLiquid->EHS_Pickup NonHalogenatedLiquid->EHS_Pickup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.